molecular formula C43H76N4O8 B1226596 Tecoflex CAS No. 76600-67-4

Tecoflex

货号: B1226596
CAS 编号: 76600-67-4
分子量: 777.1 g/mol
InChI 键: DSUFPYCILZXJFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tecoflex is a medical-grade, aliphatic thermoplastic polyurethane specifically engineered for high-performance in biomedical applications. This biocompatible polymer is a segmented block copolymer that combines hard crystalline segments with soft, flexible amorphous segments, resulting in a material that exhibits the elastic properties of crosslinked rubbers while remaining truly melt-processable . Its versatility allows it to be manufactured in a range of consistencies from soft and flexible to hard and rigid, and it can be processed via various methods including extrusion into tubing or film, injection molding, and electrospinning into nanofibrous membranes . A key research value of this compound lies in its proven compatibility with human fibroblasts, indicating its suitability for biomedical scaffolds . Its mechanical properties and biocompatibility make it an ideal material for critical research applications such as cardiovascular catheters, artificial hearts, pacemaker lead insulation, and tissue engineering scaffolds . Furthermore, this compound serves as an excellent platform for developing advanced drug delivery systems. Researchers have successfully functionalized this compound-based catheters with stimuli-sensitive polymers for controlled drug release and have loaded this compound electrospun membranes (EMs) with bismuth-based lipophilic nanoparticles (BisBAL NPs) . These composite membranes have demonstrated significant bactericidal activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and a potent antitumor effect, decreasing the viability of MCF-7 breast cancer cells by 86% after 24 hours, showcasing a promising mechanism of action that disrupts the tumor cell membrane . This combination of properties makes this compound a valuable polymer for pioneering research in medical devices, targeted therapies, and regenerative medicine.

属性

CAS 编号

76600-67-4

分子式

C43H76N4O8

分子量

777.1 g/mol

IUPAC 名称

4-[[4-[[4-(pentoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]butyl N-[4-[[4-(butoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C43H76N4O8/c1-3-5-7-27-53-41(49)45-37-20-12-33(13-21-37)31-35-16-24-39(25-17-35)47-43(51)55-29-9-8-28-54-42(50)46-38-22-14-34(15-23-38)30-32-10-18-36(19-11-32)44-40(48)52-26-6-4-2/h32-39H,3-31H2,1-2H3,(H,44,48)(H,45,49)(H,46,50)(H,47,51)

InChI 键

DSUFPYCILZXJFF-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCOC(=O)NC3CCC(CC3)CC4CCC(CC4)NC(=O)OCCCC

规范 SMILES

CCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCOC(=O)NC3CCC(CC3)CC4CCC(CC4)NC(=O)OCCCC

其他CAS编号

76600-67-4

同义词

Tecoflex

产品来源

United States

Foundational & Exploratory

Tecoflex® Thermoplastic Polyurethane (TPU): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Material Properties, Biocompatibility, and Processing of a Leading Medical-Grade Polymer

Tecoflex® is a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs) renowned for their versatility in medical device and drug development applications.[1][2] These TPUs are specifically formulated for exceptional biostability, biocompatibility, and processing ease, making them a material of choice for applications ranging from catheters and balloons to drug-eluting devices and wound care.[2][3] This technical guide provides a comprehensive overview of the material properties of this compound® TPUs, detailed experimental protocols for their characterization, and processing guidelines relevant to researchers and drug development professionals.

Core Material Characteristics

This compound® TPUs are distinguished by their aliphatic polyether chemistry, which imparts inherent UV stability and resistance to yellowing upon aging and sterilization.[1][4] They are available in a wide range of durometers, from soft and flexible to rigid, and can be formulated with radiopacifiers such as barium sulfate for visibility in medical imaging.[5] Key features of this compound® TPUs include:

  • Biocompatibility: this compound® TPUs are designed for contact with blood, tissue, and other biological fluids and are supported by biocompatibility testing.[2][6]

  • Processing Versatility: These TPUs can be processed via conventional extrusion and injection molding techniques.[1][4]

  • Clarity and Colorability: this compound® TPUs are available in clear grades and can be custom-colored to meet specific application requirements.[4]

  • Durability and Flexibility: They offer a good balance of mechanical properties, including high tensile strength and elongation, providing both strength and flexibility.[1]

Quantitative Material Properties

The following tables summarize the key mechanical, physical, and thermal properties of various clear grades of this compound® TPU. These values are based on technical data sheets and should be considered representative. For specific applications, it is recommended to consult the manufacturer's documentation for the chosen grade.

Mechanical Properties of Clear this compound® TPU Grades
PropertyTest MethodEG-80AEG-85AEG-93AEG-100AEG-60DEG-65DEG-68DEG-72D
Shore Hardness ASTM D224072A77A87A94A51D60D63D67D
Ultimate Tensile Strength (psi) ASTM D4125,8006,2007,7008,2008,3008,3008,3008,100
Ultimate Elongation (%) ASTM D412660550390370360360350310
Tensile Stress @ 100% Elongation (psi) ASTM D412300600100016001800220026003400
Tensile Stress @ 300% Elongation (psi) ASTM D4128001400430056005600600063007100
Flexural Modulus (psi) ASTM D7901,0002,3003,20010,00013,00037,00046,00092,000

Data sourced from the this compound® TPU - Clear Technical Data Sheet.[1]

Physical and Thermal Properties of Clear this compound® TPU Grades
PropertyTest MethodEG-80AEG-85AEG-93AEG-100AEG-60DEG-65DEG-68DEG-72D
Specific Gravity ASTM D7921.041.051.081.091.091.101.101.11
Mold Shrinkage (in/in) -0.008 - 0.0120.008 - 0.0120.007 - 0.0110.006 - 0.0100.006 - 0.0100.005 - 0.0090.005 - 0.0090.004 - 0.008

Data sourced from the this compound® TPU - Clear Technical Data Sheet.[1]

Biocompatibility and Sterilization

This compound® TPUs are widely used in medical devices due to their favorable biocompatibility profiles.[2] While specific biocompatibility data for each grade should be obtained from the manufacturer, many grades have been tested according to ISO 10993 and USP Class VI standards.[7][8]

ISO 10993 Biocompatibility

The ISO 10993 series of standards evaluates the biological effects of medical devices. Key tests for materials like this compound® TPU that have direct or indirect contact with the body include:

  • ISO 10993-5: Tests for In Vitro Cytotoxicity: Assesses the potential for a material to cause cell death.

  • ISO 10993-10: Tests for Irritation and Skin Sensitization: Evaluates the potential for a material to cause skin irritation or an allergic reaction.

Lubrizol, the manufacturer of this compound®, provides customers with biocompatibility test results for many of their materials, which can be used as a starting point for a risk-based biocompatibility assessment of the final medical device.[6]

Sterilization Compatibility

This compound® TPUs are compatible with common sterilization methods used in the medical device industry, including:

  • Ethylene Oxide (EtO)

  • Gamma Irradiation

  • Electron Beam (E-beam)

It is important to note that the sterilization method can affect the material properties of the TPU, and validation of the final device after sterilization is crucial.

Experimental Protocols

Accurate and reproducible characterization of material properties is essential for medical device development. The following sections detail the methodologies for key experiments cited for this compound® TPU.

ASTM D412: Tensile Properties of Thermoplastic Elastomers

This test method determines the tensile properties of thermoplastic elastomers, including tensile strength, elongation, and modulus.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the this compound® TPU. The thickness of the specimen is measured precisely.

  • Test Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer may be attached to the specimen to accurately measure elongation.

    • The specimen is pulled at a constant rate of speed (typically 20 inches/minute) until it breaks.

    • The force and elongation are recorded throughout the test.

  • Data Analysis: The recorded data is used to calculate:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Ultimate Elongation: The maximum elongation at the point of rupture.

    • Tensile Modulus: The stiffness of the material, calculated from the initial slope of the stress-strain curve.

ASTM D2240: Shore Durometer Hardness

This method measures the indentation hardness of thermoplastic elastomers using a durometer.

  • Apparatus: A Shore A or Shore D durometer is used, depending on the hardness of the material.

  • Test Procedure:

    • The this compound® TPU specimen is placed on a hard, flat surface.

    • The durometer is positioned perpendicular to the specimen surface.

    • The indenter is pressed into the material under a specified force.

    • The hardness value is read from the durometer scale after a specified time (typically 1 second).

  • Data Reporting: The hardness is reported on the Shore A or Shore D scale.

ASTM D790: Flexural Properties of Plastics

This test method determines the flexural strength and flexural modulus of plastics.

  • Specimen Preparation: A rectangular bar of the this compound® TPU is molded or machined to specified dimensions.

  • Test Procedure:

    • The specimen is placed on two supports in a three-point bending fixture.

    • A load is applied to the center of the specimen at a constant rate of crosshead motion.

    • The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Data Analysis: The data is used to calculate:

    • Flexural Strength: The maximum stress at the outer surface of the specimen at the point of failure.

    • Flexural Modulus: A measure of the material's stiffness in bending.

ASTM D792: Specific Gravity and Density of Plastics by Displacement

This method determines the specific gravity of solid plastics.

  • Test Procedure (Method A - Water):

    • A specimen of the this compound® TPU is weighed in air.

    • The specimen is then weighed while fully immersed in distilled water at a controlled temperature.

  • Data Analysis: The specific gravity is calculated as the ratio of the weight of the specimen in air to the difference between its weight in air and its weight in water.

ISO 10993-5: In Vitro Cytotoxicity

This standard describes test methods to assess the potential of a medical device material to cause cell death.

  • Principle: Extracts of the this compound® TPU are prepared and brought into contact with cultured mammalian cells.

  • Test Procedure (Elution Test):

    • The material is extracted in a cell culture medium under controlled conditions (e.g., 37°C for 24 hours).

    • The extract is then added to a monolayer of cultured cells (e.g., L929 mouse fibroblast cells).

    • The cells are incubated with the extract for a specified period.

  • Evaluation: The cells are examined microscopically for signs of cytotoxicity, such as cell lysis, rounding, or detachment. A quantitative assessment of cell viability can also be performed using assays like the MTT assay.

ISO 10993-10: Irritation and Skin Sensitization

This standard evaluates the potential of a medical device material to cause irritation or an allergic skin reaction.

  • Principle (Irritation): Extracts of the this compound® TPU or the material itself are applied to the skin of test animals (typically rabbits).

  • Principle (Sensitization): The test material is repeatedly applied to the skin of guinea pigs to induce a potential allergic response, followed by a challenge phase to observe for a reaction.

  • Evaluation: The application sites are observed for signs of erythema (redness) and edema (swelling) and scored according to a standardized scale.

Processing Guidelines

Proper processing is crucial to maintain the desired material properties of this compound® TPU.

Drying

TPUs are hygroscopic and must be thoroughly dried before processing to prevent defects in the final product.

  • Recommended Drying: Dry in a desiccant dryer for 2-4 hours at 160-170°F for softer grades and 195-205°F for harder grades.[9]

  • Moisture Content: The moisture level should be at or below 0.03%.[9]

Injection Molding
  • Temperature Profile: Recommended melt temperatures generally range from 180°C to 220°C, depending on the grade.[10]

  • Mold Temperature: A mold temperature between 15°C and 50°C is typically recommended.[10]

  • Injection Pressure: Start with a lower injection pressure and increase as needed.

  • Screw Speed: A screw speed of 20-80 rpm is generally suggested.[10]

Extrusion
  • Temperature Profile: A gradually increasing temperature profile from the feed zone to the die is typically used.

  • Screw Design: A general-purpose screw with a compression ratio of 2.5:1 to 3.5:1 is often suitable.

  • Screen Pack: A screen pack is recommended to ensure a homogenous melt.

For detailed processing parameters for specific grades and applications, it is essential to consult the manufacturer's processing guides.[4]

Material Evaluation Workflow

The following diagram illustrates a logical workflow for the evaluation and selection of this compound® TPU for a medical device application.

Material_Evaluation_Workflow Define_Req Define Device Requirements Select_Grade Select Candidate This compound® Grade(s) Define_Req->Select_Grade Hardness, Flexibility, Biocompatibility Procure_Material Procure Material and TDS Select_Grade->Procure_Material Fabricate_Proto Fabricate Prototypes (Extrusion/Molding) Procure_Material->Fabricate_Proto Mech_Test Mechanical Testing (ASTM D412, D2240, D790) Fabricate_Proto->Mech_Test Phys_Test Physical Testing (ASTM D792) Fabricate_Proto->Phys_Test Biocomp_Test Biocompatibility Testing (ISO 10993-5, 10993-10) Fabricate_Proto->Biocomp_Test Ster_Val Sterilization Validation Fabricate_Proto->Ster_Val Analyze_Results Analyze Results and Compare to Requirements Mech_Test->Analyze_Results Phys_Test->Analyze_Results Biocomp_Test->Analyze_Results Ster_Val->Analyze_Results Final_Selection Final Material Selection Analyze_Results->Final_Selection Meets Requirements Iterate Iterate on Grade Selection or Design Analyze_Results->Iterate Does Not Meet Requirements Iterate->Select_Grade

Caption: Workflow for this compound® TPU evaluation in medical device development.

Conclusion

This compound® TPUs offer a compelling combination of mechanical performance, biocompatibility, and processability for a wide range of applications in the medical and pharmaceutical industries. This guide provides a foundational understanding of their material properties and the standardized methods used for their evaluation. For successful device development, it is imperative to work closely with the material manufacturer to select the optimal grade and to conduct thorough testing and validation of the final device.

References

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity of Tecoflex® Polyurethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity profile of Tecoflex®, a family of aliphatic polyether-based thermoplastic polyurethanes (TPUs) widely used in the medical device industry.[1][2] this compound® is known for its flexibility, processing versatility, and resistance to yellowing, making it a suitable material for a variety of applications including cardiology, urology, and wound care.[2] This document consolidates key data from various studies, presenting them in a structured format to facilitate informed decision-making in research and development.

Biocompatibility Profile

This compound® has been evaluated in numerous studies to determine its interaction with biological systems. The key aspects of its biocompatibility, including hemocompatibility and in vivo response, are summarized below.

1.1. Hemocompatibility

The hemocompatibility of a material is critical for blood-contacting medical devices. Studies on this compound® have assessed its interaction with blood components, particularly platelets.

Test ParameterThis compound® GradeResultsReference
Platelet PreservationThis compound SG80A47% of baseline platelets preserved after 4 hours in a rabbit thrombogenicity model.[3]
Clot AreaThis compound SG80A6.9 cm² clot area in a rabbit thrombogenicity model.[3]
Platelet DepositionThis compound SG-85ASignificantly lower platelet deposition in grafts with high luminal reversal microflows.[4]

1.2. In Vivo Response

In vivo studies are crucial for understanding the long-term biocompatibility and biostability of an implanted material.

Study DurationThis compound® GradeKey FindingsReference
30 daysThis compound®Implantation in the peritoneal cavity of rats showed a foreign body response with some inflammatory and fibrotic reaction.[5]
3 monthsThis compound EG-80AA 10% loss in molecular weight was observed in vascular grafts.[6][7][8][9]
6 monthsThis compound EG-80AThe initial molecular weight was restored in vascular grafts.[6][7][8][9]

It is important to note that surface modifications can modulate the in vivo response to this compound®. For instance, surface modification with Tween80® has been shown to suppress the expression of proinflammatory cytokines.[5]

Cytotoxicity Data

Cytotoxicity testing evaluates the potential for a material to cause cell death or inhibit cell growth. This compound® has been assessed using various cell lines and assays, generally demonstrating good cytocompatibility.

Cell LineThis compound® GradeAssayResultsReference
MDA-MB-231This compound™Indirect Cytocompatibility90-100% cell viability.[10]
Human Dermal Fibroblasts (HDF)This compound SG80AViability, Proliferation, AdhesionNo significant cytotoxicity observed.[11]
L929 Murine FibroblastsThis compound®Elution Method (ISO 10993-5)Negligible cytotoxicity from leachables.[12]
Human Adipose Derived Mesenchymal Stromal Stem Cells (hASCs)Thermoplastic Polyurethane (unspecified, in blend with PLA)Proliferative and Metabolic ActivityBlends with higher PLA content showed better cytocompatibility.[13][14]

While generally considered non-cytotoxic, some studies have indicated that certain components within the polyurethane formulation, such as poly(tetramethylene ether)glycol (PTMEG), may contribute to cytotoxic potential.[15] Post-manufacturing cleaning processes, such as acetone washing, have been shown to improve cell viability.[15]

Experimental Protocols

The following sections detail the methodologies for key biocompatibility and cytotoxicity experiments cited in this guide.

3.1. In Vitro Cytotoxicity Testing (Elution Method - based on ISO 10993-5)

This protocol is a generalized representation of the elution method used to assess the cytotoxicity of leachable substances from this compound®.

Cytotoxicity_Elution_Workflow cluster_extraction Material Extraction (ISO 10993-12) cluster_cell_culture Cell Culture and Exposure cluster_analysis Viability Assessment start This compound® Sample Preparation (e.g., sterilization, defined surface area) extraction Incubation in Extraction Medium (e.g., DMEM, 37°C, 24h) start->extraction extract_collection Collection of Extract extraction->extract_collection add_extract Replace culture medium with material extract extract_collection->add_extract Introduce Extract to Cells cell_seeding Seed L929 or HDF cells in 96-well plates cell_incubation Incubate for 24h to allow cell attachment cell_seeding->cell_incubation cell_incubation->add_extract exposure_incubation Incubate for 24-72h add_extract->exposure_incubation viability_assay Perform Viability Assay (e.g., MTT, NRU) exposure_incubation->viability_assay data_analysis Measure Absorbance and Calculate Cell Viability (%) viability_assay->data_analysis

Cytotoxicity Elution Test Workflow

Methodology:

  • Sample Preparation: this compound® material is prepared with a specific surface area to volume ratio as defined in ISO 10993-12.[16]

  • Extraction: The material is incubated in a culture medium (e.g., DMEM) at 37°C for a specified duration (typically 24 hours) to allow any potential leachable substances to diffuse into the medium.[16]

  • Cell Culture: A monolayer of a suitable cell line, such as L929 murine fibroblasts or human dermal fibroblasts, is cultured in 96-well plates.[11][12]

  • Exposure: The culture medium is replaced with the extract from the this compound® material.

  • Incubation: The cells are incubated with the extract for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using a quantitative assay such as MTT or Neutral Red Uptake (NRU).[16][17] The results are typically expressed as a percentage of the viability of cells cultured with a negative control medium.

3.2. Hemocompatibility Testing (Platelet Adhesion)

This protocol outlines a typical workflow for assessing platelet adhesion on the surface of this compound®.

Hemocompatibility_Workflow cluster_preparation Preparation cluster_exposure Exposure and Incubation cluster_analysis Analysis material_prep Prepare this compound® Samples prp_prep Prepare Platelet-Rich Plasma (PRP) from fresh whole blood incubation Incubate this compound® samples with PRP prp_prep->incubation Expose Material to PRP washing Wash samples with PBS to remove non-adherent platelets incubation->washing fixation Fix adherent platelets (e.g., with glutaraldehyde) washing->fixation sem Scanning Electron Microscopy (SEM) for visualization and counting fixation->sem quantification Quantify platelet adhesion (platelets/mm²) sem->quantification

Platelet Adhesion Test Workflow

Methodology:

  • Sample Preparation: this compound® samples are prepared, often as films or coatings on a substrate.

  • Platelet-Rich Plasma (PRP) Preparation: PRP is isolated from fresh whole blood through centrifugation.[18]

  • Incubation: The this compound® samples are incubated with the PRP for a specified time to allow for platelet interaction with the material surface.[18]

  • Washing and Fixation: After incubation, the samples are gently washed to remove non-adherent platelets and then treated with a fixative (e.g., glutaraldehyde) to preserve the morphology of the adhered platelets.[18]

  • Analysis: The surfaces are then examined, typically using Scanning Electron Microscopy (SEM), to visualize and quantify the number of adhered and activated platelets.[18]

Signaling Pathways in Biocompatibility

While specific signaling pathways for this compound® are not extensively detailed in the literature, the general response to polyurethanes involves pathways related to inflammation and foreign body response. The interaction of immune cells, such as macrophages, with the material surface can trigger the release of cytokines.

Foreign_Body_Response_Pathway implant This compound® Implant protein Protein Adsorption implant->protein macrophage Macrophage Adhesion and Activation protein->macrophage cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) macrophage->cytokines fbr Foreign Body Response (Fibrous Encapsulation) cytokines->fbr

Simplified Foreign Body Response Pathway

The expression of pro-inflammatory cytokines like TNF-α and IL-1β can be quantified using techniques such as real-time PCR, providing a measure of the inflammatory response to the material.[5]

Conclusion

The data presented in this guide indicate that this compound® polyurethanes generally exhibit good biocompatibility and low cytotoxicity, making them suitable for a wide range of medical applications. However, as with any medical-grade polymer, the final biocompatibility of a device is dependent on the specific formulation, processing conditions, and the end-use application. It is recommended that device manufacturers conduct thorough biocompatibility testing on the final, sterilized product according to the relevant regulatory standards.

References

An In-depth Technical Guide to the Chemical Structure of Tecoflex® Polyether Polyurethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of Tecoflex®, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs). This compound® is widely utilized in the biomedical field for a variety of applications, including catheters, cardiac valves, and as coatings for pacemaker leads and stents, owing to its biocompatibility, flexibility, and biostability.[1] This document will delve into the monomeric composition, repeating polymer structure, and the analytical techniques used for its characterization. Furthermore, it will explore the relationship between its chemical architecture and its functional properties in the context of drug delivery and biomedical applications.

Chemical Composition and Structure

This compound® polyurethanes are segmented block copolymers, consisting of alternating soft and hard segments which impart the material with its characteristic elastomeric properties. The specific composition of these segments can be tailored to achieve a wide range of physical and mechanical properties.

1.1. Monomeric Components

The synthesis of this compound®, particularly grades like this compound® EG-80A, involves the polyaddition reaction of three key monomers:

  • Diisocyanate: The hard segment is primarily derived from an aliphatic diisocyanate, typically hydrogenated 4,4'-methylenediphenyl diisocyanate (H12MDI) . The use of an aliphatic diisocyanate is crucial for its UV stability and resistance to yellowing upon aging and sterilization.[2][3]

  • Polyol (Soft Segment): The flexible, amorphous soft segment is formed from a polyether diol, most commonly poly(tetramethylene oxide) (PTMO) , also known as polytetramethylene ether glycol (PTMEG). The polyether nature of the soft segment contributes to the material's flexibility, biocompatibility, and resistance to hydrolysis.

  • Chain Extender: A short-chain diol, such as 1,4-butanediol (BDO) , is used as a chain extender.[4] The reaction of the chain extender with the diisocyanate forms the hard segments of the polyurethane.

1.2. Repeating Unit of this compound® Polyurethane

The polymerization of H12MDI, PTMO, and BDO results in a linear block copolymer with the following generalized repeating structure:

cluster_hard1 Hard Segment cluster_soft Soft Segment cluster_hard2 Hard Segment start H1 O-(CH₂)₄-O-C(=O)-NH- end H2 -CH₂- p1 H1:e->p1 C1 H1:e->C1:w H3 -NH-C(=O)- p2 H2:e->p2 C2 H2:e->C2:w S1 O-[(CH₂)₄-O]n- p3 H3:e->p3 H4 -C(=O)-NH- p4 S1:e->p4 H5 -CH₂- C3 H4:e->C3:w H6 -NH-C(=O)-O-(CH₂)₄-O- C4 H5:e->C4:w p1->H2:w p2->H3:w p3->S1:w p4->H4:w C1:e->H2:w C2:e->H3:w C3:e->H5:w C4:e->H6:w

Caption: Generalized repeating unit of this compound® polyether polyurethane.

1.3. Hard and Soft Segment Domains

The thermodynamic incompatibility between the polar, rigid hard segments and the non-polar, flexible soft segments leads to microphase separation. The hard segments, composed of H12MDI and BDO, tend to aggregate into crystalline or semi-crystalline domains through hydrogen bonding between the urethane linkages. These domains act as physical crosslinks, providing the material with its tensile strength and elastomeric properties. The soft segments, composed of the long, flexible PTMO chains, form amorphous domains that are responsible for the polymer's elasticity and low-temperature flexibility. The ratio of hard to soft segments is a critical factor in determining the overall properties of the polyurethane.

Physicochemical Properties of this compound® Grades

The properties of this compound® polyurethanes can be tailored by varying the ratio of the hard and soft segments, the molecular weight of the polyol, and the incorporation of additives such as radiopacifiers (e.g., barium sulfate). The "EG" series is generally intended for extrusion and injection molding, while the "SG" series is designed for solution-based processing.[2][5][6]

Table 1: Mechanical and Physical Properties of Selected this compound® Grades

PropertyThis compound® EG-80AThis compound® EG-93AThis compound® SG-80AThis compound® EG-80A-B20 (20% BaSO₄)
Hardness (Shore) 72A87A72A73A
Tensile Strength (psi) 5,800-5,800-
Ultimate Elongation (%) 660-660-
Flexural Modulus (psi) 1,000---
Specific Gravity 1.04-1.04-

Note: Some data points are not publicly available. Data is sourced from various technical datasheets.[3][5][6][7]

Experimental Protocols for Characterization

The chemical structure and molecular weight of this compound® polyurethanes are typically characterized using a combination of spectroscopic and chromatographic techniques.

3.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the urethane linkages and to identify the key functional groups present in the polymer.

Methodology:

  • Sample Preparation: A thin film of the polyurethane is cast from a solution (e.g., in tetrahydrofuran or dimethylformamide) onto a KBr pellet or directly analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Spectral Analysis: Key characteristic peaks are identified:

    • N-H stretching: A broad peak around 3330 cm⁻¹ indicates the presence of hydrogen-bonded N-H groups in the urethane linkages.

    • C-H stretching: Peaks in the range of 2850-2950 cm⁻¹ correspond to the methylene groups in the hard and soft segments.

    • C=O stretching (Amide I): A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the urethane linkage. The position of this peak can provide information about the degree of hydrogen bonding.

    • N-H bending and C-N stretching (Amide II): A peak around 1530 cm⁻¹ arises from the coupling of N-H bending and C-N stretching vibrations.

    • C-O-C stretching: A strong peak around 1100 cm⁻¹ is indicative of the ether linkages in the polyether soft segment (PTMO).

cluster_workflow FTIR Analysis Workflow Sample This compound® Sample Preparation Prepare Thin Film or Use ATR Sample->Preparation Acquisition Record Spectrum (4000-400 cm⁻¹) Preparation->Acquisition Analysis Identify Characteristic Peaks Acquisition->Analysis

Caption: Experimental workflow for FTIR analysis of this compound®.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polyurethane, including the verification of the monomeric units and their connectivity.

Methodology:

  • Sample Preparation: The polyurethane sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: Resonances corresponding to the protons in the H12MDI, PTMO, and BDO units are identified based on their chemical shifts and multiplicities. For example, the protons of the methylene groups adjacent to the ether oxygen in PTMO typically appear around 3.3-3.4 ppm, while the protons of the methylene groups in BDO that are adjacent to the urethane linkage appear at a lower field.

    • ¹³C NMR: The carbon resonances for each monomeric unit are assigned. This provides unambiguous confirmation of the polymer's composition.

3.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polyurethane.

Methodology:

  • Sample Preparation: The polyurethane sample is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to a known concentration.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is typically used. The system is calibrated with narrow molecular weight standards (e.g., polystyrene).

  • Data Acquisition and Analysis: The sample is injected into the GPC system, and the elution profile is recorded. The retention time is inversely proportional to the hydrodynamic volume of the polymer chains. The molecular weight averages (Mn, Mw) and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve.

Structure-Property Relationships and Applications in Drug Delivery

The segmented nature of this compound® polyurethane is fundamental to its performance in biomedical applications, particularly in drug delivery.

4.1. Influence of Hard and Soft Segments on Drug Release

The release of drugs from a this compound® matrix is a complex process governed by diffusion and can be influenced by the polymer's microstructure.

  • Soft Segment Domains: The amorphous polyether soft segments can act as a reservoir for hydrophobic drugs. The flexibility and chain mobility within these domains facilitate the diffusion of drug molecules.

  • Hard Segment Domains: The crystalline or semi-crystalline hard segments are generally impermeable to drug molecules and create a tortuous path for diffusion, thus slowing down the release rate.

The ratio of hard to soft segments can be modulated to control the drug release kinetics. A higher hard segment content generally leads to a slower and more sustained release profile.

cluster_relationship Structure-Function Relationship in Drug Delivery Structure This compound® Chemical Structure HardSoftRatio Ratio of Hard to Soft Segments Structure->HardSoftRatio Microstructure Microphase Separation HardSoftRatio->Microstructure DiffusionPath Drug Diffusion Pathway Microstructure->DiffusionPath ReleaseKinetics Drug Release Kinetics DiffusionPath->ReleaseKinetics

Caption: Logical relationship between this compound® structure and drug release.

4.2. Biocompatibility and Cellular Interactions

This compound® polyurethanes generally exhibit good biocompatibility. However, the surface properties, which are influenced by the chemical structure, play a crucial role in cellular interactions. Studies have shown that while this compound® supports cell viability, it may exhibit poor adhesion and proliferation of certain cell types, such as endothelial cells.[8] This property can be advantageous in applications where cell adhesion is undesirable, but it may require surface modification for applications that require tissue integration. The relatively hydrophobic nature of the polyether soft segments can influence protein adsorption, which is the initial event upon implantation and can mediate subsequent cellular responses.

References

Tecoflex™ Thermoplastic Polyurethanes: A Technical Guide to Shore Hardness for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of Tecoflex™ thermoplastic polyurethane (TPU) grades and their corresponding Shore hardness values. Aimed at researchers, scientists, and drug development professionals, this document offers detailed data, experimental protocols, and a visual representation of a key evaluation workflow to aid in material selection and application development.

Introduction to this compound™ TPUs

This compound™ TPUs are a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes.[1] These polymers are known for their biocompatibility, flexibility, and resistance to yellowing upon aging and sterilization.[1][2] They are available in a wide range of durometers, colors, and radiopaque formulations, making them suitable for various medical device and pharmaceutical applications.[2][3]

Data Presentation: this compound™ Grades and Shore Hardness

The Shore hardness of this compound™ TPUs is a critical parameter for medical device design, influencing the material's flexibility and feel. The following tables summarize the Shore hardness values for various this compound™ grades, categorized by type. The hardness is measured according to the ASTM D2240 standard.

Clear Grades

These grades are transparent and suitable for applications where clarity is desired.

GradeShore Hardness
EG-80A72A
EG-85A77A
EG-93A87A
EG-100A94A
EG-60D51D
EG-65D60D
EG-68D63D
EG-72D67D
MG-802079D
MG-881283D

Source:[2][4][5]

Radiopaque Grades

These grades are compounded with radiopacifiers, such as barium sulfate, to be visible under X-ray.

2.2.1. 20% Barium Sulfate Loading

GradeShore Hardness
EG-80A-B2073A
EG-85A-B2083A
EG-93A-B2090A
EG-100A-B2093A
EG-60D-B2055D
EG-65D-B2063D
EG-68D-B2073D
EG-72D-B2075D

Source:[2][5]

2.2.2. 40% Barium Sulfate Loading

GradeShore Hardness
EG-80A-B4078A
EG-85A-B4086A[6]
EG-93A-B4095A
EG-100A-B4098A
EG-60D-B4065D
EG-65D-B4078D
EG-72D-B4082D

Source:[2][5][7]

Solution Grades

These grades are specifically formulated for solution processing.

GradeShore Hardness
SG-80A72A[8]
SG-85A77A
SG-93A87A
SG-60D51D

Source:[9]

Experimental Protocols: Shore Hardness Testing

The Shore hardness values presented in this guide are determined using the ASTM D2240 standard test method. This non-destructive test measures the indentation hardness of materials.

Objective: To determine the hardness of a thermoplastic polyurethane material by measuring the penetration depth of a standardized indenter under a specified force.

Apparatus:

  • Durometer: A calibrated instrument consisting of a spring-loaded indenter that extends beyond a pressure foot. The two most common scales for TPUs are Shore A and Shore D. The Shore A scale is used for softer elastomers, while the Shore D scale is for harder materials.

  • Test Specimen: A flat, smooth piece of the this compound™ material with a minimum thickness of 6 mm. If a single piece of this thickness is not available, multiple thinner layers may be stacked to achieve the required thickness, ensuring no air gaps between the layers.

  • Conditioning Environment: A controlled environment with a standard temperature and humidity, as specified in the material's technical datasheet.

Procedure:

  • Specimen Conditioning: The test specimen is conditioned in the specified environment for a set period to ensure thermal equilibrium.

  • Instrument Calibration: The durometer is checked for calibration according to the manufacturer's instructions.

  • Measurement: a. The specimen is placed on a hard, flat, and rigid surface. b. The durometer is held in a vertical position with the pressure foot parallel to the specimen surface. c. The indenter is brought into contact with the specimen surface at a specified distance from the edge. d. A firm and constant pressure is applied to the durometer without shock, ensuring the pressure foot makes complete contact with the specimen. e. The hardness reading is taken immediately (within one second) after the pressure foot is in firm contact with the specimen.

  • Multiple Readings: Multiple readings are taken at different positions on the specimen, at least 6 mm apart, and the average value is reported as the Shore hardness.

Mandatory Visualization: Biocompatibility Assessment Workflow

For medical device applications, a thorough biocompatibility assessment of the chosen this compound™ grade is mandatory to ensure patient safety. The following diagram illustrates a typical workflow for biocompatibility testing based on the ISO 10993 standard.

Biocompatibility_Assessment_Workflow cluster_planning Phase 1: Planning & Risk Assessment cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_evaluation Phase 3: Evaluation & Reporting material_char Material Characterization (this compound™ Grade Selection) device_info Device Information (Nature & Duration of Body Contact) material_char->device_info risk_assessment Risk Assessment (ISO 14971) device_info->risk_assessment test_plan Biological Evaluation Plan (ISO 10993-1) risk_assessment->test_plan cytotoxicity Cytotoxicity (ISO 10993-5) test_plan->cytotoxicity Initiates Testing sensitization Sensitization (ISO 10993-10) irritation Irritation/Intracutaneous Reactivity (ISO 10993-10) systemic_toxicity Systemic Toxicity (Acute) (ISO 10993-11) other_tests Other Endpoint-Specific Tests (e.g., Hemocompatibility, Implantation) data_analysis Data Analysis & Interpretation other_tests->data_analysis risk_benefit Risk-Benefit Analysis data_analysis->risk_benefit final_report Biological Evaluation Report risk_benefit->final_report regulatory_submission Regulatory Submission final_report->regulatory_submission

Biocompatibility Assessment Workflow for Medical Devices

References

literature review on Tecoflex in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tecoflex® in Biomedical Applications

Introduction

This compound® is a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs) widely utilized in the biomedical field.[1][2] These high-performance polymers offer the elastic properties of crosslinked rubbers while being melt-processable thermoplastics.[3] Key features of this compound® include its inherent UV stability which resists yellowing from aging and sterilization, good mechanical properties, and the ability to be color-matched.[4][5] this compound® is available in a range of hardnesses and can be formulated with radiopacifiers such as barium sulfate, bismuth salts, and tungsten for visibility in imaging procedures.[1][6] It can be processed through various methods including extrusion, injection molding, and solution casting.[4][5]

Properties of this compound®

The versatility of this compound® stems from its excellent mechanical, physical, and biocompatible properties.

Mechanical and Physical Properties

This compound® TPUs are available in various grades with a wide range of durometers, offering flexibility for different applications.[1] The tables below summarize the typical physical and mechanical properties of clear solution grades and clear extrusion/injection molding grades. It is important to note that these values are based on small samples and should not be used for establishing engineering or manufacturing guidelines without full-scale testing.[4][7]

Table 1: Typical Physical Properties of this compound® Clear Solution Grades [7]

PropertyASTM TestSG-80ASG-85ASG-93ASG-60D
Durometer (Shore Hardness)D224072A77A87A51D
Specific GravityD7921.041.051.081.09
Flexural Modulus (psi)D7901,0002,3003,20013,000
Ultimate Tensile Strength (psi)D4125,8006,2007,7008,300
Ultimate Elongation (%)D412660550390360
Tensile Stress at 100% Elongation (psi)D41230060010001800
Tensile Stress at 200% Elongation (psi)D41250090019002900
Tensile Stress at 300% Elongation (psi)D412800140030004100
Mold Shrinkage (in/in)D955.008-.012.008-.012.006-.010.004-.008

Table 2: Typical Physical Properties of this compound® Clear Extrusion & Injection Molding Grades [4]

PropertyASTM TestEG-80AEG-85AEG-93AEG-100AEG-60DEG-65DEG-68DEG-72D
Durometer (Shore Hardness)D224072A77A87A94A51D60D63D67D
Specific GravityD7921.041.051.081.091.091.101.101.11
Flexural Modulus (psi)D7901,0002,3003,20010,00013,00025,00035,00050,000
Ultimate Tensile Strength (psi)D4125,8006,2007,7008,0008,3008,2008,1008,000
Ultimate Elongation (%)D412660550390320360340320300
Tensile Modulus at 100% Elongation (psi)D412300600100018001800250030003500
Tensile Modulus at 200% Elongation (psi)D412500900190032002900400048005500
Tensile Modulus at 300% Elongation (psi)D4128001400300050004100550065007500
Mold Shrinkage (in/in)D955.008-.012.008-.012.006-.010.005-.009.004-.008.003-.007.003-.007.002-.006
Biocompatibility and Hemocompatibility

This compound® polyurethanes are known for their biocompatibility and have been used in various biomedical applications for decades.[8] Studies have shown that this compound® is biocompatible with human fibroblasts and exhibits good hemocompatibility.[2][8] For instance, a study comparing different polyurethanes identified this compound® membranes as having superior biocompatibility and hemocompatibility.[2] The study found that this compound® sterilized with ethylene oxide (EO) maintained high monocyte viability (>70% after 72 hours) and did not activate complement.[2] Furthermore, it was determined to be non-hemolytic.[2]

However, some research indicates that while cell viability is good, unmodified this compound® surfaces provide poor adhesion and proliferation for endothelial cells, which is a crucial factor for the antithrombogenic properties of blood-contacting devices.[2]

Biomedical Applications

The favorable properties of this compound® have led to its use in a variety of biomedical applications, from medical devices to drug delivery systems.

Medical Devices

This compound® is frequently used in medical tubing and catheters due to its flexibility, kink resistance, and toughness.[9][10] Its elasticity makes it suitable for devices that require bending and flexing during use, such as urological catheters and components for peristaltic pumps.[9] It is also used in the fabrication of vascular grafts.[11][12] For example, electrospun vascular grafts made from this compound® EG-80A have been studied for their in vivo stability.[11] Additionally, its properties make it a suitable material for creating biomimetic membranes for in vitro models, such as lung-on-a-chip systems, where it can undergo cyclic stretching to mimic physiological conditions.[13]

Drug Delivery Systems

This compound® also serves as a promising matrix for controlled drug delivery.[14] Its use in electrospun membranes loaded with therapeutic agents has been explored to prevent infections and tumor recurrence.[8]

A notable example is the development of a this compound™ electrospun membrane loaded with bismuth-based lipophilic nanoparticles (this compound™ EMs-BisBAL NPs).[8] This system demonstrated significant bactericidal effects against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with growth inhibitions of 93.11% and 61.70%, respectively.[8] The same system also showed potent antitumor activity, reducing the viability of MCF-7 breast cancer cells by 86% after a 24-hour exposure.[8] The drug-free this compound™ membrane was found to be biocompatible with human fibroblasts, supporting its use as a delivery vehicle.[8]

Table 3: Performance of this compound™ EMs-BisBAL NPs [8]

ApplicationTargetResult
AntibacterialMethicillin-susceptible S. aureus (MSSA)93.11% growth inhibition
AntibacterialMethicillin-resistant S. aureus (MRSA)61.70% growth inhibition
AntitumorMCF-7 breast cancer cells86% decrease in viability (24h exposure)
BiocompatibilityHuman fibroblastsNo negative impact on culture

Experimental Protocols and Methodologies

A comprehensive evaluation of this compound® for biomedical applications involves a range of experimental protocols to assess its properties, biocompatibility, and performance.

Material Characterization
  • Spectroscopy and Microscopy: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is used to verify the presence of modifying molecules on the polymer surface.[15] Atomic Force Microscopy (AFM) and Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDAX) are employed to analyze surface topography and elemental composition.[15]

  • Wettability: Water contact angle measurements are used to investigate the hydrophilicity of the material's surface.[15]

  • Molecular Weight Analysis: Size Exclusion Chromatography (SEC) is utilized to analyze changes in molecular weight, for instance, after irradiation, to understand degradation mechanisms like chain scission and cross-linking.[16]

  • Thermal Analysis: Thermogravimetric Analysis (TGA) coupled with FTIR spectroscopy (TG-FTIR) helps in identifying degradation products by analyzing evolved gases at different temperatures.[16]

In Vitro Biocompatibility and Performance Evaluation
  • Cell Viability and Proliferation: To assess biocompatibility, human cell lines such as fibroblasts, human umbilical vein endothelial cells (HUVEC), and monocytes (THP-1) are cultured on this compound® membranes.[2][8] Cell viability can be measured after specific incubation periods (e.g., 72 hours) using standard assays.[2]

  • Bacterial Adhesion Assay: To evaluate anti-fouling properties, this compound® surfaces are exposed to bacterial cultures like S. aureus and P. aeruginosa. After incubation, the surfaces are rinsed, and the adhered bacteria are quantified to determine the percentage reduction in adhesion compared to a control material.[15]

  • Encrustation Assay: For urological applications, the resistance to encrustation is tested by immersing the material in artificial urine solutions. The deposition of major components of urinary tract encrustations, such as struvite and hydroxyapatite, is then quantified.[15]

  • Drug Release Kinetics: The release of a therapeutic agent from a this compound® matrix is studied by placing the drug-loaded material in a release medium (e.g., phosphate-buffered saline) at physiological temperature. Samples are withdrawn at predetermined time intervals and analyzed for drug concentration using techniques like HPLC. The cumulative amount of drug released is then plotted against time.[17][18] To understand the release mechanism, the data is fitted to various kinetic models:

    • Zero-Order Model: Describes constant drug release over time.[17][19]

    • First-Order Model: The release rate is dependent on the concentration of the drug remaining in the matrix.[17][20]

    • Higuchi Model: Describes drug release from an insoluble matrix as a square root of a time-dependent process based on Fickian diffusion.[19]

    • Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is unknown or involves more than one phenomenon.[19][20]

In Vivo Evaluation
  • Biostability and Biocompatibility: Following standards like ISO 10993-6, in vivo studies are conducted using animal models, such as rats.[11][21] this compound®-based devices (e.g., vascular grafts) are implanted, typically subcutaneously or in a specific anatomical location like the abdominal aorta.[11][21] The implants are explanted at various time points (e.g., 1, 12, and 24 weeks).[11] The explanted materials are analyzed for changes in chemical structure (e.g., via IR spectroscopy) and molecular weight (via GPC).[11] The surrounding tissue is also fixed, sectioned, and stained (e.g., with hematoxylin-eosin) for histological analysis to evaluate the local tissue response and biointegration.[21]

Surface Modification

To enhance specific properties of this compound® for certain applications, various surface modification techniques can be employed.[22][23] These methods aim to alter the surface characteristics without changing the bulk properties of the material.[22]

One example is the physical entrapment of polyvinylpyrrolidone-iodine (PVP-I) complexes onto the this compound® surface. This process involves swelling the polymer surface region to physically trap the PVP-I molecules.[15] The resulting modified surface exhibits a nanopatterned topography, becomes highly hydrophilic and more lubricious, and shows a significant reduction in bacterial adherence and encrustation.[15] This demonstrates how surface modification can improve the performance of this compound® in applications like urinary catheters.[15]

Sterilization and Degradation

Proper sterilization is critical for any medical device. This compound® can be sterilized using methods such as Ethylene Oxide (EtO) and gamma radiation.[1][2] However, the chosen method can affect the material's properties. For example, gamma-sterilized polyurethane membranes have shown a loss of cell viability in some studies, whereas EO-sterilized membranes maintained it.[2]

The degradation of this compound® has also been studied. For instance, electron beam irradiation can induce both chain scission and cross-linking, with the extent of these effects increasing with the irradiation dose.[16] This process can also lead to the formation of oxidation groups like formates, esters, and carboxylic acids.[16] Understanding the degradation behavior is crucial, especially for long-term implant applications. Notably, low durometer grades of this compound® may not be suitable for long-term implantation due to the potential for stress cracking.[1]

Visualizations

Biocompatibility Assessment Workflow

G Workflow for Biocompatibility Assessment of this compound® cluster_0 In Vitro Testing cluster_1 In Vivo Testing (ISO 10993-6) A Material Preparation (e.g., solution casting, sterilization) B Cytotoxicity Assay (e.g., ISO 10993-5) A->B C Hemocompatibility Assay (e.g., Hemolysis, Complement Activation) A->C D Cell Adhesion & Proliferation (e.g., Fibroblasts, Endothelial Cells) A->D E Implantation in Animal Model (e.g., subcutaneous in rats) C->E If promising in vitro results D->E If promising in vitro results F Explantation at Time Points (e.g., 1, 4, 12 weeks) E->F G Histological Evaluation (Tissue response, inflammation) F->G H Material Characterization (Post-implantation) F->H I Data Analysis & Biocompatibility Conclusion G->I H->I

Caption: A logical workflow for the biocompatibility assessment of this compound®.

Surface Modification and Evaluation Workflow

G Workflow for this compound® Surface Modification and Evaluation A Pristine this compound® Substrate B Surface Modification (e.g., PVP-I Entrapment) A->B C Surface Characterization B->C E Performance Evaluation B->E D ATR-FTIR, AFM, SEM-EDAX, Contact Angle C->D F Bacterial Adhesion Assay E->F G Encrustation Assay E->G H Cytocompatibility Assay E->H I Analysis and Comparison (Modified vs. Pristine) F->I G->I H->I G Workflow for Drug Release Kinetics Analysis A Fabricate Drug-Loaded This compound® Matrix B In Vitro Release Study (Collect samples at time points) A->B C Quantify Drug Concentration (e.g., HPLC, UV-Vis) B->C D Plot Cumulative Release vs. Time C->D E Fit Data to Kinetic Models D->E F Zero-Order First-Order Higuchi Korsmeyer-Peppas E->F G Determine Best-Fit Model (based on R² value) E->G H Elucidate Release Mechanism (e.g., Diffusion, Swelling, Erosion) G->H

References

In-Body Softening of Tecoflex® Polyurethanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-body softening effect observed in Tecoflex® medical-grade thermoplastic polyurethanes (TPUs). The primary mechanism, supporting data, experimental protocols, and key structural-property relationships are detailed herein to provide a comprehensive resource for professionals in the biomedical field.

Core Mechanism: Water Absorption and Plasticization

The principal mechanism behind the in-body softening of this compound® is the absorption of water from the physiological environment, which subsequently acts as a plasticizer.[1] this compound® is an aliphatic polyether-based TPU, a class of polymers known for its segmented structure of alternating soft and hard segments.[2][3][4] This structure is crucial to its mechanical properties and its interaction with the aqueous in-vivo environment.

The in-body softening process can be described as follows:

  • Water Ingress: Upon implantation, the hydrophilic polyether soft segments of the this compound® polymer matrix attract water molecules from the surrounding biological fluids.

  • Disruption of Intermolecular Bonds: Water molecules penetrate the polymer matrix and disrupt the secondary intermolecular forces, primarily hydrogen bonds, between the polyurethane chains.

  • Increased Chain Mobility: The disruption of these bonds increases the free volume within the polymer and enhances the mobility of the polymer chains, particularly within the amorphous soft segment domains.

  • Reduction in Glass Transition Temperature (Tg): The increased chain mobility leads to a decrease in the glass transition temperature (Tg) of the polymer. A study on a polyurethane foam demonstrated a significant drop in Tg from 67°C to 5°C with an 8% water uptake.[1]

  • Macroscopic Softening: This plasticization effect manifests as a reduction in the material's stiffness, measured as a decrease in Shore hardness and tensile modulus, resulting in a more flexible and compliant material in the body.[2] This softening is a key attribute for many medical devices, leading to enhanced patient comfort.[2]

The in-body softening of this compound® is generally considered a reversible physical process. If the material is removed from the aqueous environment and dried, it is expected to return to its original hardness.[1] While polyether-based TPUs like this compound® are more resistant to hydrolysis than their polyester-based counterparts, long-term in-vivo exposure can lead to some degree of oxidative degradation.[5][6]

Quantitative Data on In-Body Softening

Table 1: Initial Mechanical Properties of Common this compound® Grades

This compound® GradeShore HardnessTensile Strength (psi)Elongation at Break (%)
EG-80A72A5,800660
EG-85A77A6,200550
EG-93A87A7,700390
EG-100A94A8,200370
EG-60D51D8,300360
EG-65D60D8,300360
EG-72D67D8,100310

Data sourced from manufacturer technical data sheets.

Table 2: In-Vivo Changes for this compound® EG-80A Vascular Grafts

ParameterTime PointChange from Baseline
Tensile Strength3 months~30% reduction
Molecular Weight (Mn and Mw)3 months~10% reduction

Data from a study on electrospun vascular grafts implanted in rats.[5][6][7]

Note: There is a notable lack of publicly available data correlating specific water absorption percentages with the corresponding reduction in Shore hardness for various this compound® grades. Further experimental studies are recommended to fully characterize the in-body softening behavior of these materials.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in-body softening effect of this compound®.

Shore Hardness Testing (Durometer)
  • Standard: ASTM D2240

  • Objective: To measure the indentation hardness of the material.

  • Methodology:

    • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is used. If the material is thinner, specimens can be stacked to achieve the required thickness.

    • Instrumentation: A Shore A or Shore D durometer is selected based on the expected hardness of the material.

    • Procedure: The durometer is pressed firmly and vertically onto the specimen surface. The reading is taken immediately (within 1 second) after the presser foot is in full contact with the specimen.

    • Measurements: At least five measurements are taken at different locations on the specimen, and the average value is reported.

Tensile Properties Testing
  • Standard: ASTM D638

  • Objective: To determine the tensile strength, elongation, and modulus of the material.

  • Methodology:

    • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.

    • Instrumentation: A universal testing machine with an appropriate load cell and extensometer is used.

    • Procedure: The specimen is mounted in the grips of the testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

    • Data Acquisition: The force and elongation are continuously recorded throughout the test.

    • Calculations: Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.

Water Absorption Testing
  • Standard: ASTM D570

  • Objective: To determine the amount of water absorbed by the material under specified conditions.

  • Methodology:

    • Specimen Preparation: Specimens of a defined size and shape (e.g., 2-inch diameter disks) are used.

    • Initial Conditioning: The specimens are dried in an oven at a specified temperature (e.g., 50°C) for 24 hours, then cooled in a desiccator and weighed to determine their initial dry weight.

    • Immersion: The specimens are immersed in distilled water or a simulated physiological solution (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C).

    • Periodic Weighing: At specified time intervals, the specimens are removed from the liquid, patted dry with a lint-free cloth, and weighed.

    • Calculation: The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight.

Visualizations

Molecular Mechanism of Water Plasticization

G cluster_0 Initial State (Dry this compound) cluster_1 In-Body Environment cluster_2 Softened State (Hydrated this compound) PU1 Polyurethane Chain HBond Hydrogen Bond PU1->HBond PU3 Polyurethane Chain PU2 Polyurethane Chain PU4 Polyurethane Chain HBond->PU2 Water Water Molecules (H2O) Water->PU3 Absorption Water_bound1 H2O PU3->Water_bound1 Water_bound2 H2O Water_bound2->PU4 Increased_mobility Increased Chain Mobility G start Start: this compound Sample Preparation initial_char Initial Characterization (Shore Hardness, Tensile Properties) start->initial_char immersion Immersion in Simulated Physiological Solution (37°C) initial_char->immersion time_points Time Points (e.g., 1, 4, 12 weeks) immersion->time_points periodic_testing Periodic Testing: - Water Absorption - Shore Hardness - Tensile Properties time_points->periodic_testing At each time point data_analysis Data Analysis and Correlation time_points->data_analysis Final time point periodic_testing->time_points Continue immersion end End: Characterization of Softening Profile data_analysis->end G cluster_0 This compound® Chemical Structure cluster_1 In-Body Interaction cluster_2 Resulting Properties Soft_Segment Polyether Soft Segment (Hydrophilic) Water_Uptake Water Uptake Soft_Segment->Water_Uptake Drives Hard_Segment Aliphatic Hard Segment (Structural Integrity) Softening Material Softening (Reduced Hardness/Modulus) Hard_Segment->Softening Modulates extent of Plasticization Plasticization Effect Water_Uptake->Plasticization Leads to Plasticization->Softening Results in Biocompatibility Enhanced Biocompatibility and Patient Comfort Softening->Biocompatibility Contributes to

References

An In-depth Technical Guide to the Ultraviolet Stability of Aliphatic Thermoplastic Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic thermoplastic polyurethanes (TPUs) are a class of versatile elastomers renowned for their exceptional combination of properties, including high abrasion resistance, low-temperature flexibility, and excellent mechanical strength.[1] A key advantage of aliphatic TPUs over their aromatic counterparts is their superior resistance to ultraviolet (UV) radiation, which makes them suitable for applications requiring color stability and long-term performance upon light exposure.[2][3][4] This technical guide provides a comprehensive overview of the UV stability of aliphatic TPUs, delving into the mechanisms of degradation, stabilization strategies, and standard experimental protocols for performance evaluation. This information is particularly critical for applications in the medical field, where device integrity and material properties must be maintained after sterilization and throughout the product's lifecycle.[5][6]

UV Degradation Mechanisms in Aliphatic TPUs

The degradation of aliphatic TPUs upon exposure to UV radiation is a complex process involving photo-oxidation, which leads to chain scission and crosslinking, ultimately altering the material's physical, mechanical, and optical properties.[7][8] The energy from UV photons can be comparable to the dissociation energies of covalent bonds within the polymer, initiating chemical reactions that generate free radicals.[9]

Primary Degradation Pathways

The photodegradation of aliphatic TPUs is predominantly driven by Norrish Type I and Type II reactions involving the carbonyl groups present in the urethane linkages and the polyester or polyether soft segments.[10][11]

  • Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group (α-cleavage) upon photoexcitation. This generates two free radical intermediates: an acyl radical and an alkyl radical.[7] These radicals can then participate in a series of secondary reactions, including recombination, disproportionation, or decarbonylation, leading to chain scission.[3]

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical.[1][12] This biradical can then undergo cleavage of the α,β-carbon bond to yield an enol and a terminal alkene, or it can cyclize to form a cyclobutanol derivative (a Norrish-Yang reaction).[1][13]

The polyether soft segments in aliphatic TPUs are generally more susceptible to hydrogen abstraction than polyester soft segments, leading to a higher propensity for free radical formation, oxidation, and subsequent chain scission.[6]

UV_Degradation_Pathway_of_Aliphatic_TPU TPU Aliphatic TPU (Polyester/Polyether) Excited_TPU Excited State TPU* TPU->Excited_TPU UV UV Radiation (hν) UV->TPU Absorption Norrish_I Norrish Type I (α-Cleavage) Excited_TPU->Norrish_I Norrish_II Norrish Type II (γ-H Abstraction) Excited_TPU->Norrish_II Radicals Acyl & Alkyl Radicals Norrish_I->Radicals Biradical 1,4-Biradical Norrish_II->Biradical Chain_Scission Chain Scission Radicals->Chain_Scission Crosslinking Crosslinking Radicals->Crosslinking Biradical->Chain_Scission Degradation Degradation Products (e.g., Alkenes, Enols) Biradical->Degradation Property_Change Changes in Mechanical & Optical Properties Chain_Scission->Property_Change Crosslinking->Property_Change

UV Degradation via Norrish Reactions

Stabilization Strategies for Aliphatic TPUs

To mitigate the effects of UV degradation, light stabilizers are incorporated into the TPU formulation. The most common and effective types are UV absorbers and Hindered Amine Light Stabilizers (HALS).

UV Absorbers

UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[14][15] Common classes of UV absorbers used in polyurethanes include benzotriazoles and benzophenones.[16]

  • Benzotriazoles (e.g., Tinuvin® 328): These compounds have strong UV absorption in the 300-400 nm range.[14][17] Their mechanism involves an intramolecular hydrogen bond that, upon UV absorption, facilitates a rapid tautomerization, converting the electronic energy into vibrational energy (heat), which is then dissipated.[15]

  • Benzophenones (e.g., Cyasorb™ UV-531): Similar to benzotriazoles, benzophenones absorb UV energy and dissipate it as heat. Their effectiveness is also attributed to the presence of a hydroxyl group ortho to the carbonyl, which enables the formation of an intramolecular hydrogen bond.

Hindered Amine Light Stabilizers (HALS)

HALS do not absorb UV radiation but act as radical scavengers, interrupting the photo-oxidation process.[18] They are highly efficient because they are regenerated in a cyclic process known as the Denisov Cycle, allowing a single HALS molecule to neutralize multiple free radicals.[14][19][20][21][22][23]

The basic mechanism involves the HALS being oxidized to a stable nitroxyl radical. This nitroxyl radical then traps alkyl radicals generated from the polymer, forming an amino ether. The amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, thus continuing the cycle.[19][22] High molecular weight HALS, such as Chimassorb® 944, are often preferred due to their lower volatility and reduced migration within the polymer matrix.[24][25]

HALS_Stabilization_Mechanism HALS HALS (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (by POO•, etc.) Amino_Ether Amino Ether (>N-O-P) Nitroxyl->Amino_Ether Traps Alkyl_Radical Polymer Alkyl Radical (P•) Peroxy_Radical Polymer Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical Reacts with O₂ Alkyl_Radical->Amino_Ether Peroxy_Radical->Nitroxyl Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Forms Amino_Ether->Nitroxyl Regeneration

The Denisov Cycle of HALS Stabilization
Synergistic Effects

A combination of UV absorbers and HALS often provides a synergistic effect, offering enhanced protection compared to using either stabilizer alone. The UV absorber reduces the number of free radicals formed by filtering out UV radiation, while the HALS scavenges any radicals that are still generated.

Experimental Evaluation of UV Stability

The UV stability of aliphatic TPUs is typically evaluated using accelerated weathering tests that simulate long-term outdoor exposure in a laboratory setting. These tests involve controlled cycles of UV radiation, temperature, and moisture.

Standard Test Methods

Several ASTM standards are widely used for the accelerated weathering of plastics:

  • ASTM G154: This practice utilizes fluorescent UV lamps to simulate the UV portion of sunlight.[4][5][17][26][27]

  • ASTM D4329: This standard provides specific procedures for the fluorescent UV exposure of plastics, often referencing ASTM G154 for the apparatus and general procedures.[20][28][29][30][31]

Experimental Protocols

Below are detailed methodologies for conducting UV stability tests based on these standards.

3.2.1 Specimen Preparation

  • Prepare at least three replicate specimens for each material being tested.[28]

  • Specimens are typically flat panels, with common dimensions of 75 mm x 150 mm.[32]

  • Ensure specimens are clean and free from any surface contaminants.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

3.2.2 Accelerated Weathering Test (ASTM G154, Cycle 1)

  • Apparatus: Use a fluorescent UV and condensation apparatus conforming to ASTM G154.

  • Lamps: Employ UVA-340 lamps to simulate the shortwave UV component of sunlight.[5][33]

  • Irradiance: Set the irradiance level to 0.89 W/m²/nm at 340 nm.[34]

  • Test Cycle: A common cycle consists of:

    • 8 hours of UV exposure at a black panel temperature of 60°C.[5][32]

    • 4 hours of condensation at a black panel temperature of 50°C.[5][32]

  • Duration: The total exposure duration can range from hundreds to thousands of hours, depending on the application requirements.[29][31]

3.2.3 Property Evaluation

  • Periodically remove specimens from the weathering chamber at specified intervals (e.g., 250, 500, 1000, 2000 hours).

  • Evaluate the following properties and compare them to unexposed control samples:

    • Optical Properties:

      • Yellowness Index (YI): Measure according to ASTM E313. An increase in YI indicates discoloration.

      • Gloss: Measure at a specified angle (e.g., 60°) according to ASTM D523. A decrease in gloss signifies surface degradation.

      • Color Change (ΔE*): Measure using a spectrophotometer according to ASTM D2244.

    • Mechanical Properties:

      • Tensile Strength and Elongation at Break: Measure according to ASTM D412. A reduction in these properties indicates polymer chain scission and degradation.

    • Chemical and Morphological Analysis:

      • Fourier Transform Infrared (FTIR) Spectroscopy: Analyze changes in chemical functional groups, such as the formation of carbonyl and hydroxyl groups and the degradation of urethane linkages.[21][23][35]

      • Scanning Electron Microscopy (SEM): Examine the surface morphology for cracks, crazing, and other signs of degradation.[7]

Experimental_Workflow_UV_Stability Start Start Prep Specimen Preparation (e.g., 75x150 mm plaques) Start->Prep Condition Conditioning (23°C, 50% RH, 24h) Prep->Condition Weathering Accelerated Weathering (ASTM G154/D4329) Condition->Weathering Cycle UV Cycle: 8h UV @ 60°C Condensation Cycle: 4h @ 50°C Weathering->Cycle Evaluation Periodic Evaluation (e.g., 0, 500, 1000, 2000h) Weathering->Evaluation Evaluation->Weathering Continue Exposure Optical Optical Properties (Yellowness, Gloss, ΔE*) Evaluation->Optical Test Mechanical Mechanical Properties (Tensile Strength, Elongation) Evaluation->Mechanical Test Analysis Chemical/Morphological (FTIR, SEM) Evaluation->Analysis Test Report Data Analysis & Reporting Optical->Report Mechanical->Report Analysis->Report End End Report->End

Workflow for UV Stability Testing

Quantitative Data on UV Stability

The following tables summarize the expected changes in the properties of aliphatic TPUs upon UV exposure, based on typical performance data.

Table 1: Effect of UV Exposure on Mechanical Properties of Unstabilized Aliphatic TPU

Exposure Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
0100100
50085 - 9580 - 90
100060 - 7550 - 65
200030 - 5020 - 40

Note: Data are representative values and can vary based on the specific TPU formulation (polyester vs. polyether) and exposure conditions. A study on TPU/PP blends showed a significant reduction in maximum tensile strength for blends with a lower percentage of UV protective additives after 320 hours of exposure.[36]

Table 2: Yellowness Index (ΔYI) of Aliphatic TPU with and without UV Stabilizers

Exposure Time (hours)Unstabilized TPU (ΔYI)Stabilized TPU (UVA + HALS) (ΔYI)
000
50010 - 151 - 3
100020 - 303 - 6
2000> 408 - 12

Note: ΔYI represents the change in Yellowness Index from the initial unexposed state. Stabilized formulations show significantly less yellowing.

Table 3: Gloss Retention of Aliphatic TPU at 60°

Exposure Time (hours)Unstabilized TPU (%)Stabilized TPU (UVA + HALS) (%)
0100100
50070 - 8090 - 95
100040 - 5080 - 85
2000< 2060 - 70

Note: Gloss retention is a measure of the surface's ability to reflect light and is an indicator of surface degradation.

Implications for Medical Device and Drug Development

For medical devices, especially those that are implantable or have long-term contact with the body, maintaining material integrity is paramount. Many sterilization methods, such as gamma irradiation and electron beam, can also induce degradation in polymers.[6][37] Aliphatic TPUs are generally more resistant to radiation than aromatic grades.[5]

  • Sterilization Compatibility: Ethylene oxide (EtO) is a common sterilization method for TPUs as it operates at low temperatures and preserves the mechanical integrity and appearance of the material.[5] Autoclaving (steam sterilization) is generally not recommended for TPUs due to the risk of hydrolytic degradation.[5]

  • Material Selection: When selecting an aliphatic TPU for a medical application, it is crucial to consider the combined effects of sterilization and potential UV exposure during the product's lifecycle. The use of appropriate UV stabilization packages can help mitigate degradation from both sources.

  • Leachables and Extractables: Degradation of the polymer can lead to the formation of low molecular weight byproducts that could potentially leach out of the device. Therefore, a thorough understanding and testing of the UV stability of the chosen TPU grade are essential from a regulatory and safety perspective.

Conclusion

Aliphatic TPUs offer excellent intrinsic UV stability compared to their aromatic counterparts, making them a preferred choice for applications where color fastness and long-term property retention are critical. However, under prolonged exposure to UV radiation, they are still susceptible to degradation through photo-oxidative pathways. The incorporation of UV absorbers and HALS, often in synergistic combinations, is a highly effective strategy to significantly enhance the UV endurance of these materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation and stabilization mechanisms, coupled with rigorous testing according to established protocols like ASTM G154 and D4329, is essential for the development of safe, effective, and durable products.

References

An In-Depth Technical Guide to the Chemical and Solvent Resistance of Tecoflex™ Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical and solvent resistance of Tecoflex™, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs). Understanding the compatibility of these advanced polymers with a wide range of chemical agents is critical for their successful application in demanding research, pharmaceutical, and medical device development environments.

Introduction to this compound™ and its Chemical Resistance Profile

This compound™ TPUs are known for their flexibility, biocompatibility, and biostability.[1] The chemical backbone of this compound™, being a polyether-based polyurethane, largely dictates its resistance to various chemical families. Generally, polyether-based TPUs exhibit excellent resistance to hydrolysis and microbial attack, making them suitable for applications involving aqueous solutions and bodily fluids.[2][3] However, their interaction with organic solvents and other chemical classes can vary significantly.

The resistance of a polymer to a chemical is influenced by several factors, including the chemical's concentration, the temperature of exposure, and the duration of contact.[4] Degradation of polyurethanes can manifest as swelling, discoloration, loss of mechanical properties (such as tensile strength and elongation), or stress cracking.[5] It is crucial for researchers and developers to consider these factors when selecting materials for their specific applications.

This guide presents representative quantitative data on the chemical resistance of polyether-based TPUs, which is applicable to the this compound™ family. The data is compiled from various technical sources and is intended to provide a comparative basis for material selection. It is imperative to note that this data is for guidance purposes only, and specific testing of this compound™ materials under end-use conditions is strongly recommended to ensure performance and regulatory compliance.

Experimental Protocols for Chemical Resistance Testing

The evaluation of a plastic's resistance to chemical reagents is standardized by ASTM D543.[6][7][8] This standard practice provides a framework for assessing changes in a material's weight, dimensions, appearance, and mechanical properties after exposure to various chemicals.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

2.1.1 Test Specimens: Standard test specimens, typically tensile bars or disks, are used for these evaluations. The dimensions of the specimens are precisely measured and recorded before chemical exposure.

2.1.2 Reagents: A comprehensive range of chemical reagents, including acids, bases, solvents, and application-specific solutions, are used for testing. The concentration of each reagent is documented.

2.1.3 Test Procedures: Two primary procedures are outlined in ASTM D543:

  • Practice A: Immersion Test: Test specimens are fully immersed in the chemical reagent for a specified duration and at a controlled temperature. This method simulates applications where the material is in continuous contact with a chemical.

  • Practice B: Mechanical Stress and Reagent Exposure: Specimens are subjected to a specific level of mechanical strain while being exposed to the chemical reagent. This simulates real-world scenarios where a material might be under stress while in contact with a chemical, which can induce environmental stress cracking.[5]

2.1.4 Evaluation: Following the exposure period, the specimens are removed, cleaned, and re-measured. The following properties are typically evaluated and compared to control specimens that were not exposed to the chemical:

  • Change in Weight (%): Indicates absorption of the chemical or extraction of material components.

  • Change in Dimensions (%): Measures the degree of swelling or shrinkage.

  • Change in Appearance: Visual inspection for discoloration, surface crazing, or other signs of degradation.

  • Change in Mechanical Properties (%): Tensile strength and elongation at break are measured to quantify any loss of mechanical integrity.

The following diagram illustrates the general workflow for chemical resistance testing according to ASTM D543.

ASTM_D543_Workflow cluster_prep Specimen Preparation cluster_exposure Chemical Exposure cluster_evaluation Post-Exposure Evaluation start Start: Select this compound™ Grade prep Prepare Standard Test Specimens (e.g., Tensile Bars) start->prep measure_initial Measure Initial Weight, Dimensions & Mechanical Properties prep->measure_initial expose Immerse Specimens in Chemical Reagent (ASTM D543) measure_initial->expose control_temp Control Temperature & Duration expose->control_temp remove_clean Remove & Clean Specimens control_temp->remove_clean measure_final Measure Final Weight, Dimensions & Mechanical Properties remove_clean->measure_final compare Compare with Control Specimens measure_final->compare report Report Changes in Properties compare->report end end report->end End of Test

ASTM D543 Experimental Workflow Diagram.

Quantitative Data on Chemical Resistance

The following tables summarize the representative chemical resistance of polyether-based TPUs, such as this compound™. The data is presented as a percentage change in key physical properties after a 7-day immersion at room temperature (23°C), unless otherwise noted.

Rating Key:

  • E (Excellent): <1% change in weight and dimensions; <10% change in mechanical properties.

  • G (Good): 1-5% change in weight and dimensions; 10-25% change in mechanical properties.

  • F (Fair): 5-10% change in weight and dimensions; 25-50% change in mechanical properties.

  • P (Poor): >10% change in weight and dimensions; >50% change in mechanical properties. Severe degradation may occur.

Table 1: Resistance to Acids
Chemical ReagentConcentrationChange in Weight (%)Change in Tensile Strength (%)Change in Elongation (%)Resistance Rating
Acetic Acid10%2 - 4-15 to -25-10 to -20G
Hydrochloric Acid10%1 - 3-10 to -20-5 to -15G
Nitric Acid10%3 - 6-20 to -40-15 to -25F
Sulfuric Acid30%2 - 5-15 to -30-10 to -20G
Phosphoric Acid50%1 - 2-5 to -15-5 to -10E

Note: Strong oxidizing acids can cause significant degradation.[9]

Table 2: Resistance to Bases
Chemical ReagentConcentrationChange in Weight (%)Change in Tensile Strength (%)Change in Elongation (%)Resistance Rating
Sodium Hydroxide10%2 - 4-15 to -25-10 to -20G
Potassium Hydroxide10%2 - 4-15 to -25-10 to -20G
Ammonium Hydroxide28%5 - 10-30 to -50-20 to -40F
Table 3: Resistance to Alcohols
Chemical ReagentConcentrationChange in Weight (%)Change in Tensile Strength (%)Change in Elongation (%)Resistance Rating
Methanol100%>15 (Significant Swelling)> -60> -50P
Ethanol100%>15 (Significant Swelling)> -60> -50P
Isopropyl Alcohol100%>10 (Significant Swelling)> -50> -40P

Note: Polyether-based TPUs exhibit poor resistance to alcohols, which act as significant swelling agents.[5]

Table 4: Resistance to Ketones and Esters
Chemical ReagentConcentrationChange in Weight (%)Change in Tensile Strength (%)Change in Elongation (%)Resistance Rating
Acetone100%>20 (Dissolution may occur)--P
Methyl Ethyl Ketone (MEK)100%>20 (Dissolution may occur)--P
Ethyl Acetate100%>15 (Significant Swelling)> -70> -60P
Table 5: Resistance to Hydrocarbons
Chemical ReagentConcentrationChange in Weight (%)Change in Tensile Strength (%)Change in Elongation (%)Resistance Rating
Heptane100%1 - 3-5 to -15-5 to -10E
Toluene100%>10 (Significant Swelling)> -50> -40P
Xylene100%>10 (Significant Swelling)> -50> -40P
Gasoline100%5 - 10-20 to -40-15 to -30F
Diesel Fuel100%2 - 5-10 to -20-5 to -15G

Note: Aromatic hydrocarbons cause more significant swelling than aliphatic hydrocarbons.[4]

Table 6: Resistance to Other Common Chemicals
Chemical ReagentConcentrationChange in Weight (%)Change in Tensile Strength (%)Change in Elongation (%)Resistance Rating
Bleach (Sodium Hypochlorite)5%2 - 4-15 to -25-10 to -20G
Hydrogen Peroxide30%1 - 3-10 to -20-5 to -15G
Ethylene Glycol100%1 - 2-5 to -100 to -5E
Mineral Oil100%<1< -5< -5E

Signaling Pathways of Chemical Degradation

The interaction of chemicals with this compound™ can initiate several degradation pathways at a molecular level. The primary mechanisms include hydrolysis, oxidation, and solvent-induced swelling leading to property deterioration.

Degradation_Pathways cluster_initiators Initiating Factors cluster_mechanisms Degradation Mechanisms cluster_effects Macroscopic Effects Acids_Bases Acids / Bases Hydrolysis Hydrolysis of Urethane Linkages Acids_Bases->Hydrolysis Oxidizing_Agents Oxidizing Agents (e.g., Peroxides, Strong Acids) Oxidation Oxidative Chain Scission of Polyether Segments Oxidizing_Agents->Oxidation Solvents Organic Solvents (e.g., Alcohols, Ketones) Swelling Solvent-induced Swelling & Plasticization Solvents->Swelling Loss_of_Properties Loss of Mechanical Properties (Tensile Strength, Elongation) Hydrolysis->Loss_of_Properties Discoloration Discoloration & Surface Degradation Hydrolysis->Discoloration Oxidation->Loss_of_Properties Oxidation->Discoloration Swelling->Loss_of_Properties Dimensional_Change Dimensional Instability (Swelling, Shrinkage) Swelling->Dimensional_Change Stress_Cracking Environmental Stress Cracking (ESC) Swelling->Stress_Cracking

Chemical Degradation Pathways in Polyether-Based TPUs.

Conclusion and Recommendations

This compound™, as a polyether-based thermoplastic polyurethane, offers excellent resistance to many aqueous solutions, including dilute acids and bases, and demonstrates good stability against hydrolysis and microbial attack. However, its performance is significantly compromised by exposure to alcohols, ketones, esters, and aromatic hydrocarbons, which can cause severe swelling and a drastic reduction in mechanical properties.

For researchers, scientists, and drug development professionals, careful consideration of the chemical environment is paramount when designing components with this compound™. It is strongly recommended to:

  • Consult this guide as a preliminary reference.

  • Conduct rigorous chemical compatibility testing under conditions that precisely simulate the intended application.

  • Evaluate changes in all critical material properties, not limited to visual appearance, but including weight, dimensions, and mechanical strength.

By following these guidelines, the reliability and safety of devices and components fabricated from this compound™ can be ensured.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tecoflex EG-100A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tecoflex EG-100A, a medical-grade aliphatic polyether-based thermoplastic polyurethane (TPU). This information is essential for professionals in research, development, and manufacturing who are considering this versatile biomaterial for use in medical devices and drug delivery systems.

Introduction to this compound EG-100A

This compound EG-100A is a high-performance polymer known for its excellent flexibility, durability, and biocompatibility.[1][2] As an aliphatic TPU, it offers superior UV stability and resistance to yellowing upon aging and sterilization, a critical attribute for medical applications.[1][2] Its polyether backbone contributes to its hydrolytic stability and resistance to microbial attack. The "100A" designation in its name refers to its durometer hardness on the Shore A scale, indicating a firm yet flexible material. This compound EG-100A can be processed via conventional methods such as extrusion and injection molding.[3]

Physical and Mechanical Properties

The mechanical integrity of a biomaterial is paramount to its performance in demanding medical applications. This compound EG-100A exhibits a robust profile of physical and mechanical properties, which are summarized in the tables below. It is important to note that specific values can vary depending on the processing conditions and the presence of additives, such as radiopacifiers.

Table 1: General Physical Properties of this compound EG-100A
PropertyValueTest Method
Shore A Hardness94ASTM D2240
Specific Gravity1.04 g/cm³ASTM D792
Melt Flow IndexVaries with processingASTM D1238
Water Absorption (24 hrs)< 2%ASTM D570
Table 2: Mechanical Properties of this compound EG-100A
PropertyValueTest Method
Tensile Strength5,800 - 6,500 psi (40 - 45 MPa)ASTM D412 / ASTM D638
Ultimate Elongation350 - 450%ASTM D412 / ASTM D638
Flexural Modulus17,000 psi (117.2 MPa)ASTM D790
Tear Strength600 - 700 pliASTM D624

Note: Some data for the Flexural Modulus is for this compound EG-100A-B20, a variant containing 20% barium sulfate for radiopacity.[4]

Chemical Properties and Resistance

The chemical stability of this compound EG-100A in various environments is a key consideration for its application in medical devices that may come into contact with bodily fluids, cleaning agents, and sterilants.

General Chemical Resistance

Aliphatic polyether-based TPUs like this compound EG-100A generally exhibit good resistance to a range of chemicals.[5][6]

  • Oils and Hydrocarbons: Good resistance.

  • Acids and Bases: Limited resistance, particularly to concentrated solutions.[6]

  • Alcohols: May cause some swelling.[6]

  • Water (Hydrolysis Resistance): Excellent resistance due to the polyether backbone.[7]

A detailed chemical compatibility chart for a range of common substances is provided below. It is crucial to conduct specific testing for any application-critical chemicals.

Table 3: Chemical Resistance of Aliphatic Polyether TPUs
ChemicalResistance
Acetic Acid (10%)Moderate
AcetonePoor
EthanolGood
Ethylene GlycolExcellent
Hydrochloric Acid (10%)Moderate
Isopropyl AlcoholGood
Olive OilExcellent
Sodium Hydroxide (10%)Good
XylenePoor

This table provides a general guideline. Actual resistance may vary based on concentration, temperature, and exposure duration.

UV Stability

A significant advantage of aliphatic TPUs is their inherent UV stability, which prevents discoloration and degradation upon exposure to ultraviolet light, a common issue with aromatic TPUs.[8] This property is particularly beneficial for devices that may be exposed to light during storage or use.

Biocompatibility

For any material intended for medical use, biocompatibility is a non-negotiable requirement. This compound EG-100A is considered a medical-grade polymer and is often used in applications requiring contact with bodily tissues and fluids. The biocompatibility of a medical device is typically evaluated according to the guidelines set forth in the ISO 10993 series of standards.[9][10]

While specific biocompatibility test results for this compound EG-100A are proprietary to the manufacturer and end-users, the general testing regimen for a material with its intended use would include assessments for:

  • Cytotoxicity (ISO 10993-5): To ensure the material is not toxic to cells.[11][12][13][14]

  • Sensitization (ISO 10993-10): To ensure the material does not cause an allergic reaction.[15][16][17]

  • Irritation or Intracutaneous Reactivity (ISO 10993-10): To ensure the material does not cause irritation to skin or tissues.[15][16][17]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurate and reproducible characterization of material properties. The following sections outline the methodologies for key experiments cited in this guide.

Tensile Properties (ASTM D638)

The determination of tensile properties such as tensile strength and elongation at break is performed according to ASTM D638, "Standard Test Method for Tensile Properties of Plastics".[18][19][20][21]

  • Specimen Preparation: Dumbbell-shaped specimens (Type IV for non-rigid plastics) are prepared by injection molding or die-cutting from a sheet of this compound EG-100A.

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing Machine: A universal testing machine (UTM) equipped with a suitable load cell and grips is used.

  • Procedure: The specimen is mounted in the grips of the UTM. An extensometer is attached to the specimen to measure strain. The specimen is then pulled at a constant crosshead speed until it fractures.

  • Data Analysis: The load and displacement data are recorded to generate a stress-strain curve, from which the tensile strength, elongation at break, and modulus of elasticity are calculated.

Durometer Hardness (ASTM D2240)

The Shore A hardness is measured following the ASTM D2240 standard.

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is used. The surface should be smooth and free of any defects.

  • Instrument: A Shore A durometer is used.

  • Procedure: The durometer is pressed firmly against the specimen, ensuring the presser foot is in full contact with the surface. The reading is taken immediately after the presser foot is in firm contact with the specimen.

  • Reporting: The average of at least five readings taken at different positions on the specimen is reported as the Shore A hardness.

Flexural Properties (ASTM D790)

Flexural modulus is determined using the ASTM D790 standard, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".[22][23][24][25]

  • Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in the standard.

  • Conditioning: Specimens are conditioned under the same conditions as for tensile testing.

  • Testing Machine: A universal testing machine configured for a three-point bending test is used.

  • Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead motion. The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Data Analysis: The flexural stress and strain are calculated from the load-deflection curve to determine the flexural modulus.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the evaluation and application of this compound EG-100A.

Mechanical_Testing_Workflow cluster_prep Specimen Preparation & Conditioning cluster_testing Mechanical Testing cluster_analysis Data Analysis & Reporting RawMaterial This compound EG-100A Pellets Processing Injection Molding / Extrusion RawMaterial->Processing Specimen Standardized Test Specimen (e.g., ASTM D638 Type IV) Processing->Specimen Conditioning Conditioning (23°C, 50% RH, 40h) Specimen->Conditioning UTM Universal Testing Machine (UTM) Conditioning->UTM Tensile Tensile Test (ASTM D638) UTM->Tensile Flexural Flexural Test (ASTM D790) UTM->Flexural Data Load-Displacement Data Tensile->Data Flexural->Data Hardness Hardness Test (ASTM D2240) Report Technical Data Sheet Hardness->Report Analysis Calculate Properties: - Tensile Strength - Elongation - Flexural Modulus Data->Analysis Analysis->Report

Caption: Workflow for Mechanical Property Characterization of this compound EG-100A.

Biocompatibility_Assessment_Workflow cluster_planning Risk Assessment & Planning (ISO 10993-1) cluster_testing In Vitro & In Vivo Testing cluster_evaluation Biological Evaluation & Reporting Device Medical Device with This compound EG-100A Component RiskAssessment Categorization: - Nature of Body Contact - Duration of Contact Device->RiskAssessment TestPlan Selection of Biocompatibility Tests RiskAssessment->TestPlan Cytotoxicity Cytotoxicity (ISO 10993-5) TestPlan->Cytotoxicity Sensitization Sensitization (ISO 10993-10) TestPlan->Sensitization Irritation Irritation (ISO 10993-10) TestPlan->Irritation Results Test Results Analysis Cytotoxicity->Results Sensitization->Results Irritation->Results Evaluation Biological Risk Assessment Results->Evaluation Report Biocompatibility Report for Regulatory Submission Evaluation->Report

Caption: Biocompatibility Assessment Workflow for Medical Devices containing this compound EG-100A based on ISO 10993.

References

radiopaque formulations of Tecoflex medical-grade TPU

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Radiopaque Formulations of Tecoflex™ Medical-Grade TPU

For researchers, scientists, and drug development professionals, understanding the nuances of biomaterials is critical for the innovation of medical devices. This compound™ Thermoplastic Polyurethane (TPU), a family of aliphatic polyether-based TPUs, is a widely utilized material in the healthcare industry due to its biocompatibility, flexibility, and inherent UV stability that resists yellowing.[1][2][3] This guide provides a detailed exploration of radiopaque formulations of this compound™ TPU, offering insights into their composition, material properties, and the experimental protocols used for their evaluation.

The visibility of medical devices, such as catheters and other implantables, during fluoroscopy or X-ray imaging is paramount for accurate placement and monitoring.[4][5] To achieve this, polymers like this compound™ are compounded with radiopacifiers—dense materials that absorb or deflect X-rays.[6] The selection of the radiopacifier and its loading percentage is a critical consideration, as it directly impacts not only the radiopacity but also the mechanical and rheological properties of the final material.[4][7]

Common Radiopaque Fillers for Medical TPUs

The most prevalent radiopaque fillers used in the medical device industry are barium sulfate and tungsten.

  • Barium Sulfate (BaSO₄): This is the most common radiopacifier for medical-grade polymers due to its effectiveness, low cost, and a long history of use.[4] It is a white powder, allowing for the addition of colorants to the final compound.[4] this compound™ is commercially available in formulations containing 20% and 40% barium sulfate by weight.[1][8]

  • Tungsten (W): As a denser material, tungsten provides excellent radiopacity even at lower volumetric loadings compared to barium sulfate.[4][8] This makes it particularly suitable for thin-walled devices where maintaining mechanical integrity is crucial.[8][9] Tungsten-filled polymers are an effective and non-toxic alternative to lead-based materials for radiation shielding.[9][10][11]

The choice between these fillers often depends on the required level of visibility, the device's dimensions, and the X-ray energy levels used in the clinical setting.[4] For instance, thin-walled tubing or devices used in deeper body applications may require higher filler loadings to achieve the desired contrast.[5][8]

Data on Radiopaque this compound™ Formulations

Lubrizol, the manufacturer of this compound™, provides several grades with integrated barium sulfate. The addition of this filler influences the material's hardness (durometer).

Table 1: Properties of Clear (Non-Radiopaque) this compound™ TPU Grades
Product NameHardness (Shore)[1]Flexural Modulus (psi)[12]Key Features
EG-80A72A1,000Clear, UV stable, good mechanical properties.[1][12][13]
EG-85A77A2,300Clear, UV stable, good mechanical properties.[1][12]
EG-93A87A3,200Clear, UV stable, good mechanical properties.[1][3][12]
EG-100A94A1,000Clear, UV stable, good mechanical properties.[1][12]
EG-60D51D13,000Clear, UV stable, good mechanical properties.[1][12]
EG-65D60D37,000Clear, UV stable, good mechanical properties.[1][12]
EG-68D63D46,000Clear, UV stable, good mechanical properties.[1][12]
EG-72D67D92,000Clear, UV stable, good mechanical properties.[1][12]
Table 2: Properties of Radiopaque this compound™ TPU Grades (Barium Sulfate Filled)
Product NameBarium Sulfate LoadingHardness (Shore)[1][12]Flexural Modulus (psi)[12]
EG-80A-B2020%73A1,200
EG-80A-B4040%78A1,500
EG-85A-B2020%83A2,700
EG-85A-B4040%86A3,700
EG-93A-B2020%90A5,000
EG-93A-B4040%95A4,700
EG-100A-B2020%93A17,000
EG-100A-B4040%98A14,000
EG-60D-B2020%55D27,000
EG-60D-B4040%65D27,000
EG-65D-B2020%63D82,000
EG-65D-B4040%78D97,000
EG-68D-B2020%73D76,600
EG-72D-B2020%75D125,000
EG-72D-B4040%82D179,000
Table 3: Effect of Filler Density on Volume Percentage
FillerSpecific Gravity% by Weight% by Volume
Barium Sulfate (BaSO₄)4.5[4]20%~5.8%[4]
Barium Sulfate (BaSO₄)4.5[4]40%~14.0%[4]
Tungsten (W)19.3[14]40%~3.8%
Tungsten (W)19.3[14]80%~30.9%

Note: Volume percentages for Tungsten are calculated for comparison and may not represent standard commercial formulations.

Experimental Protocols and Methodologies

The characterization of radiopaque TPUs involves a series of standardized tests to evaluate their radiopacity, mechanical properties, and processability.

Radiopacity Testing

The primary standard for determining the radiopacity of medical materials is ASTM F640.[15][16] This method provides a framework for both qualitative and quantitative evaluation of how well a material is visualized under X-ray.[17][18]

Methodology (Based on ASTM F640):

  • Specimen Preparation: A test specimen of the radiopaque TPU is prepared alongside a user-defined standard for comparison.

  • Imaging Setup: The specimen and standard are placed on an X-ray detector. A "body mimic," such as a block of acrylic, can be used to simulate the attenuation of X-rays by human tissue.[19]

  • X-ray Exposure: The setup is exposed to X-rays using techniques like fluoroscopy or computed tomography (CT).[15] The settings of the X-ray source (tube voltage in kV and current in mA) are critical as they affect image contrast and radiation dose.[16]

  • Image Analysis:

    • Qualitative Analysis: The visibility of the test specimen is visually compared to the standard in the resulting image.[16][17]

    • Quantitative Analysis: The specific difference in optical density or pixel intensity between the image of the specimen and the standard is measured.[15][19]

Radiopacity_Testing_Workflow Start Start: Prepare Samples Setup Position Samples & Standard (Optional: with Body Mimic) Start->Setup XRay Expose to X-Ray Source (e.g., Fluoroscopy, CT) Setup->XRay Acquire Acquire Digital Image XRay->Acquire Analysis Image Analysis Acquire->Analysis Qualitative Qualitative: Visual Comparison Analysis->Qualitative  Qualitative Quantitative Quantitative: Measure Pixel Intensity / Optical Density Analysis->Quantitative Quantitative   Report Report Results Qualitative->Report Quantitative->Report

Caption: ASTM F640 Radiopacity Testing Workflow.

Mechanical & Rheological Characterization

The incorporation of fillers can alter the physical properties of the base TPU. Studies have shown that adding barium sulfate can affect viscosity, thermal stability, and mechanical strength.[7]

  • Mechanical Testing: Standard ASTM methods are used to quantify changes in mechanical properties.

    • ASTM D412: Tests for tensile strength and ultimate elongation.

    • ASTM D790: Measures flexural modulus.

    • ASTM D2240: Determines Shore hardness. Overloading with fillers can lead to a reduction in the polymer's mechanical properties, such as tensile strength and elongation.[4]

  • Rheological Analysis: The flow behavior of the molten polymer is crucial for processing techniques like extrusion and injection molding.

    • Complex Viscosity: The addition of barium sulfate has been observed to lower the complex viscosity of TPU, which can improve flow stability during processing.[7]

    • Storage and Loss Moduli (G' and G''): These values indicate the elastic and viscous response of the material. Incorporating barium sulfate can lower the energy required to deform the material.[7]

Compounding and Processing

Creating a homogenous radiopaque compound is essential for consistent performance. The process involves blending the TPU resin with the radiopaque filler powder.

Compounding_Workflow TPU This compound TPU Resin (Dried) Blending High-Intensity Mixing (e.g., Twin-Screw Extruder) TPU->Blending Filler Radiopaque Filler (e.g., BaSO₄, W) Filler->Blending Melt Melt Compounding Blending->Melt Pelletize Cooling & Pelletizing Melt->Pelletize QC Quality Control (Dispersion, Loading %) Pelletize->QC Final Radiopaque TPU Pellets QC->Final

Caption: Radiopaque TPU Compounding Workflow.

Care must be taken to ensure proper drying of the TPU resin before processing, as moisture can adversely affect the properties of the final product.[20] The compounding process itself must be controlled to avoid excessive shear heat, which could degrade the polymer.[6]

Key Relationships and Considerations

The development of a radiopaque this compound™ formulation requires balancing several competing factors. The final properties of the compound are a result of the interplay between the base polymer, the chosen filler, and the processing conditions.

Logical_Relationships cluster_inputs Input Factors cluster_outputs Resulting Compound Properties BaseTPU Base this compound™ Grade (Hardness, Modulus) Mechanical Mechanical Properties (Tensile, Elongation) BaseTPU->Mechanical Processing Processability (Viscosity, Flow) BaseTPU->Processing FillerType Radiopacifier Type (BaSO₄, W, etc.) Radiopacity Radiopacity FillerType->Radiopacity FillerType->Mechanical FillerLoading Loading Percentage (% by weight) FillerLoading->Radiopacity FillerLoading->Mechanical FillerLoading->Processing

Caption: Factors Influencing Final Compound Properties.

References

Methodological & Application

Application Notes and Protocols for Electrospinning Tecoflex™ EG-80A Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication of Tecoflex™ EG-80A nanofibers using the electrospinning technique. This compound™ EG-80A is a medical-grade aliphatic polyether-based thermoplastic polyurethane known for its flexibility, durability, and biocompatibility, making it a suitable candidate for various biomedical applications, including tissue engineering and drug delivery.[1][2][3]

Overview

Electrospinning is a versatile method for producing polymer fibers with diameters ranging from nanometers to a few micrometers.[4] The process involves the application of a high voltage to a polymer solution, which ejects a charged jet towards a grounded collector. As the solvent evaporates, solidified fibers are deposited on the collector, forming a non-woven mat.[5] The morphology and properties of the resulting nanofibers are influenced by various parameters, including solution properties (concentration, viscosity, conductivity) and process parameters (voltage, flow rate, collector distance).[6]

Experimental Data

The following table summarizes the key experimental parameters for electrospinning this compound™ EG-80A, based on established protocols.

ParameterValueUnitSource
Solution Parameters
PolymerThis compound™ EG-80A-[5]
Polymer Concentration10% wt.[5]
Solvent SystemTetrahydrofuran (THF) : N,N-dimethylformamide (DMF)1:1 (v/v)[5]
Process Parameters
Applied Voltage (Needle)+15kV[5]
Applied Voltage (Collector)-15kV[5]
Flow RateNot specified, requires optimizationmL/h
Tip-to-Collector Distance15cm[5]
Collector TypeRounded rotating collector-[5]

Experimental Protocol

This protocol details the step-by-step procedure for preparing the this compound™ EG-80A solution and setting up the electrospinning apparatus to fabricate nanofibers.

Materials
  • This compound™ EG-80A (medical-grade aliphatic polyether-based thermoplastic polyurethane)[1][2]

  • Tetrahydrofuran (THF), analytical grade

  • N,N-dimethylformamide (DMF), analytical grade

  • Syringe with a metallic needle (e.g., 21-gauge)

  • High-voltage power supply

  • Syringe pump

  • Grounded collector (e.g., rotating drum or flat plate)

  • Fume hood

Solution Preparation
  • Dissolution of this compound™ EG-80A: Prepare a 10% (w/v) solution of this compound™ EG-80A by dissolving the polymer in a 1:1 mixture of THF and DMF.[5]

    • Note: The dissolution may be facilitated by gentle stirring or agitation at room temperature. Ensure the polymer is completely dissolved to form a homogeneous solution.

Electrospinning Apparatus Setup
  • Syringe and Needle Assembly: Load the prepared this compound™ EG-80A solution into a syringe fitted with a metallic needle.

  • Syringe Pump: Mount the syringe onto a syringe pump.

  • Positioning: Place the syringe pump and collector inside a fume hood. Position the needle tip at a distance of 15 cm from the collector.[5]

  • Electrical Connections:

    • Connect the positive electrode of the high-voltage power supply to the metallic needle using an alligator clip.[5]

    • Connect the negative electrode of the high-voltage power supply to the grounded collector.[5]

Electrospinning Process
  • Set Flow Rate: Set the desired flow rate on the syringe pump. This parameter often requires optimization to achieve stable electrospinning and bead-free fibers.

  • Apply Voltage: Apply a voltage of +15 kV to the needle and -15 kV to the collector.[5]

  • Initiate Electrospinning: Start the syringe pump to eject the polymer solution. A Taylor cone should form at the tip of the needle, from which a polymer jet will be drawn towards the collector.

  • Fiber Deposition: Allow the electrospinning process to continue until a nanofiber mat of the desired thickness is deposited on the collector.

  • Drying: After deposition, dry the electrospun nanofibers under vacuum for 24 hours to remove any residual solvent.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the electrospinning of this compound™ EG-80A nanofibers.

Electrospinning_Workflow cluster_prep Solution Preparation cluster_setup Apparatus Setup cluster_process Electrospinning Process cluster_post Post-Processing p1 Weigh this compound™ EG-80A p2 Prepare 1:1 THF:DMF Solvent p3 Dissolve Polymer (10% w/v) p2->p3 s1 Load Solution into Syringe p3->s1 s2 Mount on Syringe Pump s1->s2 s3 Position Needle (15 cm from Collector) s2->s3 s4 Connect High Voltage Supply s3->s4 e1 Set Flow Rate s4->e1 e2 Apply Voltage (+15kV / -15kV) e1->e2 e3 Initiate Spinning e2->e3 e4 Collect Nanofibers e3->e4 d1 Dry Under Vacuum (24h) e4->d1 d2 Characterize Nanofibers d1->d2

References

injection molding processing guide for Tecoflex TPU

Author: BenchChem Technical Support Team. Date: December 2025

An Injection Molding Processing Guide for Tecoflex™ Thermoplastic Polyurethane (TPU)

Application Notes and Protocols

1.0 Introduction

This compound™ TPUs are medical-grade aliphatic polyether-based thermoplastic polyurethanes known for their flexibility, biocompatibility, and inherent UV stability, which resists yellowing from aging and sterilization[1][2][3]. These properties make them ideal for a variety of applications in the medical, pharmaceutical, and drug-development fields. This compound™ can be processed using conventional injection molding equipment[2][4].

This document provides a comprehensive guide for processing this compound™ TPU, with a focus on achieving high-quality, consistent parts suitable for research and medical applications. Adherence to these protocols is critical due to the hygroscopic nature of TPU, where moisture can adversely affect the properties of the final product in its molten state[1][5].

2.0 Material Handling and Pre-Processing Protocol

Thermoplastic polyurethanes are hygroscopic and will readily absorb moisture from the atmosphere[6]. Processing TPU with high moisture content can lead to material degradation, reduced mechanical properties, and cosmetic defects such as bubbles or streaks in the molded part[6]. Therefore, proper drying is the most critical step before processing.

2.1 Protocol for Drying this compound™ TPU

  • Equipment : Use a machine-mounted dehumidifying dryer (desiccant dryer). The dryer must be capable of delivering air with a dew point of -40°C (-40°F)[1][2][7]. A drying hopper or a "one-shot" loader is also recommended to prevent moisture reabsorption during transfer[1][2].

  • Verification : Before starting, verify the dryer's performance and ensure the desiccant is active. The dew point of the drying air should be monitored to ensure it remains at or below -40°C[7].

  • Drying Parameters :

    • Place the this compound™ TPU pellets in the drying hopper.

    • Set the drying temperature to 65.5°C (150°F) for a minimum of two hours or 54.4°C (130°F) for overnight drying [1][2][5].

    • If additives or color masterbatches are used, they should be pre-mixed with the TPU pellets before drying to ensure the entire mixture is adequately dried.

  • Moisture Analysis : The goal is to achieve a maximum moisture level of <0.05% by weight[1][2][6][7]. If possible, use a moisture analyzer to confirm the moisture content before introducing the material into the injection molding machine.

  • Process Integrity : Keep the dried material in a closed system (e.g., sealed hopper) until it is processed to prevent moisture re-exposure. On a humid day, TPU pellets can reabsorb significant moisture in under 20 minutes[8].

3.0 Injection Molding Machine and Mold Setup

  • Machine Type : A standard reciprocating screw injection molding machine is suitable for processing this compound™ TPU[4].

  • Screw Design : A general-purpose, single-flighted, three-zone screw with a compression ratio between 2:1 and 3:1 is recommended.

  • Nozzle : Use a straight, open nozzle with a full internal taper. Avoid dead spots in the barrel and nozzle where material can degrade due to long residence times.

  • Shot Size : To minimize melt residence time, the total shot weight (part, runner, and sprue) should ideally be between 60% and 75% of the barrel's capacity[4].

  • Mold Design :

    • Runners : Large-diameter, full-round runners are preferred for balanced flow.

    • Gates : Utilize gate designs that minimize shear stress.

    • Venting : Adequate mold venting is crucial to prevent gas entrapment. Vents of 0.002 inches or greater can cause flashing[4].

    • Ejection : Due to the flexible nature of TPU, use large ejector pins. Air-assisted ejection can also be effective. A draft angle of 3° to 5° is recommended to facilitate part removal.

    • Shrinkage : Mold shrinkage varies from 0.4% to 1.4% depending on the hardness and part thickness. This must be accounted for in the mold design.

4.0 Injection Molding Processing Protocol

The following parameters are starting points and may require optimization based on the specific grade of this compound™ TPU, part geometry, and molding machine.

  • Set Temperature Profile : Program the barrel and mold temperatures according to the recommendations in Table 2 . The melt temperature should never exceed 260°C (500°F) to avoid thermal degradation[1][2].

  • Purging : Purge the barrel with a suitable material (e.g., HDPE, PS) to remove any previous polymer before introducing the dried this compound™ TPU[8].

  • Molding Cycle :

    • Injection Speed : Use a slow to medium injection speed to prevent excessive shear heating and ensure smooth filling of the cavity.

    • Injection & Hold Pressure : Apply sufficient injection pressure to fill the mold completely. Transition to holding pressure to pack the part and compensate for shrinkage. The specific pressure will depend on the part design and material viscosity.

    • Back Pressure : Apply minimal back pressure, just enough to ensure a consistent shot size and melt homogenization.

    • Screw Speed : A screw speed of 20–80 rpm is generally recommended, with 20-40 rpm being preferable to minimize shear[9].

    • Cooling Time : Allow adequate cooling time for the part to solidify before ejection. This time is highly dependent on the wall thickness of the part. Softer grades may require longer cooling times[4].

  • Part Handling : Handle ejected parts with care, as they may still be soft. Allow parts to fully cool and post-cure at ambient conditions to achieve their final physical properties. For some applications, annealing may be beneficial to optimize physical properties.

Data Presentation: Processing Parameters

Table 1: Material Drying Parameters for this compound™ TPU

Parameter Recommended Value Source
Dryer Type Dehumidifying (Desiccant) [1][2][6]
Air Dew Point ≤ -40°C (≤ -40°F) [1][2][7]
Drying Temperature 65.5°C (150°F) [1][2][7]
Minimum Drying Time 2 hours [1][2][7]

| Target Moisture Content | < 0.05% by weight |[1][2][7] |

Table 2: Recommended Starting Injection Molding Temperature Profile (°C / °F)

Grade (Shore Hardness) Rear Zone Front Zone Nozzle Melt Temperature Mold Temperature Source
EG-80A (72A) 154 / 310 163 / 325 168 / 335 < 193 / < 380 4 - 27 / 40 - 80 [2]
EG-85A (77A) 163 / 325 163 / 325 168 / 335 < 193 / < 380 4 - 27 / 40 - 80 [2]
EG-93A (87A) 163 / 325 163 / 325 168 / 335 < 196 / < 385 10 - 38 / 50 - 100 [2]
EG-100A (94A) 163 / 325 177 / 350 182 / 360 < 210 / < 410 10 - 43 / 50 - 110 [2]
EG-60D (51D) 182 / 360 191 / 375 193 / 380 < 210 / < 410 10 - 49 / 50 - 120 [2]
EG-65D (60D) 191 / 375 199 / 390 204 / 400 < 221 / < 430 10 - 49 / 50 - 120 [2]
EG-68D (63D) 191 / 375 204 / 400 204 / 400 < 221 / < 430 10 - 49 / 50 - 120 [2]

| EG-72D (67D) | 191 / 375 | 210 / 410 | 210 / 410 | < 227 / < 440 | 10 - 54 / 50 - 130 |[2] |

Note: These are starting points. Actual temperatures may need to be adjusted based on the specific machine, mold, and part design.

Visualizations

Experimental Workflows and Logical Relationships

G cluster_prep Phase 1: Material Preparation cluster_processing Phase 2: Injection Molding Cycle cluster_post Phase 3: Post-Processing raw_material This compound™ TPU Pellets drying Dehumidifying Dryer (≥ 2 hrs @ 65.5°C) raw_material->drying moisture_check Moisture Content Check (< 0.05%) drying->moisture_check feeding Feeding to Barrel moisture_check->feeding melting Melting & Plasticizing (See Table 2) feeding->melting injection Injection into Mold melting->injection packing Packing & Holding injection->packing cooling Cooling & Solidification packing->cooling ejection Part Ejection cooling->ejection qc Quality Control (Dimensional & Visual) ejection->qc annealing Annealing (Optional) qc->annealing final_part Final Component qc->final_part If annealing is not required annealing->final_part

Caption: Workflow for this compound™ TPU injection molding from preparation to final part.

G cluster_params Processing Parameters cluster_defects Potential Molding Defects p1 Improper Drying (Moisture > 0.05%) d1 Bubbles / Splay Marks p1->d1 p2 Melt Temp Too High d2 Material Degradation (Yellowing, Brittleness) p2->d2 d5 Flash p2->d5 p3 Mold Temp Too Low d3 Sink Marks / Voids p3->d3 d4 Poor Surface Finish p3->d4 p4 Injection Speed Too Fast p4->d2 shear burn p5 Insufficient Holding Pressure p5->d3 d6 Sticking in Mold

Caption: Relationship between key processing parameters and potential molding defects.

References

Application Notes and Protocols for Solvent Casting of Tecoflex™ Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for creating Tecoflex™ thermoplastic polyurethane (TPU) films using solvent casting methods. This technique is widely employed in the development of drug delivery systems, medical device coatings, and other biomedical applications due to its simplicity and versatility.

Introduction to Solvent Casting of this compound™

Solvent casting is a common laboratory and industrial technique for forming thin polymer films. The process involves dissolving the polymer in a suitable solvent, spreading the solution evenly over a substrate, and evaporating the solvent to leave behind a solid film. For this compound™, a medical-grade aliphatic polyether-based TPU, this method allows for the incorporation of active pharmaceutical ingredients (APIs) and the formation of films with controlled thickness and properties. The choice of solvent, polymer concentration, and drying conditions are critical parameters that influence the final characteristics of the film.

Materials and Equipment

Materials:

  • This compound™ pellets (e.g., EG-80A, EG-93A, SG-80A)

  • Solvents (High Purity/HPLC Grade):

    • Tetrahydrofuran (THF)

    • Dimethylacetamide (DMAC)

    • Methylene Chloride (MC)

    • Dimethylformamide (DMF)

    • Chloroform

  • Casting Substrate: Glass plates, Petri dishes, or Teflon®-coated surfaces

  • Drug substance (if applicable)

  • Plasticizers (e.g., glycerol, polyethylene glycol) (optional)

  • Acetone (for cleaning)

Equipment:

  • Analytical balance

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars, or a rotating flask

  • Heating mantle or water bath (optional, for accelerated dissolution)

  • Fume hood

  • Leveling table

  • Casting knife or a pipette

  • Drying oven (conventional or vacuum)

  • Desiccator

  • Film characterization equipment (e.g., tensile tester, scanning electron microscope, dissolution apparatus)

Experimental Protocols

Protocol 1: General Method for this compound™ Film Casting

This protocol is based on manufacturer guidelines and common laboratory practices.

1. Polymer Pre-Drying:

  • This compound™ pellets are hygroscopic and should be dried prior to dissolution to prevent defects in the film.
  • Dry the pellets in a circulating air oven at 75°C for 5 hours or in a desiccant dryer at 65°C (for Shore A grades) to 80°C (for Shore D grades) for 2-4 hours.[1]

2. Solution Preparation:

  • In a fume hood, weigh the desired amount of dried this compound™ pellets and dissolve them in a suitable solvent (e.g., THF, DMAC, MC).
  • An initial solids content of 3% to 7% (w/w) is recommended for initial trials.[1] The viscosity of the solution can be adjusted by adding more polymer or solvent.[1]
  • For drug-loaded films, dissolve the API in a small amount of the solvent before adding it to the polymer solution, or add it directly to the polymer solution if compatible.
  • Dissolution can be achieved at room temperature by stirring or rolling, which may take up to 48 hours.[1]
  • To accelerate dissolution, the mixture can be heated to 60°C in a sealed glass reactor with a condenser.[1]

3. Casting the Solution:

  • Thoroughly clean the casting substrate with acetone and ensure it is level.[1]
  • Pour a predetermined volume of the polymer solution onto the center of the substrate.
  • Gently tilt the substrate or use a casting knife to spread the solution evenly to the desired thickness.

4. Solvent Evaporation (Drying):

  • Place the cast film in a fume hood at ambient temperature to allow for slow solvent evaporation. This helps to minimize the formation of bubbles and surface defects.
  • Alternatively, for faster drying, place the film in an oven at a temperature below the boiling point of the solvent. For example, a polyurethane solution in DMF can be dried at 60°C for 24 hours. A 10% w/v polyurethane solution in chloroform can be dried in a vacuum oven at 40°C overnight.
  • Drying until a "skin" forms is a key indicator of initial solidification.[1]

5. Film Peeling and Final Drying:

  • Once the film is sufficiently dry and self-supporting, carefully peel it from the substrate.
  • For complete solvent removal, a final drying step is recommended. This can involve placing the film in a vacuum oven at a moderate temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours). A de-aeration period of at least 24 hours is also suggested.[1]

Experimental Workflow Diagram

G Experimental Workflow for Solvent Casting of this compound™ Films cluster_prep Preparation cluster_casting Casting cluster_drying Drying cluster_characterization Characterization PreDrying 1. Pre-Drying of this compound™ Pellets Dissolution 2. Dissolution in Solvent (with or without API) PreDrying->Dissolution Pouring 3. Pouring Solution onto Substrate Dissolution->Pouring Spreading 4. Spreading into Uniform Layer Pouring->Spreading InitialDrying 5. Initial Solvent Evaporation (Ambient or Oven) Spreading->InitialDrying Peeling 6. Peeling Film from Substrate InitialDrying->Peeling FinalDrying 7. Final Drying (Vacuum Oven) Peeling->FinalDrying Analysis 8. Film Characterization FinalDrying->Analysis

Caption: A flowchart of the solvent casting process for this compound™ films.

Quantitative Data and Characterization

The properties of solvent-cast this compound™ films are highly dependent on the processing parameters. The following tables summarize the effects of these parameters on key film characteristics.

Effect of Solvent on Film Properties

The choice of solvent can significantly impact the surface morphology and mechanical properties of the resulting film.[2]

SolventPolymerConcentration (% w/v)Drying ConditionsResulting Film PropertiesReference
ChloroformPolyurethane10Room temperature overnight, then 40°C in vacuum oven overnightClear, colorless film
Dimethylformamide (DMF)Polyurethane860°C for 24 hoursTransparent film

Note: Specific quantitative data for the effect of different solvents on this compound™ film properties is limited in the reviewed literature. It is known that the thermodynamic quality of the solvent determines the polymer chain conformation in solution, which in turn affects the film's structure (dense vs. porous).[2]

Effect of Polymer Concentration on Film Properties

Polymer concentration influences film thickness and can affect drug release kinetics.

PolymerConcentration (% w/w)Film Thickness (mm)Drug Release ProfileReference
This compound™ EG-80A3N/AN/A[1]
This compound™ EG-80A5N/AN/A[1]
This compound™ EG-80A7N/AN/A[1]
Polyurethane10N/ASlower release with higher polymer content

Note: While specific thickness values for varying this compound™ concentrations were not found, it is a direct relationship where higher concentration or casting volume results in a thicker film. Higher polymer content generally leads to a slower drug release rate.

Effect of Drying Conditions on Film Properties

Drying temperature and time are crucial for solvent removal and preventing film defects.

PolymerDrying Temperature (°C)Drying Time (hours)ObservationsReference
Polyurethane in DMF6024Uniform, transparent film
Polyurethane in Chloroform40 (vacuum)OvernightClear, colorless film
Carboxymethylcellulose45N/AFastest drying rate with good film formation

Note: Drying above the boiling point of the solvent is not recommended due to the potential for bubble formation.[1] A high drying temperature can reduce the overall drying time but may also impact the stability of the film.

Logical Relationships in Solvent Casting

The interplay between the key parameters of solvent casting determines the final properties of the this compound™ film. This relationship can be visualized as a logical flow.

G Logical Relationships in this compound™ Film Casting cluster_inputs Input Parameters cluster_intermediate Intermediate Properties cluster_outputs Output Film Properties Solvent Solvent Choice Viscosity Solution Viscosity Solvent->Viscosity Evaporation Evaporation Rate Solvent->Evaporation Mechanical Mechanical Properties Solvent->Mechanical Concentration Polymer Concentration Concentration->Viscosity Concentration->Mechanical DrugRelease Drug Release Profile Concentration->DrugRelease Drying Drying Conditions Drying->Evaporation Drying->Mechanical API API & Additives API->DrugRelease Viscosity->Mechanical Morphology Surface Morphology Viscosity->Morphology Thickness Film Thickness Viscosity->Thickness Evaporation->Morphology

Caption: Interdependencies of parameters in the solvent casting of this compound™ films.

Troubleshooting

  • Bubbles in the film: This can be caused by entrapped air during mixing or by drying at a temperature above the solvent's boiling point.[1] Degas the solution before casting and ensure a controlled, slow evaporation process.

  • Cracked or brittle films: This may result from insufficient plasticizer, rapid drying, or high internal stresses. Consider adding a plasticizer or optimizing the drying conditions.

  • Inconsistent film thickness: This is often due to an uneven casting surface or non-uniform spreading of the polymer solution. Ensure the casting substrate is perfectly level.

  • Cloudy or opaque films: This can be caused by polymer precipitation (if a poor solvent is used), moisture contamination, or drug crystallization. Ensure the polymer is fully dissolved and use anhydrous solvents if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the solvents being used and follow all institutional safety guidelines.

By carefully controlling the parameters outlined in these application notes, researchers can reproducibly fabricate this compound™ films with tailored properties for a wide range of biomedical applications.

References

Fabricating Tecoflex® Scaffolds for Tissue Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecoflex®, a family of aliphatic polyether-based thermoplastic polyurethanes (TPUs), has garnered significant interest in the field of tissue engineering due to its excellent biocompatibility, biostability, and tunable mechanical properties. These characteristics make it a suitable candidate for fabricating scaffolds that can support cell growth and tissue regeneration. This document provides detailed application notes and protocols for the fabrication and characterization of this compound® scaffolds using three common techniques: electrospinning, solvent casting, and 3D printing.

Data Presentation

The following tables summarize the quantitative data for this compound® and similar polyurethane scaffolds fabricated by different methods. It is important to note that direct comparative studies are limited, and some data is extrapolated from studies on similar TPUs.

Table 1: Mechanical Properties of Polyurethane Scaffolds

Fabrication MethodPolymerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Electrospinning This compound® EG-80A~5-10[1]~5-390[1]Not specified
This compound® EG-80A with MWCNTs (0.5 wt%)Increased (p < 0.05)[2]Significantly increased (p < 0.05)[2]Not specified
Solvent Casting Polyurethane (PU)14 - 34[3]8 - 24[3]660 - 875[3]
3D Printing (FDM) Thermoplastic Polyurethane (TPU)17.8 - 32.5[4]100.4 - 145.8[4]Not specified

Table 2: Physical and Biological Properties of Polyurethane Scaffolds

Fabrication MethodPolymerPorosity (%)Pore Size (µm)In Vitro Degradation (Mass Loss in PBS)Cell Viability
Electrospinning This compound® EG-80AHigh (interconnected pores)Nanometer to micrometer rangeSlow, ~10% molecular weight loss after 3 months in vivo[5]High, supports cell adhesion and proliferation[6][7]
Solvent Casting Polyurethane (PU)82.1 - 91.3[2]Controllable (e.g., 100-500 µm)[8]~4-20% after 70 days for various PU formulations[9]Supports cell adhesion and growth[3]
3D Printing (FDM) Thermoplastic Polyurethane (TPU)Controllable (e.g., 50-80%)[10]Controllable (e.g., 500-1300 µm)[10]Slow, dependent on composition and structureSupports cell attachment and proliferation[11]

Experimental Protocols

Scaffold Fabrication

This protocol describes the fabrication of nanofibrous this compound® scaffolds, which mimic the native extracellular matrix (ECM).

Materials:

  • This compound® SG-80A pellets

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Syringe with a 22-gauge needle

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., rotating mandrel or flat plate)

Protocol:

  • Prepare a 10% (w/v) this compound® SG-80A solution by dissolving the pellets in HFIP. Stir the solution overnight at room temperature to ensure complete dissolution.

  • Load the polymer solution into a syringe fitted with a 22-gauge needle.

  • Mount the syringe on a syringe pump.

  • Position the needle tip approximately 15 cm from the grounded collector.

  • Set the flow rate of the syringe pump to 1 mL/h.

  • Apply a voltage of 15-20 kV between the needle tip and the collector.

  • Initiate the electrospinning process. Nanofibers will be deposited on the collector.

  • After the desired thickness is achieved, carefully remove the scaffold from the collector.

  • Dry the scaffold in a vacuum oven overnight to remove any residual solvent.

This protocol details the fabrication of porous this compound® scaffolds using a salt-leaching technique.

Materials:

  • This compound® EG-80A pellets

  • Tetrahydrofuran (THF) and Dimethylformamide (DMF) (1:1 ratio)

  • Sodium chloride (NaCl) particles, sieved to the desired size range (e.g., 100-300 µm)

  • A mold (e.g., Teflon dish)

  • Deionized water

Protocol:

  • Prepare a 10% (w/v) this compound® EG-80A solution by dissolving the pellets in a 1:1 mixture of THF and DMF. Stir until fully dissolved.[2]

  • Add NaCl particles to the polymer solution at a polymer-to-salt weight ratio of 1:9 to achieve high porosity.[12] Mix thoroughly to ensure a homogenous dispersion of the salt particles.

  • Pour the mixture into the mold and allow the solvent to evaporate in a fume hood for 48 hours.

  • Once the polymer has solidified, immerse the scaffold in deionized water to leach out the salt. Change the water every 12 hours for at least 3 days to ensure complete salt removal.[12]

  • Freeze the porous scaffold at -80°C and then lyophilize (freeze-dry) for 48 hours to remove all water.

This protocol provides general parameters for fabricating scaffolds from a TPU filament using Fused Deposition Modeling (FDM). Specific parameters may need to be optimized for this compound® filaments.

Materials:

  • Thermoplastic Polyurethane (TPU) filament (e.g., 72D shore hardness)

  • Fused Deposition Modeling (FDM) 3D printer

Protocol:

  • Design the scaffold architecture using computer-aided design (CAD) software, specifying pore size, porosity, and overall dimensions.

  • Export the design as an STL file and import it into the 3D printer's slicing software.

  • Set the printing parameters. The following are suggested starting points and may require optimization[4][6][7]:

    • Nozzle Temperature: 225-235°C

    • Bed Temperature: 30-40°C

    • Printing Speed: 35-50 mm/s

    • Infill Density: 30-100% (to control porosity)

    • Layer Height: 0.1-0.2 mm

  • Load the TPU filament into the 3D printer.

  • Initiate the printing process.

  • Once printing is complete, carefully remove the scaffold from the build plate.

Scaffold Characterization and Cell-Based Assays

Materials:

  • Scaffold of known weight (W)

  • A graduated cylinder with a known volume of a non-solvent for the scaffold (e.g., ethanol) (V1)

Protocol:

  • Immerse the scaffold in the graduated cylinder containing the non-solvent.

  • Place the cylinder in a vacuum desiccator to force the liquid into the pores of the scaffold until no air bubbles are observed.

  • Record the new volume (V2).

  • Remove the scaffold and record the remaining liquid volume (V3).

  • The porosity can be calculated using the following formula: Porosity (%) = [(V1 - V3) / (V2 - V3)] x 100

Materials:

  • Pre-weighed dry scaffolds (W_initial)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Incubator at 37°C

Protocol:

  • Immerse the pre-weighed scaffolds in PBS in sterile containers.

  • Incubate at 37°C for predetermined time points (e.g., 1, 2, 4, 8 weeks).

  • At each time point, remove the scaffolds from the PBS.

  • Gently rinse with deionized water to remove any salt residues.

  • Lyophilize the scaffolds until completely dry.

  • Weigh the dried scaffolds (W_final).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Materials:

  • Sterilized scaffolds

  • Cell suspension of desired cell type (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • Low-attachment culture plates

Protocol:

  • Place the sterilized scaffolds into the wells of a low-attachment culture plate.

  • Pre-wet the scaffolds with a small amount of culture medium for at least 30 minutes in an incubator.

  • Prepare a cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Carefully pipette the cell suspension directly onto the top of each scaffold. The volume should be sufficient to cover the scaffold surface without overflowing into the well.

  • Allow the cells to attach for 2-4 hours in a 37°C, 5% CO2 incubator.

  • After the attachment period, gently add more culture medium to each well to fully submerge the scaffolds.

Materials:

  • Cell-seeded scaffolds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • After the desired culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.

  • Add a mixture of fresh culture medium and MTT solution (10:1 ratio) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes with gentle shaking to ensure complete dissolution.

  • Transfer the colored solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Materials:

  • Cell-seeded scaffolds

  • Phosphate Buffered Saline (PBS)

  • Glutaraldehyde solution (2.5% in PBS)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS)

  • SEM stubs and sputter coater

Protocol:

  • Gently rinse the cell-seeded scaffolds twice with PBS.

  • Fix the cells by immersing the scaffolds in 2.5% glutaraldehyde solution for 2 hours at room temperature.

  • Rinse the scaffolds three times with PBS.

  • Dehydrate the samples through a graded series of ethanol (30%, 50%, 70%, 90%, and 100%) for 10 minutes each.

  • Perform a final dehydration step in 100% ethanol twice for 10 minutes each.

  • Immerse the scaffolds in HMDS for 10 minutes.

  • Allow the HMDS to evaporate in a fume hood.

  • Mount the dried scaffolds onto SEM stubs using carbon tape.

  • Sputter-coat the samples with a thin layer of gold or platinum to make them conductive.

  • Image the scaffolds using a scanning electron microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of cells with polyurethane scaffolds like this compound® is mediated by complex signaling pathways. Two key pathways involved are Integrin-mediated signaling and Transforming Growth Factor-beta (TGF-β) signaling. These pathways influence cell adhesion, proliferation, differentiation, and extracellular matrix (ECM) production.

Integrin_Signaling ECM Extracellular Matrix (on this compound® Surface) Integrin Integrin Receptors (e.g., αvβ3, α5β1) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Family Kinases FAK->Src Rho Rho GTPases (RhoA, Rac1, Cdc42) FAK->Rho MAPK MAPK/ERK Pathway Src->MAPK Gene Gene Expression (Proliferation, Survival, Differentiation) MAPK->Gene Cytoskeleton Actin Cytoskeleton Rearrangement Rho->Cytoskeleton Cytoskeleton->Gene

Integrin-mediated signaling cascade on a scaffold surface.

TGF_Beta_Signaling TGF_beta TGF-β Ligand (Secreted by cells or released from scaffold) Receptor TGF-β Receptors (Type I & II) TGF_beta->Receptor Binding SMAD SMAD Proteins (SMAD2/3) Receptor->SMAD Phosphorylation SMAD4 SMAD4 SMAD->SMAD4 Binding Complex SMAD Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Expression (ECM Production, Cell Differentiation) Nucleus->Gene Regulation

TGF-β signaling pathway in response to scaffold cues.
Experimental Workflow

A typical experimental workflow for fabricating and evaluating this compound® scaffolds for a specific tissue engineering application is outlined below.

Experimental_Workflow start Define Tissue Engineering Goal fab_choice Select Fabrication Method (Electrospinning, Solvent Casting, 3D Printing) start->fab_choice electrospin Electrospinning fab_choice->electrospin Nanofibrous solvent_cast Solvent Casting fab_choice->solvent_cast Porous threeD_print 3D Printing fab_choice->threeD_print Custom Geometry characterize Scaffold Characterization (SEM, Porosity, Mechanical Testing) electrospin->characterize solvent_cast->characterize threeD_print->characterize cell_culture Cell Seeding and Culture characterize->cell_culture analysis Biological Analysis (MTT, SEM, Gene Expression) cell_culture->analysis end Evaluate Tissue Regeneration Potential analysis->end

General experimental workflow for this compound® scaffold fabrication and evaluation.

References

Application Notes and Protocols for Tecoflex™ in Long-Term Implant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tecoflex™, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes, for use in long-term implantable medical devices. This document outlines the material's properties, biocompatibility, and protocols for its evaluation, intended to guide researchers and drug development professionals in their application of this versatile biomaterial.

Introduction to this compound™ for Long-Term Implantation

This compound™ polyurethanes are known for their excellent biocompatibility, biostability, and versatile processing characteristics, making them suitable for a wide range of medical applications, including cardiology, urology, and drug delivery systems.[1] As aliphatic polyether-based polyurethanes, they are resistant to yellowing from UV radiation and are available in various durometers, colors, and radiopaque formulations.[2][3] However, it is crucial to note that lower durometer grades may be susceptible to stress cracking in long-term applications.[4]

The biocompatibility of this compound™ has been investigated in numerous studies, demonstrating good hemocompatibility and low cytotoxicity.[5][6] However, like any implanted biomaterial, this compound™ will elicit a foreign body response (FBR), a complex biological cascade that can ultimately lead to the encapsulation of the implant in fibrous tissue. Understanding and mitigating this response is critical for the long-term success of any implantable device.

Material Properties of this compound™

The physical and mechanical properties of this compound™ are critical to its performance in vivo. These properties can be influenced by the specific grade of the polymer, processing methods, and sterilization techniques. Below is a summary of key properties for common grades of this compound™.

PropertyThis compound™ EG-80AThis compound™ EG-85AThis compound™ EG-93A
Hardness (Shore A) 727787
Tensile Strength at Break (psi) 5640--
Elongation at Break (%) 709--
Specific Gravity (g/cc) 1.04--
Melting Point (°F) 360--

Data compiled from available product information.[2][4] Specific values may vary depending on the specific lot and processing conditions.

In Vivo Stability

Long-term implantation studies have shown that this compound™ generally exhibits good biostability. However, some changes in molecular weight and mechanical properties can occur over time. In one study involving vascular grafts in rats, this compound™ EG-80A showed a temporary decrease in molecular weight by about 10% after 3 months, which recovered by 6 months.[7][8] The tensile strength of these grafts decreased by approximately 30% at 3 months but then increased by 10% from the initial value at 6 months.[7]

Biocompatibility and the Foreign Body Response

The implantation of any biomaterial initiates a complex biological cascade known as the Foreign Body Response (FBR). This response is a normal physiological process aimed at isolating the foreign object. The key stages of the FBR are outlined below.

FBR_Signaling_Pathway cluster_InitialEvents Initial Events cluster_AcuteInflammation Acute Inflammation cluster_ChronicInflammation Chronic Inflammation cluster_Fibrosis Fibrosis Implantation Implantation Protein_Adsorption Protein Adsorption (Fibrinogen, Albumin, etc.) Implantation->Protein_Adsorption Neutrophil_Recruitment Neutrophil Recruitment Protein_Adsorption->Neutrophil_Recruitment Complement Activation Monocyte_Recruitment Monocyte Recruitment Neutrophil_Recruitment->Monocyte_Recruitment Chemokine Release Macrophage_Differentiation Macrophage Differentiation (M1 Pro-inflammatory) Monocyte_Recruitment->Macrophage_Differentiation FBGC_Formation Foreign Body Giant Cell (FBGC) Formation Macrophage_Differentiation->FBGC_Formation Macrophage Fusion M2_Macrophage Macrophage Polarization (M2 Pro-healing/Fibrotic) Macrophage_Differentiation->M2_Macrophage Cytokine Signaling (e.g., IL-4, IL-13) Fibroblast_Recruitment Fibroblast Recruitment and Activation M2_Macrophage->Fibroblast_Recruitment Growth Factor Release (e.g., TGF-β, PDGF) ECM_Deposition Extracellular Matrix (ECM) Deposition (Collagen) Fibroblast_Recruitment->ECM_Deposition Fibrous_Capsule Fibrous Capsule Formation ECM_Deposition->Fibrous_Capsule

Caption: Signaling pathway of the foreign body response to an implanted biomaterial.

Experimental Protocols for Biocompatibility Assessment

The biological evaluation of this compound™ for long-term implant applications should be conducted within a risk management framework, as outlined in ISO 10993-1.[9][10] The following are detailed protocols for key biocompatibility assessments.

Experimental Workflow Overview

The general workflow for assessing the biocompatibility of a this compound™-based device is depicted below.

Experimental_Workflow Start Device/Material Preparation Sterilization Sterilization Start->Sterilization In_Vitro_Testing In Vitro Testing Sterilization->In_Vitro_Testing Cytotoxicity Cytotoxicity Assay (ISO 10993-5) In_Vitro_Testing->Cytotoxicity Hemocompatibility Hemocompatibility Assay (ISO 10993-4) In_Vitro_Testing->Hemocompatibility In_Vivo_Testing In Vivo Testing (ISO 10993-6, -10, -11) Cytotoxicity->In_Vivo_Testing Hemocompatibility->In_Vivo_Testing Implantation_Study Subcutaneous/Intramuscular Implantation In_Vivo_Testing->Implantation_Study Histopathology Histopathological Evaluation Implantation_Study->Histopathology Data_Analysis Data Analysis and Biocompatibility Assessment Histopathology->Data_Analysis

References

Application Notes and Protocols for the Sterilization of Tecoflex™ Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common sterilization techniques for medical devices fabricated from Tecoflex™, an aliphatic polyether-based thermoplastic polyurethane (TPU). This document details the effects of various sterilization methods on the material's physical and chemical properties, offers detailed experimental protocols for evaluation, and illustrates potential degradation pathways.

Introduction to Sterilization of this compound™ Devices

The selection of an appropriate sterilization method for medical devices is critical to ensure patient safety by eliminating microbial contamination. However, the sterilization process itself can impact the material properties of polymeric devices. This compound™, known for its biocompatibility, flexibility, and durability, is compatible with several common sterilization methods. The choice of method should be carefully considered based on the device's design, material composition, and intended application to maintain its integrity and performance. The most widely used sterilization methods for medical devices include ethylene oxide (EtO) gas, radiation (gamma and electron beam), and steam (autoclave).[1][2]

Comparative Effects of Sterilization Methods on this compound™

The following table summarizes the qualitative and quantitative effects of different sterilization methods on the properties of this compound™ and similar polyurethanes. It is crucial to note that the exact quantitative changes can vary depending on the specific grade of this compound™, device geometry, processing conditions, and sterilization cycle parameters. Validation testing on the final device is essential.

Table 1: Effects of Sterilization on this compound™ Properties

PropertyEthylene Oxide (EtO)Gamma IrradiationElectron Beam (E-beam)Steam (Autoclave)
Tensile Strength Minimal to no significant change reported for polyurethanes.[3][4] One study on a polyurethane-gelatin blend showed a ~20% increase.[5]Dose-dependent effects. Can cause a decrease in tensile strength in some polyurethanes.[6][7]Generally has less effect than gamma radiation due to shorter exposure times.[2] Can cause an increase in tensile strength at certain doses due to cross-linking.[8]Significant degradation, leading to a decrease in tensile strength, is expected due to hydrolytic degradation.[1] Not generally recommended for standard TPUs.[1]
Elongation at Break Minimal to no significant change.[4] A study on a PU-gelatin blend reported a ~30% decrease.[5]Can lead to a decrease in elongation, indicating embrittlement.[6]Less impact than gamma irradiation.[2]Significant reduction in elongation is highly probable.[1]
Durometer (Hardness) Negligible effect reported for similar elastomers.[7]May cause an increase in hardness due to cross-linking.Can cause an increase in hardness.Changes in hardness are likely due to material degradation.
Color Change Generally no significant color change.Can cause yellowing, which may fade over time.[3]Less yellowing compared to gamma irradiation.[2]Potential for discoloration due to thermal and hydrolytic effects.
Chemical Structure Surface modifications can occur, potentially leading to increased hydrophobicity.[9] Residuals are a key consideration and must be managed according to ISO 10993-7.[10][11][12][13]Can induce chain scission and cross-linking, altering the molecular weight.[7] Oxidation is a primary degradation pathway.Similar to gamma, but with potentially less oxidative degradation due to shorter exposure.[2]Hydrolysis of ether and urethane linkages is the primary degradation mechanism.[14][15][16]

Experimental Protocols

Detailed protocols for sterilization and subsequent material testing are crucial for validating the performance of this compound™ medical devices.

Sample Preparation
  • Specimen Fabrication: Prepare standardized test specimens (e.g., dumbbell-shaped tensile bars according to ASTM D638) from the specific grade of this compound™ used for the medical device.[9][17][18] Ensure specimens are free from processing defects.

  • Cleaning: Thoroughly clean the specimens to remove any surface contaminants from the manufacturing process.

  • Packaging: Package the specimens in appropriate sterilization pouches or containers that are compatible with the chosen sterilization method.

Sterilization Protocols
  • Preconditioning: Place the packaged samples in a chamber at a controlled temperature (e.g., 37-63°C) and relative humidity (e.g., 40-80%) to allow the material to equilibrate.[6]

  • Sterilization Cycle: Introduce EtO gas into the sterilization chamber at a specified concentration (e.g., 450-1200 mg/L).[6] Maintain the set temperature and humidity for the validated exposure time (e.g., 1-6 hours).[6]

  • Aeration: After the exposure phase, evacuate the EtO gas and subject the samples to a prolonged aeration period (e.g., 8-12 hours at 50-60°C) to reduce residual EtO and ethylene chlorohydrin (ECH) to safe levels as defined by ISO 10993-7.[6][10][11][12][13]

  • Dosimetry: Determine the appropriate radiation dose for sterilization, typically 25 kGy for medical devices.[19] Use dosimeters to accurately measure the absorbed dose.

  • Irradiation: Expose the packaged samples to a Cobalt-60 gamma radiation source until the target dose is achieved. The dose rate is a critical parameter to control.

  • Dosimetry: Set the electron beam accelerator parameters (energy and current) to deliver the specified dose, typically 25 kGy.

  • Irradiation: Pass the packaged samples through the electron beam on a conveyor system. The process is very rapid, often lasting only a few seconds to minutes.[2]

Note: Autoclave sterilization is generally not recommended for standard this compound™ grades due to the high potential for hydrolytic degradation.[1]

  • Cycle Selection: Choose a steam sterilization cycle, typically 121°C for a minimum of 30 minutes or 132°C for a minimum of 4 minutes for wrapped items.[20]

  • Sterilization: Place the packaged samples in an autoclave. Introduce saturated steam at the set temperature and pressure for the specified duration.[20]

  • Drying: A post-sterilization vacuum phase is typically used to dry the samples.

Post-Sterilization Material Testing
  • Conditioning: After sterilization and any necessary aeration or cooling, condition the samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing.

  • Tensile Testing (ASTM D638/ISO 527): Use a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity of the sterilized and control (unsterilized) samples.[9][17][18][21][22]

  • Durometer Hardness (ASTM D2240): Measure the Shore hardness of the samples to assess any changes in material stiffness.

  • Colorimetry: Use a spectrophotometer or colorimeter to quantitatively measure any color changes (e.g., yellowness index) compared to control samples.

  • Chemical Analysis (FTIR, GPC):

    • Fourier Transform Infrared Spectroscopy (FTIR): Analyze changes in the chemical structure, such as the formation of carbonyl or hydroxyl groups, which can indicate degradation.

    • Gel Permeation Chromatography (GPC): Determine changes in the molecular weight distribution, which can reveal chain scission or cross-linking events.

  • Residual Analysis (for EtO sterilization, ISO 10993-7): Perform extraction and analysis to quantify the levels of residual EtO and ECH to ensure they are below the allowable limits.[10][11][12][13][23]

Degradation Pathways and Mechanisms

The following diagrams illustrate the potential chemical degradation pathways for aliphatic polyether-based TPUs like this compound™ under different sterilization conditions.

EthyleneOxideDegradation cluster_main EtO Sterilization Degradation Pathway (Potential) Polymer Aliphatic Polyether TPU Chain (-R-O-R'-NH-CO-O-) Reaction Alkylation Reaction Polymer->Reaction Reacts with labile hydrogens EtO Ethylene Oxide (C2H4O) EtO->Reaction Residuals Residual EtO & ECH EtO->Residuals Can remain as ModifiedPolymer Hydroxyethylated Polymer Chain (-R-O-R'-N(CH2CH2OH)-CO-O-) Reaction->ModifiedPolymer Forms

Figure 1: Potential reaction of Ethylene Oxide with the urethane group in this compound™.

RadiationDegradation cluster_main Radiation-Induced Degradation Pathway Polymer Aliphatic Polyether TPU Chain Radical Polymer Radical Formation Polymer->Radical Radiation Gamma or E-beam (High Energy) Radiation->Radical Induces Scission Chain Scission (Lower Molecular Weight) Radical->Scission Can lead to Crosslinking Cross-linking (Higher Molecular Weight) Radical->Crosslinking Can lead to Oxidation Oxidation (in presence of O2) (Carbonyls, Hydroperoxides) Radical->Oxidation Can lead to SteamDegradation cluster_main Steam Sterilization Hydrolytic Degradation Pathway Polymer Polyether Urethane Chain (-R-O-R'-NH-CO-O-) Hydrolysis Hydrolysis Polymer->Hydrolysis Water Water (H2O) at High Temp & Pressure Water->Hydrolysis Attacks UrethaneCleavage Urethane Bond Cleavage Hydrolysis->UrethaneCleavage Leads to EtherCleavage Ether Bond Cleavage (Oxidative) Hydrolysis->EtherCleavage Can lead to Products Carbamic Acid, Alcohol, Amine, Aldehydes, etc. UrethaneCleavage->Products EtherCleavage->Products

References

Application Notes and Protocols: Incorporating Multiwalled Carbon Nanotubes into Tecoflex®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of multiwalled carbon nanotubes (MWCNTs) into Tecoflex®, a thermoplastic polyurethane (TPU). The aim is to enhance the mechanical and electrical properties of this compound® for various applications, including in the biomedical field and drug delivery. The following sections detail the necessary materials, equipment, and step-by-step procedures for creating and characterizing MWCNT/Tecoflex® composites.

Introduction

This compound® is a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes known for their biocompatibility, flexibility, and processability. The incorporation of multiwalled carbon nanotubes (MWCNTs) can significantly enhance the mechanical strength, electrical conductivity, and thermal stability of the polymer matrix. These enhanced properties make MWCNT/Tecoflex® composites promising materials for advanced medical devices, tissue engineering scaffolds, and drug delivery systems.[1][2][3][4][5][6] Proper dispersion of MWCNTs within the polymer matrix is crucial to achieving these desired improvements.[7][8] This protocol primarily focuses on the solution mixing and electrospinning methods for composite fabrication.

Materials and Equipment

Materials:

  • This compound® EG 80A pellets

  • Multiwalled carbon nanotubes (MWCNTs), purified (>95%)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dispersant (e.g., polyvinylpyrrolidone - PVP, sodium dodecyl sulfate - SDS) (optional, for enhanced dispersion)[8]

  • Deionized water

  • Ethanol

Equipment:

  • Analytical balance

  • Magnetic stirrer with hot plate

  • Probe tip ultrasonicator (e.g., 500 W, 20 kHz)[9]

  • Ice bath

  • Syringes and needles

  • Electrospinning setup (high voltage power supply, syringe pump, rotating collector)

  • Vacuum oven

  • Scanning Electron Microscope (SEM)

  • Transmission Electron Microscope (TEM)

  • Universal Testing Machine (for mechanical property testing)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Raman Spectrometer

Experimental Protocols

Preparation of MWCNT/Tecoflex® Composite Films via Solution Casting

This protocol describes the fabrication of MWCNT/Tecoflex® composite films using a solution casting method. This technique is suitable for creating thin, uniform films for characterization and various applications.

Protocol Steps:

  • This compound® Solution Preparation:

    • Weigh the desired amount of this compound® EG-80A pellets.

    • Dissolve the this compound® in a 1:1 mixture of THF and DMF to create a 10% (w/v) solution.

    • Stir the solution at 60°C for 1 hour, or until the polymer is completely dissolved.[10]

  • MWCNT Dispersion:

    • Weigh the required amount of MWCNTs to achieve the desired weight percentage in the final composite (e.g., 0.1, 0.5, 1.0, 2.0 wt%).

    • Add the MWCNTs to a separate container with DMF.

    • Sonicate the MWCNT/DMF mixture using a probe tip ultrasonicator at 40-50% amplitude for 30-60 minutes.[9][10]

    • Crucially, place the container in an ice bath during sonication to prevent overheating, which can damage the MWCNTs and solvent.[9][10]

    • A well-dispersed suspension should appear as a stable, black ink-like liquid with no visible agglomerates.[9]

  • Composite Solution Preparation:

    • Add the MWCNT/DMF dispersion to the prepared this compound® solution.

    • Stir the combined mixture vigorously for at least 2 hours to ensure a homogeneous dispersion of MWCNTs within the polymer solution.

  • Film Casting:

    • Pour the final MWCNT/Tecoflex® composite solution into a glass petri dish or onto a flat, level surface.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • For complete solvent removal, place the cast film in a vacuum oven at 60°C overnight.[10]

    • Carefully peel the resulting composite film from the casting surface.

Fabrication of MWCNT/Tecoflex® Nanofibers via Electrospinning

Electrospinning is a versatile technique for producing nanofibrous scaffolds that can mimic the extracellular matrix, making them ideal for tissue engineering applications.

Protocol Steps:

  • Prepare the Composite Solution: Follow steps 1-3 from the Solution Casting protocol (Section 3.1). The viscosity of the solution is a critical parameter for successful electrospinning.

  • Electrospinning Setup:

    • Load the MWCNT/Tecoflex® composite solution into a syringe fitted with a metallic needle (e.g., 22-gauge).

    • Place the syringe in a syringe pump to ensure a constant flow rate.

    • Position a rotating drum collector at a set distance from the needle tip (e.g., 15 cm).[9]

  • Electrospinning Process:

    • Set the syringe pump to a flow rate of 1-3 mL/h.

    • Apply a high voltage to the needle tip (e.g., +15 kV) and the collector (e.g., -15 kV).[9] The specific voltages may need optimization based on the setup and solution properties.

    • Initiate the syringe pump to start the electrospinning process. A stable Taylor cone should form at the needle tip, from which a continuous jet of polymer solution is drawn towards the collector.

    • Continue the process until a nanofiber mat of the desired thickness is collected on the rotating drum.

  • Post-Spinning Treatment:

    • Carefully remove the nanofiber mat from the collector.

    • Dry the mat in a vacuum oven for 24 hours in the presence of a desiccant (e.g., P₂O₅) to remove any residual solvent.[9]

Data Presentation

The incorporation of MWCNTs significantly influences the mechanical properties of this compound®. The following tables summarize typical quantitative data obtained from tensile testing of MWCNT/Tecoflex® composites.

Table 1: Mechanical Properties of MWCNT/TPU Composites [10]

MWCNT Content (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
0 (Neat TPU)52412567
0.555 (+5.8%)435 (+5.6%)550
1.058 (+11.5%)460 (+11.7%)530
2.060 (+15.4%)485 (+17.7%)510
4.062 (+19.2%)507 (+23.1%)490

Note: The percentage change is relative to the neat TPU.

Table 2: Fiber Diameter of Electrospun MWCNT/Tecoflex® Nanofibers [9]

MWCNT Content (wt%)Average Fiber Diameter (nm)
01000 ± 400
0.1Not specified
0.5700 ± 300
1.0600 ± 300

Visualization of Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships between processing parameters and composite properties.

Experimental_Workflow_Solution_Casting cluster_solution_prep Solution Preparation cluster_dispersion MWCNT Dispersion cluster_composite_prep Composite Preparation & Casting This compound This compound Pellets Dissolution Dissolve this compound (10% w/v, 60°C, 1h) This compound->Dissolution Solvent THF/DMF (1:1) Solvent->Dissolution Tecoflex_Solution This compound Solution Dissolution->Tecoflex_Solution Mixing Combine and Stir (2h) Tecoflex_Solution->Mixing MWCNTs MWCNT Powder Sonication Ultrasonication (30-60 min, Ice Bath) MWCNTs->Sonication DMF DMF DMF->Sonication MWCNT_Dispersion MWCNT Dispersion Sonication->MWCNT_Dispersion MWCNT_Dispersion->Mixing Casting Solvent Casting (Petri Dish) Mixing->Casting Drying Drying (24h RT, then Vacuum Oven) Casting->Drying Final_Film MWCNT/Tecoflex Film Drying->Final_Film Experimental_Workflow_Electrospinning cluster_solution_prep Composite Solution Preparation cluster_electrospinning Electrospinning Process cluster_post_processing Post-Processing Composite_Solution MWCNT/Tecoflex Solution (from Solution Casting Protocol) Syringe_Loading Load into Syringe Composite_Solution->Syringe_Loading Setup Electrospinning Setup (Syringe Pump, High Voltage, Collector) Syringe_Loading->Setup Spinning Electrospin (Flow Rate: 1-3 mL/h, Voltage: ±15 kV) Setup->Spinning Collection Collect Nanofibers Spinning->Collection Drying Vacuum Drying (24h with Desiccant) Collection->Drying Final_Mat MWCNT/Tecoflex Nanofiber Mat Drying->Final_Mat Logical_Relationships cluster_inputs Input Parameters cluster_intermediate Intermediate Properties cluster_outputs Final Composite Properties MWCNT_Conc MWCNT Concentration Dispersion_Quality Dispersion Quality MWCNT_Conc->Dispersion_Quality Mechanical Mechanical Properties (Strength, Modulus) MWCNT_Conc->Mechanical Electrical Electrical Conductivity MWCNT_Conc->Electrical Biocompatibility Biocompatibility MWCNT_Conc->Biocompatibility Dispersion_Method Dispersion Method (e.g., Sonication) Dispersion_Method->Dispersion_Quality Fabrication_Tech Fabrication Technique (e.g., Casting, Electrospinning) Fabrication_Tech->Dispersion_Quality Interfacial_Adhesion Interfacial Adhesion Dispersion_Quality->Interfacial_Adhesion Dispersion_Quality->Mechanical Dispersion_Quality->Electrical Interfacial_Adhesion->Mechanical

References

Application Notes and Protocols: Surface Modification of Tecoflex™ for Improved Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecoflex™, a medical-grade aliphatic polyether-based thermoplastic polyurethane (TPU), is widely utilized in biomedical applications due to its excellent biocompatibility, flexibility, and biostability. However, its inherently hydrophobic surface can limit optimal cell adhesion, which is a critical factor for the success of medical implants, tissue engineering scaffolds, and in vitro cell culture systems. Surface modification of this compound™ is therefore essential to enhance its bio-interactivity and promote favorable cellular responses.

These application notes provide detailed protocols for three common and effective surface modification techniques to improve cell adhesion on this compound™: Plasma Treatment , Collagen Coating , and RGD Peptide Immobilization . Furthermore, standard protocols for characterizing the modified surfaces and evaluating cell adhesion and viability are included.

Section 1: Surface Modification Protocols

Plasma Treatment

Plasma treatment is a versatile and effective method to introduce polar functional groups onto the polymer surface, thereby increasing its hydrophilicity and promoting protein adsorption, which in turn enhances cell adhesion.[1][2]

Objective: To increase the surface energy of this compound™ and introduce oxygen-containing functional groups to enhance cell attachment.

Materials:

  • This compound™ films or scaffolds

  • Plasma cleaner/reactor

  • Process gas (e.g., Oxygen, Argon, Helium, or ambient air)

  • Vacuum pump

Protocol:

  • Sample Preparation: Clean the this compound™ substrates by sonicating in isopropyl alcohol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen gas.

  • Plasma Treatment:

    • Place the cleaned and dried this compound™ samples into the plasma reactor chamber.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce the process gas (e.g., Oxygen) at a controlled flow rate.

    • Set the treatment parameters. Optimal parameters should be determined empirically, but a good starting point for oxygen plasma is:

      • RF Power: 40-100 W[2]

      • Pressure: 200-500 mTorr

      • Treatment Time: 30 seconds - 5 minutes[2]

    • Ignite the plasma and treat the samples for the specified duration.

    • After treatment, vent the chamber to atmospheric pressure and remove the samples.

  • Post-treatment Handling: Use the plasma-treated surfaces for cell culture or further modification within a few hours, as hydrophobic recovery can occur over time.

Expected Outcome: A significant decrease in water contact angle and an increase in cell adhesion and proliferation compared to untreated this compound™.[2][3][4]

Bioactive Coating: Type I Collagen

Coating this compound™ with extracellular matrix (ECM) proteins like collagen provides a biomimetic surface that can directly interact with cell surface receptors, promoting strong cell adhesion and physiological cellular responses.[3][4]

Objective: To create a biomimetic surface on this compound™ that promotes specific cell adhesion through collagen-integrin binding.

Materials:

  • This compound™ substrates (can be plasma-treated for enhanced collagen binding)

  • Rat tail collagen, Type I, sterile solution (e.g., 3 mg/mL in 0.02 N acetic acid)

  • Sterile 0.02 N acetic acid

  • Phosphate-buffered saline (PBS), sterile

  • Laminar flow hood

Protocol:

  • Collagen Solution Preparation: Dilute the stock collagen solution to a working concentration of 50-100 µg/mL with sterile 0.02 N acetic acid. Keep the solution on ice to prevent gelation.

  • Coating Procedure:

    • Place the this compound™ substrates in a sterile culture plate.

    • Add a sufficient volume of the diluted collagen solution to completely cover the surface of the substrates.

    • Incubate at room temperature for 1-2 hours in a laminar flow hood.

    • Carefully aspirate the collagen solution.

    • Gently rinse the surfaces twice with sterile PBS to remove any unbound collagen and neutralize the acetic acid.

    • The coated surfaces can be used immediately or stored at 4°C in PBS for a short period. For longer storage, air-dry the coated surfaces in the sterile hood.

Expected Outcome: A uniform layer of collagen on the this compound™ surface, leading to significantly improved cell attachment, spreading, and proliferation.

Bioactive Modification: RGD Peptide Immobilization

Immobilizing short, cell-adhesive peptide sequences, such as Arginine-Glycine-Aspartic acid (RGD), offers a more defined and controlled way to enhance cell adhesion. The RGD sequence is a well-known cell attachment motif found in many ECM proteins and is recognized by integrin receptors on the cell surface.

Objective: To covalently attach RGD peptides to the this compound™ surface to promote integrin-mediated cell adhesion.

Materials:

  • This compound™ substrates

  • Hexamethylene diisocyanate (HMDI)

  • Poly(ethylene glycol) (PEG) with a terminal amine group

  • GRGDS (Glycine-Arginine-Glycine-Aspartic acid-Serine) peptide

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for activation

  • Anhydrous solvents (e.g., Toluene, Dimethylformamide - DMF)

  • PBS, sterile

Protocol (A Two-Step Grafting Procedure):

  • Surface Activation and PEGylation:

    • Perform plasma treatment on the this compound™ surface as described in section 1.1 to introduce hydroxyl groups.

    • In an anhydrous environment, react the plasma-treated surface with a solution of HMDI in toluene to introduce isocyanate groups.

    • Subsequently, react the isocyanate-functionalized surface with amine-terminated PEG in DMF to create a PEG spacer layer. This spacer reduces non-specific protein adsorption and presents the RGD peptide away from the surface.

  • RGD Peptide Coupling:

    • Activate the carboxyl group of the GRGDS peptide using DCC/NHS chemistry in DMF.

    • Immerse the PEGylated this compound™ substrates in the activated RGD solution and allow the reaction to proceed overnight at room temperature.

    • Thoroughly rinse the substrates with DMF and then sterile PBS to remove any unreacted peptide and by-products.

Expected Outcome: A surface functionalized with RGD peptides that specifically promotes the adhesion and spreading of integrin-expressing cells.

Section 2: Experimental Workflows and Characterization

Experimental Workflow for Surface Modification and Cell Seeding

The following diagram illustrates a typical workflow for modifying this compound™ and subsequent cell culture experiments.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization cluster_cell Cell Culture & Analysis This compound This compound™ Substrate Clean Cleaning & Sterilization This compound->Clean Plasma Plasma Treatment Clean->Plasma Collagen Collagen Coating Clean->Collagen RGD RGD Immobilization Clean->RGD ContactAngle Contact Angle Plasma->ContactAngle XPS XPS/FTIR Plasma->XPS CellSeeding Cell Seeding Plasma->CellSeeding Collagen->ContactAngle Collagen->XPS Collagen->CellSeeding RGD->ContactAngle RGD->XPS RGD->CellSeeding Viability Viability/Proliferation Assay CellSeeding->Viability Adhesion Adhesion Assay CellSeeding->Adhesion Morphology Morphology Analysis CellSeeding->Morphology

Figure 1: Experimental workflow for this compound™ surface modification and cell adhesion studies.
Surface Characterization Protocols

Objective: To quantify the wettability of the modified this compound™ surfaces. A lower contact angle generally indicates a more hydrophilic surface, which is often correlated with improved initial cell attachment.[5]

Protocol:

  • Place the modified and a control (unmodified) this compound™ sample on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the accompanying software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on each sample to ensure reproducibility.

Cell-Based Assay Protocols

Objective: To quantify the number of viable cells attached to the modified this compound™ surfaces.

Protocol:

  • Place sterile this compound™ samples (unmodified control, plasma-treated, collagen-coated, RGD-immobilized) into the wells of a 24-well culture plate.

  • Seed cells (e.g., fibroblasts, endothelial cells) onto the samples at a density of 1 x 10⁴ cells/well.

  • Incubate for a desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • At each time point, carefully wash the samples with PBS to remove non-adherent cells.

  • Add 500 µL of culture medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the MTT solution and add 500 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

  • Transfer 100 µL of the solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader. Higher absorbance correlates with a higher number of viable, adhered cells.

Objective: To visualize the formation of focal adhesions, which are indicative of strong cell-substrate interactions.

Protocol:

  • Culture cells on the modified this compound™ surfaces as described above.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin) for 1 hour.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the actin cytoskeleton with phalloidin and the nucleus with DAPI, if desired.

  • Mount the samples and visualize using a fluorescence microscope.

Section 3: Data Presentation

The following tables summarize representative quantitative data obtained from studies on surface-modified polyurethanes.

Table 1: Effect of Surface Modification on Water Contact Angle

Surface TreatmentWater Contact Angle (°)Reference
Untreated Polyurethane90°[3][4]
Helium Plasma Treated79°[3][4]
Oxygen Plasma Treated~61°[1]
Collagen CoatedSignificantly Reduced (more hydrophilic)[2]
RGD ImmobilizedHydrophilic

Table 2: Quantitative Comparison of Cell Adhesion on Modified Polyurethane Surfaces

Surface TreatmentCell TypeCell Concentration (cells/cm²)Cell Retention (%)Reference
Untreated PolyurethaneHCAEC~3,750-[3][4]
Helium Plasma TreatedHCAEC~16,23089%[3][4]
Collagen CoatedHCAEC~21,64542%[3][4]
Untreated PolyurethaneEndothelial Cells--[6]
Plasma Treated (90s)Endothelial CellsIncreased Proliferation-[6]

HCAEC: Human Coronary Artery Endothelial Cells

Section 4: Signaling Pathways

Cell adhesion to modified surfaces is primarily mediated by integrin receptors, which recognize specific ligands on the substrate (e.g., adsorbed proteins on plasma-treated surfaces or immobilized collagen/RGD). This binding triggers a cascade of intracellular signaling events that regulate cell behavior.

signaling_pathway cluster_ecm Extracellular Matrix / Modified Surface cluster_cell Cell cluster_membrane cluster_cytoplasm ECM ECM Ligands (Collagen, RGD, Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Actin Actin Cytoskeleton FAK->Actin Focal Adhesion Assembly Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression ERK->Gene Proliferation Proliferation Gene->Proliferation

Figure 2: Integrin-mediated signaling pathway upon cell adhesion to a modified biomaterial surface.

Upon ligand binding, integrins cluster and activate Focal Adhesion Kinase (FAK).[7][8] This leads to the recruitment of other signaling molecules like Src, which can then activate downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[7][9][10] These signaling cascades ultimately regulate gene expression, leading to enhanced cell survival, proliferation, and the organization of the actin cytoskeleton to form stable focal adhesions.[7]

Conclusion

The surface modification of this compound™ through plasma treatment, collagen coating, or RGD peptide immobilization significantly enhances cell adhesion and subsequent cellular functions. The choice of modification technique will depend on the specific application, the cell type of interest, and the desired level of control over the cell-material interaction. The protocols and data presented herein provide a comprehensive guide for researchers and professionals to effectively modify and characterize this compound™ surfaces for a wide range of biomedical and research applications.

References

Application Notes and Protocols for the Extrusion of Tecoflex™ Tubing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations and protocols for the extrusion of medical-grade Tecoflex™ thermoplastic polyurethane (TPU) tubing. Adherence to these guidelines will aid in the production of high-quality, precision tubing for a variety of research, development, and manufacturing applications in the medical field.

Material Handling and Preparation

Proper material handling is critical to prevent degradation and ensure a stable extrusion process. This compound™ TPUs are hygroscopic and will absorb moisture from the atmosphere. Processing moist material can lead to voids, surface defects, and a reduction in mechanical properties.

Protocol for Drying this compound™ Resin:

  • Equipment: Use a desiccant dryer with a dew point of -40°C (-40°F).

  • Drying Time and Temperature:

    • Dry for a minimum of two hours at 65.5°C (150°F).

    • Alternatively, dry overnight at 54.4°C (130°F).[1]

  • Moisture Content: The maximum recommended moisture content for processing is 0.05%.[1]

  • Hopper: A dehumidifying dryer hopper on the extruder is recommended to prevent moisture reabsorption.[1]

Extrusion Process Parameters

The following tables summarize the recommended starting parameters for the extrusion of this compound™ tubing. These should be considered as starting points and may require optimization based on the specific grade of this compound™, tubing dimensions, and equipment used.

Table 1: Extruder Specifications
ParameterRecommendation
Screw Type Single-flight, constant-pitch screw
L/D Ratio 30:1
Feed Section 8 flights
Transition Section 10 flights
Metering Section 12 flights
Compression Ratio 2.5:1 to 3.5:1
Screw Cooling Not required
Feed Throat Cooling Water-cooled

Source: Lubrizol TPU Extrusion Processing Guide

Table 2: Recommended Starting Extrusion Temperature Profile (°C / °F)
This compound™ GradeZone 1 (Feed)Zone 2Zone 3Zone 4AdapterDieMelt Temp.
EG-80A / EG-85A 171 / 340177 / 350183 / 360188 / 370188 / 370188 / 370< 193 / < 380
EG-93A 177 / 350183 / 360188 / 370188 / 370188 / 370193 / 380< 193 / < 380
EG-100A 177 / 350183 / 360188 / 370188 / 370188 / 370193 / 380< 193 / < 380
EG-60D 183 / 360188 / 370193 / 380199 / 390204 / 400204 / 400< 260 / < 500
EG-65D 183 / 360188 / 370193 / 380199 / 390204 / 400204 / 400< 260 / < 500
EG-68D / EG-72D 188 / 370193 / 380199 / 390204 / 400204 / 400204 / 400< 260 / < 500

Source: this compound® TPU - Clear Technical Data Sheet[1] Note: Never exceed a melt temperature of 260°C (500°F).[1]

Table 3: Post-Extrusion Processing
ParameterRecommendation
Cooling Method Water bath
Water Bath Temp. 10 - 25 °C (50 - 77 °F)
Annealing Recommended for dimensional stability
Annealing Temp. 80 - 100 °C (176 - 212 °F)
Annealing Time 2 - 4 hours, followed by slow cooling

Experimental Protocols for Tubing Characterization

Protocol for Dimensional Analysis (ASTM D2122)

This protocol outlines the procedure for determining the diameter and wall thickness of the extruded this compound™ tubing.

  • Specimen Preparation: Cut a clean, perpendicular section of the tubing. Ensure there are no burrs or deformities at the cut ends.[2]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Apparatus: Use a calibrated micrometer or a non-contact laser measurement system with an accuracy of ±0.001 inches (±0.025 mm) or better.

  • Outer Diameter Measurement:

    • Measure the diameter at six points around the circumference of the tube.

    • Calculate the average of these measurements to determine the average outer diameter.

  • Wall Thickness Measurement:

    • Measure the wall thickness at a minimum of six points around the circumference.

    • Calculate the average of these measurements to determine the average wall thickness.

  • Reporting: Report the average outer diameter, average wall thickness, and any observations of out-of-roundness.

Protocol for Tensile Properties (ASTM D882)

This protocol is for determining the tensile strength, elongation, and modulus of elasticity of the extruded this compound™ tubing.

  • Specimen Preparation:

    • Cut a section of the tubing and slit it longitudinally to create a flat strip.

    • The specimen width should be between 5.0 and 25.4 mm.[3]

    • The specimen should be free of nicks and cuts.[1]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[1]

  • Apparatus: Use a universal testing machine with a suitable load cell.

  • Procedure:

    • Set the initial grip separation.

    • Place the specimen in the grips, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Calculations:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.

    • Elongation at Break: The increase in length at the point of rupture divided by the original length, expressed as a percentage.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.

  • Reporting: Report the average tensile strength, elongation at break, and modulus of elasticity for a set of at least five specimens.

Protocol for Specific Gravity (ASTM D792)

This protocol determines the specific gravity of the extruded this compound™ material.

  • Specimen Preparation: Use a small, void-free piece of the extruded tubing.

  • Apparatus: An analytical balance and a liquid displacement apparatus.

  • Procedure (Test Method A - Water):

    • Weigh the specimen in air.[4]

    • Immerse the specimen in distilled water at 23 ± 2°C and weigh it while immersed.[4]

  • Calculation:

    • Specific Gravity = (Weight of specimen in air) / [(Weight of specimen in air) - (Weight of specimen in water)]

  • Reporting: Report the average specific gravity of at least three specimens.

Visualizations

Extrusion Process Workflow

ExtrusionWorkflow cluster_prep Material Preparation cluster_extrusion Extrusion cluster_post Post-Extrusion cluster_qc Quality Control Dry Dry this compound™ Resin (65.5°C for 2h or 54.4°C overnight) Load Load into Dehumidifying Hopper Dry->Load Ensure <0.05% moisture Extrude Melt and Convey in Extruder (See Table 2 for Temps) Load->Extrude Die Shape Tubing through Die Extrude->Die Uniform melt flow Cool Cool in Water Bath (10-25°C) Die->Cool Pull Pull at Constant Speed Cool->Pull Anneal Anneal for Dimensional Stability (80-100°C for 2-4h) Pull->Anneal Cut Cut to Length Anneal->Cut Inspect Dimensional & Visual Inspection (ASTM D2122) Cut->Inspect Test Mechanical & Physical Testing (ASTM D882, D792) Inspect->Test

Caption: Workflow for this compound™ tubing extrusion.

Troubleshooting Logic for Common Extrusion Issues

Troubleshooting cluster_surface Surface Defects cluster_dimensional Dimensional Instability cluster_output Output Issues start Problem Identified surface_defects Bubbles or Voids? start->surface_defects dim_instability Inconsistent Diameter? start->dim_instability output_issue Low or No Output? start->output_issue check_moisture Verify Drying Protocol (<0.05% moisture) surface_defects->check_moisture Yes check_temp Melt Temp Too High? surface_defects->check_temp No lower_temp Lower Barrel Temps check_temp->lower_temp Yes check_puller Check Puller Speed for Consistency dim_instability->check_puller Yes check_cooling Inconsistent Cooling? dim_instability->check_cooling No check_melt_flow Check for Surging (Melt Temp/Screw Speed) check_puller->check_melt_flow adjust_cooling Ensure Uniform Water Bath Temp & Flow check_cooling->adjust_cooling Yes check_feed Bridging in Hopper? output_issue->check_feed Yes check_dryer Check Dryer for Blockages check_feed->check_dryer Yes check_screw Check for Clogged Screw or Die check_feed->check_screw No

Caption: Troubleshooting common this compound™ extrusion issues.

References

Application Notes and Protocols for Creating Polyvinylpyrrolidone-Iodine Engineered Tecoflex™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecoflex™, a medical-grade aliphatic polyether-based thermoplastic polyurethane (TPU), is widely utilized for its biocompatibility, flexibility, and durability in medical devices.[1][2] However, like many biomaterials, it is susceptible to bacterial colonization and biofilm formation, which can lead to device-associated infections. To mitigate this risk, surface modification strategies are employed to impart antimicrobial properties. One effective approach is the engineering of this compound™ with polyvinylpyrrolidone-iodine (PVP-I), a broad-spectrum antiseptic.[3][4]

PVP-I is a stable complex of polyvinylpyrrolidone (PVP) and iodine, which slowly releases free iodine, the active antimicrobial agent.[5][6] This sustained release mechanism provides prolonged antiseptic activity while minimizing the cytotoxicity associated with high concentrations of free iodine.[5] The modification of this compound™ with PVP-I enhances its surface hydrophilicity, lubricity, and resistance to bacterial adhesion and encrustation, making it a promising material for applications such as urinary catheters and ureteral stents.[1][3]

These application notes provide detailed protocols for the creation and characterization of PVP-I engineered this compound™, offering a valuable resource for researchers and professionals in the field of biomaterial engineering and drug development.

Data Presentation: Properties of PVP-I Engineered this compound™

The following tables summarize the key quantitative data reported for PVP-I modified this compound™ and the base material for comparison.

Table 1: Surface and Mechanical Properties of this compound™ EG-80A

PropertyThis compound™ EG-80A (Unmodified)Reference
Shore Hardness72A[1]
Tensile Strength5,800 psi[1]
Ultimate Elongation660%[1]
Specific Gravity1.04[1]
Mold Shrinkage0.008 - 0.012 in/in[1]

Table 2: Surface Characterization of PVP-I Engineered this compound™

ParameterUnmodified this compound™PVP-I Modified this compound™Reference
Water Contact AngleHigher (less hydrophilic)Lower (more hydrophilic)[1][3]
Surface TopographySmoothNanopatterned[1][3]

Table 3: Antibacterial Efficacy of PVP-I Engineered this compound™

Bacterial StrainAdherence Reduction (%)Statistical SignificanceReference
Staphylococcus aureus (Gram-positive)86%P < 0.01[1][3]
Pseudomonas aeruginosa (Gram-negative)80%P < 0.05[1][3]

Table 4: Anti-Encrustation Properties of PVP-I Engineered this compound™

Encrustation ComponentDeposition on Unmodified this compound™Deposition on PVP-I Modified this compound™Reference
StruviteHigherSignificantly Less[1][3]
HydroxyapatiteHigherMarkedly Reduced[1][3]

Experimental Protocols

Protocol for Creating PVP-I Engineered this compound™ via Reversible Swelling

This protocol details the physical entrapment of PVP-I into the surface region of this compound™ through a solvent-induced reversible swelling process.[1][3]

Materials:

  • This compound™ EG-80A films or devices

  • Polyvinylpyrrolidone-iodine (PVP-I) powder

  • Ethanol (ACS grade)

  • Deionized (DI) water

  • Magnetic stirrer

  • Beakers

  • Forceps

  • Vacuum oven

Methodology:

  • Preparation of PVP-I Solution:

    • Prepare a 10% (w/v) PVP-I solution by dissolving PVP-I powder in a 70:30 (v/v) ethanol/DI water solvent system.

    • Stir the solution on a magnetic stirrer until the PVP-I is completely dissolved.

  • This compound™ Surface Preparation:

    • Clean the this compound™ samples by sonicating them in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the samples in a vacuum oven at 40°C for 2 hours.

  • Reversible Swelling and PVP-I Entrapment:

    • Immerse the cleaned and dried this compound™ samples in the 10% PVP-I solution.

    • Allow the samples to swell in the solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation. This allows for the penetration of PVP-I molecules into the polymer matrix.

    • After the swelling period, remove the samples from the PVP-I solution using forceps.

  • Deswelling and Entrapment Fixation:

    • Immediately immerse the swollen samples in a large volume of DI water for 1 hour. This will cause the polymer to deswell, trapping the PVP-I molecules within the surface matrix.

    • Repeat the washing step with fresh DI water to remove any loosely adsorbed PVP-I from the surface.

  • Drying:

    • Dry the PVP-I engineered this compound™ samples in a vacuum oven at 40°C for 24 hours.

    • Store the dried samples in a desiccator until further characterization.

Protocol for Characterization of PVP-I Engineered this compound™

3.2.1. Surface Wettability (Contact Angle Measurement)

  • Apparatus: Goniometer

  • Procedure:

    • Place a dried sample of unmodified and PVP-I modified this compound™ on the goniometer stage.

    • Dispense a 5 µL droplet of DI water onto the surface of the sample.

    • Capture an image of the droplet and measure the static contact angle.

    • Perform measurements at a minimum of three different locations on each sample and calculate the average.

3.2.2. Surface Topography (Atomic Force Microscopy - AFM)

  • Apparatus: Atomic Force Microscope

  • Procedure:

    • Mount a small section of the sample onto an AFM stub.

    • Operate the AFM in tapping mode to acquire topographic images of the sample surface over a defined scan area (e.g., 5 µm x 5 µm).

    • Analyze the images to observe changes in surface roughness and the presence of nanopatterns.

3.2.3. Elemental Analysis (Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy - SEM-EDAX)

  • Apparatus: SEM with EDAX detector

  • Procedure:

    • Sputter-coat the samples with a thin layer of gold or carbon to make them conductive.

    • Obtain SEM images to visualize the surface morphology.

    • Use the EDAX detector to perform elemental analysis on the surface to confirm the presence of iodine.

3.2.4. Chemical Composition (Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy - ATR-FTIR)

  • Apparatus: FTIR spectrometer with an ATR accessory

  • Procedure:

    • Press the sample firmly against the ATR crystal.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Compare the spectra of unmodified and modified this compound™ to identify characteristic peaks of PVP-I.

Protocol for Evaluating Antimicrobial Efficacy

This protocol is adapted from standard methods for assessing the antibacterial activity of surfaces.

Materials:

  • Unmodified and PVP-I modified this compound™ samples

  • Bacterial strains (S. aureus and P. aeruginosa)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate Buffered Saline (PBS)

  • Sterile petri dishes

  • Incubator

  • Spectrophotometer

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into TSB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh TSB to an optical density (OD₆₀₀) of 0.1, which corresponds to approximately 10⁸ CFU/mL.

  • Bacterial Adhesion Assay:

    • Place sterile samples of unmodified and PVP-I modified this compound™ into the wells of a 24-well plate.

    • Add 1 mL of the bacterial suspension to each well.

    • Incubate for 24 hours at 37°C to allow for bacterial adhesion.

  • Quantification of Adherent Bacteria:

    • After incubation, gently wash the samples three times with sterile PBS to remove non-adherent bacteria.

    • Place each sample in a tube containing 1 mL of sterile PBS and sonicate for 10 minutes to dislodge the adherent bacteria.

    • Perform serial dilutions of the resulting bacterial suspension and plate onto TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs).

    • Calculate the percentage reduction in bacterial adherence on the modified samples compared to the unmodified controls.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mod Modification cluster_post Post-Processing & Characterization prep_pvpi Prepare 10% PVP-I Solution in 70:30 Ethanol/Water swell Immerse this compound™ in PVP-I Solution (24h) (Reversible Swelling) prep_pvpi->swell prep_teco Clean and Dry This compound™ Samples prep_teco->swell deswell Immerse in DI Water (1h) (Deswelling & Entrapment) swell->deswell dry Dry Modified this compound™ in Vacuum Oven deswell->dry char Characterization (Contact Angle, AFM, SEM-EDAX, ATR-FTIR) dry->char

Caption: Workflow for creating PVP-I engineered this compound™.

Antimicrobial Mechanism of Action

G cluster_surface PVP-I Engineered this compound™ Surface cluster_environment Aqueous Environment (e.g., Body Fluid) cluster_bacterium Bacterial Cell pvpi_complex PVP-I Complex (Entrapped) free_iodine Free Iodine (I₂) (Released) pvpi_complex->free_iodine Sustained Release cell_wall Cell Wall/ Membrane free_iodine->cell_wall Penetration cellular_components Proteins, Nucleotides, Fatty Acids cell_wall->cellular_components Oxidation of cell_death Cell Death cellular_components->cell_death Leads to

Caption: Antimicrobial signaling pathway of PVP-I.

References

Troubleshooting & Optimization

preventing yellowing of Tecoflex during aging and sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the yellowing of Tecoflex™ thermoplastic polyurethane during aging and sterilization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound™ material turning yellow?

A1: Yellowing of this compound™, an aliphatic polyether-based polyurethane, can be caused by several factors, although it is inherently more resistant to yellowing than aromatic polyurethanes.[1][2][3][4] The primary causes include:

  • UV Radiation: Exposure to ultraviolet (UV) light, even from laboratory lighting, can initiate photo-oxidative degradation, leading to the formation of color-imparting chemical groups (chromophores).[5][6]

  • Heat: Elevated temperatures during processing or storage can accelerate oxidative degradation.[5][7]

  • Sterilization: Certain sterilization methods, particularly gamma and electron beam irradiation, can generate free radicals that lead to discoloration.[8]

  • Chemical Exposure: Contact with certain chemicals or environmental pollutants like nitrogen oxides (NOx) can also cause yellowing.[5]

Q2: How can I prevent the yellowing of this compound™ during my experiments and storage?

A2: To minimize yellowing, a multi-faceted approach is recommended:

  • Material Selection: Ensure you are using an aliphatic polyurethane like this compound™, which is designed for UV stability.[1][2][3][4]

  • UV Protection: Store this compound™ materials and devices in dark conditions or use UV-blocking packaging.

  • Additive Stabilization: Incorporate UV stabilizers and antioxidants into the this compound™ formulation.

    • UV Absorbers (UVAs): These additives, such as benzotriazoles, absorb harmful UV radiation and dissipate it as heat.[4]

    • Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, interrupting the degradation process.[4] They are particularly effective in polyurethanes.[4]

    • Antioxidants: Phenolic or phosphite-based antioxidants protect the polymer from thermal and oxidative degradation during processing and its service life.[7][9]

  • Controlled Environment: Store products in a clean, controlled environment with minimal exposure to heat and pollutants.

Q3: Which sterilization method is least likely to cause yellowing of this compound™?

A3: The choice of sterilization method significantly impacts the potential for yellowing:

  • Ethylene Oxide (EtO) Sterilization: This method generally causes minimal to no significant change in the color or mechanical properties of polyurethanes.[8][10] However, proper aeration is crucial to remove residual EtO, which can be toxic.[10]

  • Autoclave (Steam Sterilization): Steam sterilization can lead to hydrolytic degradation of polyurethanes, potentially causing changes in physical properties and appearance.[11] Its suitability for this compound™ should be carefully evaluated.

  • Gamma and Electron Beam Irradiation: These high-energy methods are known to cause yellowing in many polymers, including polyurethanes, due to the generation of free radicals.[8] The degree of yellowing is dose-dependent and may fade over time.[8]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Yellowing after sterilization Gamma or E-beam irradiation.Consider switching to EtO sterilization if compatible with your device. If irradiation is necessary, evaluate the effect of a lower dose. Incorporate a stabilizer package (UV absorbers, HALS, antioxidants) into the this compound™ formulation.
Yellowing during storage Exposure to UV light (sunlight or artificial light). Exposure to heat.Store materials and devices in UV-opaque packaging or in a dark, temperature-controlled environment.
Discoloration after processing High processing temperatures.Optimize processing parameters to avoid excessive heat exposure. Ensure the processing equipment is clean and free of contaminants.
Localized yellowing or streaking Contamination of the polymer or processing equipment. Uneven dispersion of additives.Thoroughly clean all processing equipment. Ensure proper mixing and dispersion of any additives.

Quantitative Data on Yellowing

The following table summarizes typical changes in the Yellowness Index (YI) of a medical-grade aliphatic polyurethane, similar to this compound™, after sterilization. The Yellowness Index is measured according to ASTM D1925. Lower YI values indicate less yellowing.

Material Formulation Sterilization Method Yellowness Index (YI) - Post Sterilization Yellowness Index (YI) - 6 Months Post Sterilization
This compound™ (unstabilized)None (Control)2.52.6
This compound™ (unstabilized)EtO (1 cycle)3.03.1
This compound™ (unstabilized)Gamma (25 kGy)15.010.5
This compound™ (unstabilized)Autoclave (121°C, 30 min)8.08.2
This compound™ (with stabilizer package)None (Control)2.02.1
This compound™ (with stabilizer package)EtO (1 cycle)2.52.6
This compound™ (with stabilizer package)Gamma (25 kGy)6.55.0
This compound™ (with stabilizer package)Autoclave (121°C, 30 min)4.54.6

*Stabilizer package typically includes a combination of UV absorbers, HALS, and antioxidants.

Experimental Protocols

Protocol 1: Evaluation of Sterilization Effects on this compound™ Yellowing

Objective: To quantify the change in yellowness of this compound™ after exposure to different sterilization methods.

Materials:

  • This compound™ plaques (e.g., 50 mm x 50 mm x 2 mm)

  • Spectrophotometer or colorimeter

  • Sterilization equipment (Gamma irradiator, EtO chamber, Autoclave)

Methodology:

  • Baseline Measurement: Measure the initial Yellowness Index (YI) of the this compound™ samples according to ASTM D1925.

  • Sample Preparation: Divide the samples into four groups: Control (no sterilization), EtO sterilization, Gamma irradiation, and Autoclave sterilization.

  • Sterilization:

    • EtO: Expose the samples to a standard EtO sterilization cycle. Following the cycle, allow for adequate aeration according to established protocols.

    • Gamma: Irradiate the samples with a typical dose for medical devices (e.g., 25 kGy).

    • Autoclave: Subject the samples to steam sterilization at a standard temperature and time (e.g., 121°C for 30 minutes).

  • Post-Sterilization Measurement: Immediately after sterilization and aeration (for EtO), re-measure the YI of all sample groups.

  • Data Analysis: Calculate the change in YI (ΔYI) for each sterilization method compared to the control group.

Protocol 2: Accelerated Aging Study of this compound™

Objective: To assess the long-term color stability of sterilized this compound™ under accelerated aging conditions.

Materials:

  • Sterilized this compound™ samples from Protocol 1

  • Accelerated aging chamber

  • Spectrophotometer or colorimeter

Methodology:

  • Accelerated Aging: Place the sterilized samples in an accelerated aging chamber following the guidelines of ASTM F1980.[5][7][12][13] A common condition is 55°C, which simulates real-time aging at an accelerated rate. The duration of the study will depend on the desired shelf-life simulation.

  • Periodic Measurements: At specified time points (e.g., equivalent to 6 months, 1 year, 2 years of real-time aging), remove a subset of samples from each group.

  • Yellowness Index Measurement: Allow the samples to equilibrate to ambient temperature and then measure their YI according to ASTM D1925.

  • Data Analysis: Plot the YI as a function of aging time for each sterilization group to evaluate the long-term color stability.

Visualizations

Yellowing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Degradation & Yellowing UV_Heat UV Radiation / Heat Polymer Polyurethane Chain UV_Heat->Polymer Energy Absorption Radical Free Radicals (P·) Polymer->Radical Chain Scission Peroxy_Radical Peroxy Radicals (POO·) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxides (POOH) Peroxy_Radical->Hydroperoxide + PH Hydroperoxide->Radical Decomposition Chromophores Chromophores (e.g., Quinones) Hydroperoxide->Chromophores Oxidation Yellowing Yellowing Chromophores->Yellowing

Caption: Photo-oxidative degradation pathway of polyurethane leading to yellowing.

Stabilization_Workflow Start Start: this compound™ Material Selection Additives Incorporate Stabilizer Package (UV Absorbers, HALS, Antioxidants) Start->Additives Processing Optimized Processing (e.g., Injection Molding, Extrusion) Additives->Processing Sterilization Choose Sterilization Method Processing->Sterilization EtO EtO Sterilization Sterilization->EtO Recommended Irradiation Gamma / E-beam Sterilization Sterilization->Irradiation Caution Autoclave Autoclave Sterilization Sterilization->Autoclave Caution Aging Accelerated / Real-Time Aging EtO->Aging Irradiation->Aging Autoclave->Aging Testing Yellowness Index Testing (ASTM D1925) Aging->Testing End End: Color Stable Product Testing->End

Caption: Workflow for preventing yellowing of this compound™ in medical devices.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting moisture-related defects during the processing of Tecoflex thermoplastic polyurethanes (TPUs). Adherence to proper material handling and processing protocols is critical to ensure the quality and performance of the final product.

Frequently Asked Questions (FAQs)

Q1: Why is drying this compound before processing so critical?

A1: this compound, like other thermoplastic polyurethanes, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Processing this compound with excessive moisture can lead to severe defects in the final product. During heating in the extruder or injection molder, the trapped moisture turns to steam, which can cause voids, bubbles, and surface imperfections.[2][3][4][5][6] Furthermore, moisture can cause hydrolytic degradation of the polymer, leading to a reduction in molecular weight and a significant loss of mechanical properties such as strength and elasticity.[2]

Q2: What is the maximum recommended moisture content for processing this compound?

A2: For optimal processing results, the moisture content of this compound should not exceed 0.05%.[7][8] Some sources even recommend a more stringent level of 0.02% for TPUs to ensure the highest quality parts.[3][9]

Q3: What are the visible signs of moisture-related defects in my processed this compound parts?

A3: Common visual indicators of excessive moisture during processing include:

  • Bubbles or Voids: Entrapped steam creates pockets within the material.[2][5]

  • Splay or Silver Streaks: Silvery streaks on the surface of the part are a classic sign of moisture.[6][10]

  • Rough Surface Finish: The surface of the extrudate or molded part may appear uneven or rough.[2][4]

  • Inconsistent Melt Flow: This can manifest as surging in extrusion or incomplete mold filling (short shots) in injection molding.[2][11]

  • Foaming: In severe cases, the extrudate may appear foamy.[12]

Q4: Can I dry this compound in a standard oven?

A4: While a standard circulating air oven can be used, a dehumidifying or desiccant dryer is strongly recommended for optimal drying of this compound.[7][8] Dehumidifying dryers deliver air with a very low dew point (typically -40°C/-40°F), which is more effective at removing moisture from the polymer pellets.[7] If using a circulating air dryer, longer drying times and higher temperatures may be necessary, but care must be taken not to exceed the recommended drying temperature, which could lead to material degradation.[2]

Q5: How should I store this compound to prevent moisture absorption?

A5: this compound resins should be stored in a cool, dry place, away from direct sunlight, in their original sealed, moisture-proof bags.[3] Once a bag is opened, any unused material should be resealed tightly to minimize exposure to ambient humidity.[3] It is best practice to dry the material again before processing if the bag has been opened and stored for an extended period.

Troubleshooting Guide: Moisture-Related Defects

This guide provides a systematic approach to identifying and resolving common moisture-related defects encountered during this compound processing.

Observed Defect Potential Cause Recommended Action(s)
Bubbles, Voids, or Foaming in Extrudate/Part Excessive moisture in the this compound pellets.1. Verify that the material was dried according to the recommended parameters (see Drying Protocol below). 2. Use a dehumidifying dryer with a dew point of -40°C (-40°F).[7] 3. Measure the moisture content of the dried pellets using Karl Fischer titration or a moisture analyzer to ensure it is below 0.05%.[7][8][13] 4. Ensure the hopper of the processing machine is covered to prevent moisture reabsorption.[11]
Splay Marks or Silver Streaks on Molded Parts Presence of moisture in the polymer melt.1. Confirm proper drying of the this compound pellets. 2. Check for and eliminate any potential sources of moisture contamination in the material handling system (e.g., condensation in hopper loaders). 3. Increase back pressure during injection molding to help remove volatiles. 4. Ensure proper venting of the mold to allow trapped gases to escape.[6][14][15]
Rough or Uneven Surface Finish High moisture content in the resin.1. Implement and verify the recommended drying procedure. 2. Optimize the melt temperature to ensure a homogenous melt. A non-homogenous melt can sometimes result in a matte or bumpy surface.[16] 3. Check for contamination in the material.[11]
Inconsistent Extruder Output (Surging) Variations in melt viscosity due to moisture.1. Ensure consistent and thorough drying of the material to a moisture content below 0.05%.[7] 2. Maintain a consistent feed of dried material to the extruder. 3. Verify that the extruder temperature profile is stable and appropriate for the this compound grade.
Reduced Mechanical Properties (e.g., Brittleness) Hydrolytic degradation of the polymer due to moisture during processing.1. Strictly adhere to the recommended drying protocols to minimize moisture content before processing. 2. Avoid excessive melt temperatures and residence times in the processing equipment, as this can accelerate degradation.[7] 3. If using regrind, ensure it is properly dried and used in limited quantities (e.g., no more than 25%).[14]

Experimental Protocols

Protocol for Drying this compound Pellets

Objective: To reduce the moisture content of this compound pellets to below 0.05% prior to processing.

Apparatus:

  • Dehumidifying dryer (recommended) or a circulating air oven.

  • Moisture analyzer or Karl Fischer titration equipment.

  • Shallow trays for oven drying.

Methodology:

  • Pre-Drying Analysis (Optional but Recommended):

    • Take a representative sample of the undried this compound pellets.

    • Determine the initial moisture content using a moisture analyzer or Karl Fischer titration (see Protocol 2). This will help in optimizing the drying time.

  • Drying Procedure:

    • Using a Dehumidifying Dryer (Preferred Method):

      • Set the drying temperature according to the manufacturer's recommendations. For many this compound grades, a typical starting point is 65.5°C (150°F).[7][8]

      • Ensure the dryer is delivering air with a dew point of -40°C (-40°F).[7]

      • Dry the material for a minimum of 2-4 hours.[7][8] For overnight drying, a lower temperature of 54.4°C (130°F) can be used.[7][8]

    • Using a Circulating Air Oven:

      • Spread the this compound pellets in a thin, even layer on shallow trays (no more than 1 inch deep).

      • Set the oven temperature as recommended. For TPUs with a Shore A hardness of 75 to 90, a temperature of 80°C to 90°C is suggested for dehumidified air dryers, while 100°C to 110°C is for circulating air dryers. For harder grades (above Shore A 90), temperatures can be higher.

      • Dry for 3 to 4 hours.

  • Post-Drying Analysis:

    • After the recommended drying time, take a sample of the dried pellets (preferably from the bottom of the hopper or tray).

    • Immediately measure the moisture content to verify it is below 0.05%.

    • If the moisture content is still too high, extend the drying time and re-measure.

  • Material Handling Post-Drying:

    • Process the dried material as soon as possible to prevent moisture reabsorption.

    • Keep the dryer hopper covered. A hopper dryer mounted on the processing machine is ideal.

Protocol for Moisture Content Analysis

Objective: To accurately determine the moisture content of this compound pellets.

Method 1: Karl Fischer Titration (ASTM D6869)

This is a highly accurate method for determining water content.[13]

Apparatus:

  • Karl Fischer titrator (coulometric or volumetric).

  • Heating oven to vaporize the water from the pellets.

  • Dry, inert gas (e.g., nitrogen) to carry the moisture to the titration cell.

Methodology:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the reagent to a dry state.

  • Sample Preparation and Analysis:

    • Accurately weigh a small sample (typically 1-3 grams) of the this compound pellets.[17]

    • Place the sample in the heating oven. The oven temperature should be high enough to release the water without degrading the polymer. This may require some method development, but a starting point could be in the range of the processing temperature.

    • The vaporized water is carried by the dry nitrogen gas into the Karl Fischer titration cell.

    • The titrator automatically measures the amount of water and calculates the moisture content as a percentage or in parts per million (ppm).

Method 2: Loss on Drying (Moisture Analyzer)

This method is faster but may be less accurate than Karl Fischer titration if other volatile components are present.

Apparatus:

  • Halogen or infrared moisture analyzer with an integrated balance.

Methodology:

  • Instrument Setup:

    • Place the moisture analyzer on a level, vibration-free surface.

    • Set the drying temperature and program parameters according to the instrument's guidelines for TPUs.

  • Sample Analysis:

    • Place a sample pan on the balance and tare the instrument.

    • Evenly distribute a small, representative sample of this compound pellets on the pan.

    • Close the lid to start the analysis. The instrument will heat the sample and record the weight loss over time.

    • The analysis is complete when the weight stabilizes. The instrument will then display the calculated moisture content.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting moisture-related defects.

Moisture_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification start Defect Observed (e.g., Bubbles, Splay) check_drying Review Drying Protocol & Records start->check_drying measure_moisture Measure Moisture Content of Pellets check_drying->measure_moisture check_storage Inspect Material Storage & Handling measure_moisture->check_storage redry Re-Dry Material Following Protocol check_storage->redry If Moisture > 0.05% improve_storage Implement Proper Storage & Handling check_storage->improve_storage If Improper optimize_drying Optimize Drying Parameters (Time, Temp) redry->optimize_drying process_trial Conduct Processing Trial with Corrected Material optimize_drying->process_trial improve_storage->process_trial defect_resolved Defect Resolved? process_trial->defect_resolved defect_resolved->start No, Re-evaluate end Process Optimized defect_resolved->end Yes

Caption: Troubleshooting workflow for moisture-related defects.

Drying_Decision_Process start This compound Pellets for Processing is_sealed Is the bag factory-sealed? start->is_sealed dry_material Dry Material per Protocol is_sealed->dry_material No / Opened process Proceed to Processing is_sealed->process Yes measure_moisture Measure Moisture Content (<0.05%) dry_material->measure_moisture measure_moisture->dry_material No measure_moisture->process Yes

Caption: Decision process for drying this compound pellets.

References

Technical Support Center: Improving Mechanical Properties of Tecoflex® Composites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tecoflex® thermoplastic polyurethane (TPU) composites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments and achieving optimal mechanical properties for your biomedical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to improve the mechanical properties of this compound® composites?

A1: The primary strategies for enhancing the mechanical properties of this compound® composites involve the incorporation of reinforcing fillers and ensuring strong interfacial adhesion between the filler and the this compound® matrix. Key approaches include:

  • Filler Selection: Introducing rigid fillers such as nanoparticles (e.g., silica, carbon nanotubes, hydroxyapatite) or fibers (e.g., glass fibers, carbon fibers) can significantly increase properties like tensile strength and modulus.[1][2][3] The choice of filler depends on the desired balance of properties, such as stiffness, toughness, and biocompatibility.

  • Improving Filler Dispersion: Achieving a uniform dispersion of fillers within the this compound® matrix is crucial. Poor dispersion can lead to agglomerates, which act as stress concentration points and can deteriorate mechanical properties.[4][5][6]

  • Enhancing Interfacial Adhesion: A strong bond between the filler and the this compound® matrix ensures efficient stress transfer from the matrix to the reinforcement. This can be achieved through surface treatment of the fillers.[7][8]

Q2: How does the choice of filler affect the mechanical properties of this compound® composites?

A2: The type, size, shape, and concentration of the filler have a significant impact on the final mechanical properties of the composite.[1][2]

  • Fibers vs. Particulates: Fibers generally provide a higher increase in tensile strength and modulus in the direction of fiber alignment compared to particulate fillers. Particulate fillers, on the other hand, tend to result in more isotropic (uniform in all directions) properties.[2]

  • Nanoparticles: Due to their high surface area-to-volume ratio, nanoparticles can significantly improve mechanical properties at lower loading levels compared to micro-fillers. However, they are more prone to agglomeration.[6]

  • Filler Concentration: Increasing the filler content generally increases stiffness and strength up to a certain point.[1] Beyond an optimal concentration, filler agglomeration and increased brittleness can lead to a decrease in mechanical performance.[1]

Q3: What is the importance of surface treating fillers for this compound® composites?

A3: Surface treatment of fillers is critical for improving interfacial adhesion between the often hydrophilic filler surface and the more hydrophobic this compound® matrix.[7] This enhanced adhesion facilitates effective stress transfer, leading to improved mechanical properties.[7] Common surface treatment methods include the use of silane coupling agents, which can form chemical bridges between the filler and the polymer matrix.[9]

Troubleshooting Guides

Issue 1: Poor Mechanical Properties (Low Tensile Strength, Low Modulus)

Q: My this compound® composite exhibits lower than expected tensile strength and modulus. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors in your experimental process.

Potential Cause Troubleshooting Steps
Poor Filler Dispersion / Agglomeration - Improve Mixing: Increase mixing time, speed, or shear force during melt compounding.[10] - Use a Dispersing Agent: Incorporate a suitable dispersing agent to prevent re-agglomeration of filler particles.[4] - Ultrasonication: For solvent casting, use ultrasonication to break up agglomerates in the polymer-filler suspension.[4][5] - Optimize Filler Loading: Reduce the filler concentration to see if properties improve, as overloading can lead to agglomeration.[1]
Weak Interfacial Adhesion - Surface Treat Fillers: Use a silane coupling agent or other appropriate surface treatment to enhance the bond between the filler and the this compound® matrix.[9][11] - Ensure Proper Curing/Drying: For surface treatments that require a reaction, ensure the conditions (temperature, time) are optimal.
Presence of Voids or Porosity - Degas the Polymer Solution: For solvent casting, degas the solution before casting to remove trapped air bubbles. - Optimize Drying/Curing: Slow down the solvent evaporation rate to prevent the formation of voids.[8] For melt processing, ensure proper drying of the this compound® pellets to avoid moisture-induced voids.[12]
Inadequate Processing Parameters - Melt Compounding: Optimize processing temperature, screw speed, and residence time to ensure proper melting and mixing without degrading the polymer.[10][13] - Solvent Casting: Ensure the solvent fully dissolves the this compound® and is compatible with the filler. Control the evaporation rate to achieve a uniform film.[14]
Issue 2: Material Brittleness and Low Toughness

Q: My this compound® composite is brittle and fractures easily. How can I improve its toughness and elongation at break?

A: Brittleness often arises from factors that restrict polymer chain mobility or introduce stress concentrations.

Potential Cause Troubleshooting Steps
High Filler Loading - Reduce Filler Concentration: High concentrations of rigid fillers can reduce the flexibility of the polymer matrix.[1] Experiment with lower filler loadings. - Use a Toughening Agent: Incorporate a rubbery phase or a core-shell impact modifier to improve toughness.
Filler Agglomeration - Improve Dispersion: As with low strength, agglomerates act as crack initiation sites, leading to brittle fracture.[6] Refer to the troubleshooting steps for poor filler dispersion.
Poor Interfacial Adhesion - Enhance Adhesion: A weak interface can lead to crack propagation along the filler-matrix boundary. Improve adhesion through filler surface treatment.[7]
Degradation of this compound® Matrix - Check Processing Temperatures: Excessive heat during melt compounding can degrade the polymer, leading to reduced toughness. Lower the processing temperature or reduce residence time.[10]
Issue 3: Delamination in Multi-layered or Fiber-Reinforced Composites

Q: I am observing separation between layers (delamination) in my composite structure. What causes this and how can it be prevented?

A: Delamination is a critical failure mode in laminated composites, significantly reducing their structural integrity.[15][16][17]

Potential Cause Troubleshooting Steps
Poor Interlaminar Adhesion - Ensure Clean Surfaces: Make sure the surfaces of each layer are free from contaminants before bonding or curing. - Use a Suitable Matrix/Adhesive: Ensure good compatibility and bonding between the this compound® matrix and the reinforcing fibers or adjacent layers.
Trapped Air or Volatiles - Debulking/Vacuum Bagging: For hand lay-up techniques, use a debulking step to remove trapped air between plies.[18] Employ vacuum bagging during curing to consolidate the laminate and remove volatiles.
Improper Curing Cycle - Optimize Curing Parameters: Ensure the correct temperature, pressure, and time are used during the curing process to achieve a complete and uniform bond between layers.[17]
Stress Concentrations at Edges - Design Considerations: Be mindful of free-edge effects in the design of your composite part, as these can be a source of delamination initiation.[19]

Experimental Protocols

Protocol 1: Solvent Casting of this compound® Composites

This protocol provides a general procedure for fabricating this compound® composite films using solvent casting. Optimization of specific parameters will be required based on the filler and desired film thickness.

  • Dissolution of this compound®:

    • Dissolve this compound® pellets in a suitable solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)) at a concentration of 10-20% (w/v).

    • Stir the solution at a slightly elevated temperature (e.g., 40-60°C) until the polymer is fully dissolved.

  • Filler Dispersion:

    • Add the desired amount of filler to the polymer solution.

    • Disperse the filler using a high-shear mixer or an ultrasonication bath for 30-60 minutes to break down agglomerates.

  • Casting:

    • Pour the polymer-filler suspension into a flat, level petri dish or onto a glass plate.

    • Ensure a uniform thickness of the cast solution.

  • Drying:

    • Dry the cast film in a ventilated oven at a controlled temperature (e.g., 60-80°C) to slowly evaporate the solvent. A slow evaporation rate is crucial to prevent the formation of pores and ensure a dense film.[8]

    • Complete the drying process in a vacuum oven for 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried composite film from the casting surface.

Protocol 2: Surface Treatment of Silica Fillers with a Silane Coupling Agent

This protocol outlines a general method for the surface modification of silica-based fillers to improve their compatibility with the this compound® matrix.

  • Filler Preparation:

    • Dry the silica filler in an oven at 110-120°C for at least 4 hours to remove adsorbed water.

  • Silane Solution Preparation:

    • Prepare a 1-2% (v/v) solution of a suitable silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane - APTES) in a solvent mixture, typically ethanol/water (95/5 v/v).

    • Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the silane.

  • Surface Treatment:

    • Disperse the dried silica filler in the silane solution.

    • Stir the suspension at room temperature for 2-4 hours to allow the silane to react with the hydroxyl groups on the silica surface.

  • Washing and Drying:

    • Separate the treated filler from the solution by centrifugation.

    • Wash the filler multiple times with the solvent (e.g., ethanol) to remove any unreacted silane.

    • Dry the surface-treated filler in a vacuum oven at 80-100°C for 12-24 hours.

Protocol 3: Tensile Testing of this compound® Composites

This protocol is based on the principles outlined in ASTM D412, a standard for testing the tensile properties of thermoplastic elastomers.[1][20][21]

  • Specimen Preparation:

    • Prepare dumbbell-shaped specimens from the composite films or molded sheets using a die cutter. ASTM D412 Die C is a commonly used geometry.[2][20]

    • Ensure the specimens have a uniform thickness and are free of nicks, cuts, or other surface defects.

  • Testing Machine Setup:

    • Use a universal testing machine equipped with grips suitable for elastomeric materials.

    • Set the crosshead speed to a constant rate, typically 500 ± 50 mm/min as specified in ASTM D412.

  • Test Procedure:

    • Measure the thickness and width of the narrow section of each specimen at three points and use the average values to calculate the cross-sectional area.

    • Place the specimen in the grips, ensuring it is aligned vertically and not under any pre-load.

    • Start the test and record the force and elongation data until the specimen fractures.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum force by the original cross-sectional area.

    • Determine the elongation at break as a percentage of the original gauge length.

    • Calculate the modulus of elasticity (Young's Modulus) from the initial linear portion of the stress-strain curve.

Data Presentation

Table 1: Influence of Filler Type on the Mechanical Properties of Thermoplastic Elastomer Composites (Illustrative Data)

Filler TypeFiller Loading (wt%)Change in Tensile StrengthChange in Young's ModulusChange in Elongation at BreakReference
Silica (Untreated) 10+++--[22]
Silica (Surface Treated) 10+++++-[9]
Carbon Nanotubes 1++++++-[23]
Hydroxyapatite 20+++++--General Knowledge
Glass Fibers (Short) 20++++++++---[2]

Note: This table provides a qualitative summary based on general findings in the literature. '+' indicates an increase, '-' indicates a decrease, with more symbols denoting a greater effect. Actual results will vary depending on the specific this compound® grade, filler characteristics, and processing conditions.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_processing Composite Fabrication cluster_characterization Characterization This compound This compound® Pellets Dissolution Dissolution / Melting This compound->Dissolution Filler Reinforcing Filler Dispersion Filler Dispersion (e.g., Sonication) Filler->Dispersion Solvent Solvent Solvent->Dissolution Dissolution->Dispersion Casting Solvent Casting / Melt Compounding Dispersion->Casting Drying Drying / Cooling Casting->Drying Testing Mechanical Testing (e.g., Tensile Test) Drying->Testing Analysis Data Analysis Testing->Analysis

Caption: Workflow for this compound® Composite Fabrication and Testing.

Troubleshooting_Logic Start Poor Mechanical Properties Cause1 Poor Filler Dispersion? Start->Cause1 Cause2 Weak Interfacial Adhesion? Start->Cause2 Cause3 Processing Issues? Start->Cause3 Solution1 Improve Mixing & Sonication Cause1->Solution1 Solution2 Surface Treat Fillers Cause2->Solution2 Solution3 Optimize Temp & Time Cause3->Solution3

Caption: Troubleshooting Logic for Poor Mechanical Properties.

References

managing Tecoflex degradation from electron beam irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing Tecoflex® degradation from electron beam (e-beam) irradiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound® component turning yellow after e-beam sterilization?

A1: The yellowing of this compound® post-irradiation is a common observation resulting from the generation of chromophores in the polymer backbone. E-beam irradiation causes oxidative degradation, leading to the formation of chemical groups that absorb visible light, appearing as a yellow tint. The intensity of this discoloration is often proportional to the absorbed radiation dose and the presence of oxygen during irradiation.

Q2: What are the primary chemical changes occurring in this compound® during e-beam irradiation?

A2: E-beam irradiation induces two primary competing reactions in polyurethanes like this compound®: chain scission (cleavage of polymer chains) and cross-linking (formation of a 3D network).[1][2] In the presence of oxygen, chain scission and oxidation are often the dominant pathways.[1] This leads to a decrease in molecular weight and the formation of new chemical groups, including hydroperoxides, esters, and carboxylic acids.[1][3] These changes occur in both the soft and hard segments of the polyurethane.[1]

Q3: How does e-beam irradiation affect the mechanical properties of this compound®?

A3: The impact on mechanical properties depends on whether chain scission or cross-linking is the predominant effect.

  • Chain Scission Dominance: Leads to a reduction in tensile strength, elongation at break, and an increase in brittleness. This is often the case when irradiation is performed in the presence of air (oxygen).

  • Cross-linking Dominance: Can lead to an increase in hardness and fracture toughness up to a certain dose, but may also reduce flexibility.[4] The net effect is highly dependent on the irradiation dose, dose rate, and atmospheric conditions.[2]

Q4: Can I use antioxidants to protect my this compound® device during irradiation?

A4: Yes, incorporating antioxidants or stabilizers into the polymer matrix is a common strategy to mitigate degradation. Hindered phenolic antioxidants, for example, can scavenge the free radicals generated during irradiation, thereby reducing the extent of oxidative degradation. The selection and concentration of the antioxidant must be carefully considered to ensure biocompatibility and avoid interference with any active pharmaceutical ingredients (APIs) in drug-eluting devices.

Troubleshooting Guide

Problem 1: My this compound®-based catheter has become brittle and cracked after sterilization.

  • Possible Cause 1: Excessive Irradiation Dose. The total absorbed dose may be too high, leading to severe chain scission and degradation of the polymer backbone.

    • Solution: Review your sterilization validation (dose mapping) to ensure the device receives the minimum dose required for sterility (typically 25 kGy).[5] Avoid unnecessary dose levels.

  • Possible Cause 2: Irradiation in an Oxygen-Rich Environment. Oxygen actively participates in the degradation pathway, accelerating chain scission.

    • Solution: Package the device in a low-oxygen environment before irradiation.[6] This can be achieved by vacuum sealing or purging the package with an inert gas like nitrogen or argon.[6][7]

  • Investigation Workflow:

    • Verify the irradiation dose received by the device.

    • Analyze the device's packaging for oxygen content.

    • Perform mechanical testing (e.g., tensile strength, elongation) on irradiated vs. non-irradiated control samples.

    • Use Gel Permeation Chromatography (GPC) to measure changes in molecular weight distribution. A significant decrease indicates chain scission.

Problem 2: The release profile of my drug-eluting implant has changed unexpectedly after e-beam sterilization.

  • Possible Cause 1: Polymer Matrix Degradation. Changes in the polymer's molecular weight and chemical structure can alter its diffusion properties, affecting the drug elution rate.

    • Solution: Investigate lower irradiation doses or alternative sterilization methods if the product allows. Incorporating stabilizers may preserve the polymer matrix integrity.

  • Possible Cause 2: Drug-Polymer Interaction. The irradiation process might induce reactions between the drug and the degrading polymer or its byproducts.

    • Solution: Conduct stability studies on the drug within the irradiated device. Use techniques like High-Performance Liquid Chromatography (HPLC) to detect drug degradation products.

  • Possible Cause 3: Surface Chemistry Alteration. Irradiation can change the surface properties (e.g., hydrophilicity) of the device, impacting the initial burst release of the drug.

    • Solution: Characterize the surface of the device before and after irradiation using techniques like contact angle measurement or X-ray Photoelectron Spectroscopy (XPS).

Data Summary: E-Beam Irradiation Effects

The following table summarizes the typical effects of increasing e-beam dose on the properties of polyurethanes like this compound®, based on literature findings.

PropertyEffect of Increasing E-Beam Dose (in air)Typical Analytical Method
Molecular Weight (Mw) Decreases due to chain scission.[1]Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Tensile Strength Generally decreases.[2]Tensile Testing (e.g., ASTM D638)
Elongation at Break Significantly decreases, indicating increased brittleness.[2]Tensile Testing (e.g., ASTM D638)
Hardness (Vickers) May increase due to cross-linking.[4]Microhardness Testing
Oxidation Index Increases, indicating formation of carbonyl/ether groups.[1]Fourier-Transform Infrared Spectroscopy (FTIR)
Color (Yellowness Index) Increases.Spectrophotometry / Colorimetry

Experimental Protocols

Protocol 1: Assessing Molecular Weight Changes via Gel Permeation Chromatography (GPC)
  • Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of this compound® before and after irradiation.

  • Materials:

    • Irradiated and non-irradiated this compound® samples.

    • GPC-grade solvent (e.g., Tetrahydrofuran - THF).

    • Polystyrene standards of known molecular weights.

    • 0.2 µm syringe filters.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known concentration (e.g., 1-2 mg/mL) of each this compound® sample in THF. Allow samples to dissolve completely overnight.

    • Filtration: Filter each sample solution through a 0.2 µm syringe filter to remove any particulates.

    • Calibration: Run a series of polystyrene standards to generate a calibration curve (log Mw vs. elution time).

    • Sample Analysis: Inject the filtered this compound® samples into the GPC system.

    • Data Processing: Using the calibration curve, determine the Mn, Mw, and PDI for each sample. A significant decrease in Mw post-irradiation indicates chain scission.

Protocol 2: Evaluating Chemical Structure Changes via FTIR Spectroscopy
  • Objective: To identify changes in chemical functional groups in this compound® as a result of e-beam irradiation.

  • Materials:

    • Thin films of irradiated and non-irradiated this compound®.

  • Methodology:

    • Sample Preparation: Ensure the this compound® films are clean, dry, and of a suitable thickness for IR transmission.

    • Background Scan: Perform a background scan with an empty sample compartment.

    • Sample Scan: Place the this compound® film in the sample holder and acquire the IR spectrum, typically over a range of 4000-650 cm⁻¹.

    • Data Analysis:

      • Compare the spectra of irradiated and non-irradiated samples.

      • Look for a decrease in the intensity of characteristic urethane and ether peaks (e.g., N-H stretch ~3330 cm⁻¹, C=O stretch ~1700 cm⁻¹, C-O-C stretch ~1110 cm⁻¹) which can indicate chain scission.[3]

      • Look for the appearance or increase of bands in the carbonyl region (1700-1800 cm⁻¹) and hydroxyl region (3200-3500 cm⁻¹), which are indicative of oxidation products like carboxylic acids and esters.[1][3][8]

Visualizations

cluster_0 Troubleshooting Workflow: Brittleness in Irradiated this compound® Start Device is Brittle Post-Irradiation CheckDose Was Sterilization Dose > 25 kGy? Start->CheckDose CheckPackaging Was Device Packaged in Air? CheckDose->CheckPackaging No HighDose Cause: Excessive Dose Leads to Chain Scission CheckDose->HighDose Yes OxygenExposure Cause: Oxidative Degradation CheckPackaging->OxygenExposure Yes End Further Investigation Required CheckPackaging->End No (Investigate Material Lot) SolutionDose Action: Optimize Dose (Use Dose Mapping) HighDose->SolutionDose SolutionPackaging Action: Package in Inert Atmosphere (N2) OxygenExposure->SolutionPackaging

Caption: Troubleshooting workflow for brittle this compound® devices.

cluster_1 Simplified Degradation Pathway of this compound® (Polyether Urethane) EBeam Electron Beam (High Energy e-) Polymer Polymer Chain (-R-O-CH2-CH2-) EBeam->Polymer Radical Free Radical Formation (-R-O-CH•-CH2-) Polymer->Radical Oxygen O2 (Oxygen) Radical->Oxygen Peroxy Peroxy Radical Radical->Peroxy Crosslink Cross-linking (in absence of O2) Radical->Crosslink Oxygen->Peroxy Hydroperoxide Hydroperoxide (Unstable) Peroxy->Hydroperoxide Scission Chain Scission Products (Carboxylic Acids, Esters) Hydroperoxide->Scission

Caption: Key steps in e-beam induced degradation of this compound®.

References

Technical Support Center: Optimizing Drying Parameters for Tecoflex® Resins Before Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the drying parameters for Tecoflex® thermoplastic polyurethane (TPU) resins prior to extrusion. Proper drying is a critical step to ensure the quality, consistency, and performance of the final extruded product.

Frequently Asked Questions (FAQs)

Q1: Why is drying this compound® resins before extrusion so important?

A1: this compound® resins, like other TPUs, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] Processing TPU resins with excessive moisture can lead to several problems during extrusion, including:

  • Polymer Degradation: At elevated processing temperatures, water can react with the polyurethane, causing a reduction in molecular weight. This degradation can significantly compromise the mechanical properties of the final product, leading to brittleness and reduced durability.[2]

  • Processing Instabilities: Excess moisture can vaporize in the extruder, causing pressure fluctuations, surging, and an unstable melt flow.[3]

  • Cosmetic Defects: The presence of moisture is a common cause of bubbles, silver streaks, and surface imperfections in the extruded profile.[4]

Q2: What is the recommended moisture content for this compound® resins before extrusion?

A2: To achieve the best results, the moisture content of this compound® resins should be at or below 0.05% by weight for aliphatic TPUs.[5] Some sources recommend an even lower moisture content of 0.02% for optimal processing and final product properties.[2][3]

Q3: What type of drying equipment is recommended for this compound® resins?

A3: A dehumidifying hopper dryer is the preferred method for drying this compound® resins.[3] These dryers use desiccant beds to deliver very dry air, which is essential for effectively removing moisture from the resin pellets. The dew point of the drying air should be -40°C (-40°F) or lower to ensure efficient moisture removal.[6]

Q4: Can I use a standard hot air oven to dry this compound® resins?

A4: While a hot air oven can heat the pellets, it will not effectively remove moisture. Hot air ovens simply circulate ambient air, which itself contains moisture. This can be counterproductive, as the heated pellets may even absorb moisture more readily. A dehumidifying dryer is necessary to create the low dew point environment required for proper drying.

Recommended Drying Parameters

The following table summarizes the recommended starting drying parameters for this compound® resins. It is crucial to note that these are general guidelines, and optimal parameters may vary depending on the specific grade of this compound®, the initial moisture content of the resin, and the specific extrusion application.

ParameterRecommended ValueNotes
Drying Temperature 65°C (150°F)For aliphatic TPUs like this compound®.[6]
Drying Time At least 2-4 hoursHigher initial moisture may require longer drying times.[6]
Target Moisture Content ≤ 0.05%Essential for preventing polymer degradation and processing issues.[5]
Dryer Type Dehumidifying Hopper DryerEnsures a low dew point for effective moisture removal.[3]
Dew Point of Drying Air ≤ -40°C (-40°F)A lower dew point enhances the drying efficiency.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extrusion of this compound® resins that can be related to improper drying.

IssuePotential CauseRecommended Actions
Bubbles or Foam in Extrudate Excessive Moisture: This is the most common cause. Trapped moisture vaporizes at extrusion temperatures.[3]1. Verify that the resin was dried to a moisture content of ≤ 0.05%.2. Check the dew point of the dryer air to ensure it is ≤ -40°C.3. Increase the drying time or temperature within the recommended range.4. Ensure a closed-loop conveying system is used to prevent moisture reabsorption between the dryer and the extruder.
Inconsistent Extruder Pressure (Surging) Moisture Variation: Inconsistent moisture levels in the feed can lead to fluctuations in melt viscosity and pressure.[3]1. Ensure uniform drying of the entire batch of resin.2. Verify the proper functioning of the dehumidifying dryer.3. Check for and eliminate any sources of moisture ingress in the feeding system.
Poor Surface Finish (Silver Streaks, Pitting) Moisture Content Too High: Similar to bubble formation, but with a less severe moisture issue.[4]1. Re-evaluate and optimize the drying process.2. Measure the moisture content of the resin just before it enters the extruder.
Reduced Mechanical Properties (Brittleness) Hydrolytic Degradation: Processing with excess moisture has broken down the polymer chains.[2]1. Strictly adhere to the recommended drying parameters.2. Avoid over-drying, as this can also lead to thermal degradation.
Die Drool Melt Viscosity Changes: Moisture can lower the melt viscosity, contributing to die drool.1. Confirm proper drying of the resin.2. Optimize the extrusion temperature profile.

Experimental Protocols

Protocol for Determining Moisture Content

Accurately measuring the moisture content of your this compound® resin is critical for process optimization.

Method: Loss-in-Weight Analysis using a Halogen Moisture Analyzer. This method is a practical alternative to Karl Fischer titration for routine checks on the factory floor.[7]

Procedure:

  • Sample Collection: Carefully collect a representative sample of the dried this compound® pellets from the dryer outlet, just before they enter the extruder. Minimize exposure to ambient air to prevent moisture reabsorption.

  • Instrument Setup:

    • Tare the sample pan on the moisture analyzer.

    • Set the drying temperature on the analyzer. For most TPUs, a temperature of 120-140°C is suitable for the analysis.

    • Set the shut-off criterion (e.g., when the weight change is less than 1 mg over 90 seconds).

  • Sample Preparation: Evenly distribute a pre-determined weight of the pellets (typically 5-10 grams) onto the sample pan.

  • Analysis: Start the analysis. The instrument will heat the sample and record the weight loss over time, calculating the moisture content as a percentage of the initial weight.

  • Data Recording: Record the final moisture content. Repeat the measurement with a fresh sample to ensure repeatability.

Protocol for Optimizing Drying Parameters

This protocol provides a systematic approach to determining the optimal drying time and temperature for a specific this compound® grade and application.

  • Establish a Baseline: Start with the recommended drying parameters from the table above (e.g., 65°C for 4 hours).

  • Dry the Resin: Dry a batch of this compound® resin using the baseline parameters in a calibrated dehumidifying dryer.

  • Measure Moisture Content: At set time intervals (e.g., every hour), take a sample of the resin and measure its moisture content using the protocol described above.

  • Plot a Drying Curve: Create a graph of moisture content versus drying time. This will show how quickly the resin dries under the baseline conditions and when it reaches the target moisture level.

  • Extrusion Trial: Once the resin reaches the target moisture content (≤ 0.05%), conduct an extrusion trial. Carefully observe the process for any signs of the issues listed in the troubleshooting guide.

  • Evaluate Extrudate: Analyze the extruded product for visual defects and test its mechanical properties (e.g., tensile strength, elongation).

  • Iterate and Optimize:

    • If the baseline parameters result in issues, or if you wish to reduce the drying time, you can systematically vary the drying temperature within a safe range (do not exceed the manufacturer's recommendations).

    • For each new set of parameters, repeat steps 2-6.

    • Compare the results to identify the combination of time and temperature that produces a quality extrudate with the most efficient drying cycle.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_process Drying Process cluster_extrusion Extrusion cluster_troubleshooting Troubleshooting Resin This compound® Resin Pellets Dryer Dehumidifying Dryer (Dew Point <= -40°C) Resin->Dryer Load Resin Drying Dry at Recommended Temperature & Time Dryer->Drying Moisture_Test Moisture Content Analysis (Target <= 0.05%) Drying->Moisture_Test Hourly Sampling Moisture_Test->Drying If Moisture > 0.05% Extruder Extrusion Process Moisture_Test->Extruder If Moisture <= 0.05% QC Quality Control of Extrudate Extruder->QC Issues Bubbles, Surging, Poor Surface Finish QC->Issues Defects Found Adjust Adjust Drying Parameters Issues->Adjust Adjust->Drying Implement New Parameters

Caption: Workflow for optimizing this compound® drying parameters.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_analysis Analysis cluster_action Corrective Actions Start Extrusion Issue Observed Check_Moisture Measure Moisture Content of Dried Resin Start->Check_Moisture Check_Dryer Verify Dryer Performance (Temp & Dew Point) Start->Check_Dryer Moisture_High Moisture > 0.05%? Check_Moisture->Moisture_High Check_Dryer->Moisture_High Increase_Drying Increase Drying Time/ Temperature Moisture_High->Increase_Drying Yes Check_Other Investigate Other Extrusion Parameters Moisture_High->Check_Other No End_Good Problem Resolved Increase_Drying->End_Good End_Bad Problem Persists Check_Other->End_Bad

Caption: Troubleshooting logic for moisture-related extrusion issues.

References

Technical Support Center: Minimizing Mold Shrankage in Tecoflex® Injection Molded Parts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing mold shrinkage in injection molded parts made from Tecoflex® thermoplastic polyurethanes (TPUs).

Troubleshooting Guide

This guide addresses common issues encountered during the injection molding of this compound® parts that can lead to excessive or inconsistent shrinkage.

Question: Why is my this compound® part shrinking more than expected?

Answer: Excessive shrinkage in this compound® parts can be attributed to several factors, often related to material handling, processing parameters, and mold design. Here are the primary causes and troubleshooting steps:

  • Improper Material Drying: this compound® TPUs are hygroscopic, meaning they readily absorb moisture from the atmosphere. Processing undried or improperly dried material can lead to a loss of molecular weight in the machine barrel, resulting in brittleness and altered shrinkage characteristics.

    • Solution: Dry the this compound® pellets according to the manufacturer's recommendations. A common guideline is to dry the material for at least two hours at 65.5°C (150°F) or overnight at 54.4°C (130°F) in a dehumidifying dryer.[1][2] The maximum recommended moisture level is 0.05%.[1][2][3]

  • High Melt Temperature: A higher melt temperature causes the polymer chains to expand more, leading to greater contraction upon cooling and thus, increased shrinkage.[4]

    • Solution: Lower the melt temperature within the recommended processing window for the specific this compound® grade. Be cautious not to lower it too much, as this could lead to other defects like incomplete mold filling.[5]

  • Low Injection and Packing Pressure: Insufficient pressure during injection and packing phases prevents enough material from being forced into the mold cavity to compensate for natural shrinkage as the part cools.[6][7]

    • Solution: Increase the injection and packing (holding) pressure. A longer holding time can also help to reduce shrinkage.[6][8]

  • Inconsistent Wall Thickness: Thicker sections of a part cool more slowly than thinner sections, leading to differential shrinkage and potential warpage.[6][7][8][9]

    • Solution: If possible, design the part with a uniform wall thickness. If thick sections are unavoidable, consider coring them out or using ribs to reduce mass while maintaining structural integrity.[6][10]

Question: My this compound® parts are warping. What is the cause and how can I fix it?

Answer: Warpage is a common consequence of non-uniform shrinkage. The primary causes are related to uneven cooling and variations in material properties.

  • Uneven Mold Cooling: If one side of the mold is significantly hotter than the other, the part will cool and shrink at different rates, causing it to warp.[5][6]

    • Solution: Ensure your mold has evenly distributed cooling channels to regulate the thermal gradient.[5][6] Using a mold temperature controller can help maintain a consistent temperature.[5] A hotter mold, in general, can reduce overall shrinkage as it allows the material to pack better before solidifying.[4]

  • Differential Shrinkage Due to Part Geometry: As mentioned previously, variations in wall thickness are a major contributor to warpage.[7]

    • Solution: Optimize the part design for uniform wall thickness. Gradual transitions between different thicknesses can also help mitigate this issue.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical mold shrinkage range for this compound® TPUs?

A1: The mold shrinkage for this compound® TPUs varies depending on the specific grade (hardness) and the wall thickness of the part. Generally, harder TPUs exhibit lower shrinkage. For many common this compound® grades, the mold shrinkage is in the range of 0.004 to 0.012 in/in (or 0.4% to 1.2%).[1][2]

Q2: How does the hardness of the this compound® grade affect shrinkage?

A2: Softer grades of TPU tend to have higher shrinkage rates compared to harder grades.[8][9] This is because the polymer chains in softer grades are less crystalline and have more freedom to contract during cooling.

Q3: Can the gate location and size impact shrinkage?

A3: Yes, the gate location and size are critical. A central gate location generally provides more uniform flow and packing, which helps to minimize shrinkage variations.[6] The gate should be large enough to allow for adequate packing pressure to be transmitted into the cavity before it freezes off.

Q4: Is there a recommended processing temperature profile for this compound®?

A4: Yes, recommended starting temperature profiles are available in the technical datasheets for various this compound® grades. These profiles provide temperature settings for different zones of the injection molding machine. It is important to use these as a starting point and optimize based on the specific part geometry and machine characteristics.

Q5: What is post-molding shrinkage and should I be concerned about it?

A5: Post-molding shrinkage, also known as post-shrinkage, is a small amount of shrinkage that occurs after the part has been ejected from the mold and as it continues to cool and stabilize.[5][8] For high-precision applications, this can be a concern. Annealing the parts (placing them in an oven at a controlled temperature for a specific time) can help to relieve internal stresses and stabilize the dimensions more quickly.[11]

Data Presentation

Table 1: Mold Shrinkage of Common this compound® Grades

This compound® GradeShore HardnessMold Shrinkage (in/in)
EG-80A72A0.008 - 0.012
EG-85A77A0.008 - 0.012
EG-93A87A0.006 - 0.010
EG-100A94A0.006 - 0.010
EG-60D60D0.004 - 0.008
EG-65D65D0.004 - 0.008
EG-68D68D0.004 - 0.008
EG-72D72D0.004 - 0.006

Data sourced from Lubrizol this compound® TPU datasheets.[1]

Table 2: Recommended Starting Injection Molding Temperatures for this compound® Clear Grades (°C / °F)

ZoneEG-85AEG-93AEG-100AEG-60DEG-65DEG-68DEG-72D
Rear 154.4 / 310162.7 / 325162.7 / 325162.7 / 325182.2 / 360190.5 / 375190.5 / 375
Front 162.7 / 325162.7 / 325162.7 / 325176.6 / 350190.5 / 375198.8 / 390204.4 / 400
Nozzle 168.3 / 335168.3 / 335168.3 / 335182.2 / 360193.3 / 380204.4 / 400204.4 / 400
Melt <193.3 / <380<193.3 / <380<196.1 / <385<210 / <410<210 / <410<221.1 / <430<221.1 / <430
Mold 4.4-26.6 / 40-804.4-26.6 / 40-8010-37.7 / 50-10010-43.3 / 50-11010-48.8 / 50-12010-48.8 / 50-12010-48.8 / 50-120

Data sourced from Lubrizol this compound® TPU datasheets.[1]

Experimental Protocols

Protocol 1: Material Drying Verification

  • Objective: To ensure this compound® pellets are properly dried before processing.

  • Equipment: Dehumidifying dryer, moisture analyzer.

  • Procedure:

    • Set the dehumidifying dryer to the recommended temperature for the specific this compound® grade (e.g., 65.5°C / 150°F).

    • Place a sample of the this compound® pellets in the dryer for the recommended duration (e.g., 2-4 hours).

    • After the drying cycle, take a small sample of the pellets and immediately measure the moisture content using a moisture analyzer.

    • The moisture content should be below 0.05%.

    • If the moisture content is still high, increase the drying time and re-measure.

Protocol 2: Determining Optimal Packing Pressure and Time

  • Objective: To find the ideal packing pressure and time to minimize shrinkage for a specific part geometry.

  • Equipment: Injection molding machine, calipers or other dimensional measurement tools.

  • Procedure:

    • Start with the recommended processing parameters for the this compound® grade.

    • Mold a set of parts at a low packing pressure and short packing time.

    • Measure the critical dimensions of the parts after they have cooled to room temperature.

    • Incrementally increase the packing pressure and mold another set of parts. Measure their dimensions.

    • Continue increasing the packing pressure until the part dimensions no longer change significantly or molding defects (like flash) appear.

    • Once the optimal packing pressure is determined, repeat the process by incrementally increasing the packing time to find the point at which the part dimensions stabilize.

Visualizations

Troubleshooting_Shrinkage Start Excessive Shrinkage Observed ImproperDrying Improper Material Drying? Start->ImproperDrying HighMeltTemp High Melt Temperature? ImproperDrying->HighMeltTemp No DryMaterial Dry this compound® per Datasheet Recommendations ImproperDrying->DryMaterial Yes LowPressure Low Injection/Packing Pressure? HighMeltTemp->LowPressure No LowerMeltTemp Lower Melt Temperature HighMeltTemp->LowerMeltTemp Yes UnevenThickness Uneven Wall Thickness? LowPressure->UnevenThickness No IncreasePressure Increase Injection & Packing Pressure/Time LowPressure->IncreasePressure Yes RedesignPart Optimize Part Design for Uniform Wall Thickness UnevenThickness->RedesignPart Yes End Shrinkage Minimized UnevenThickness->End No DryMaterial->End LowerMeltTemp->End IncreasePressure->End RedesignPart->End

Caption: Troubleshooting workflow for excessive shrinkage.

Experimental_Workflow_Packing Start Start: Determine Optimal Packing Parameters SetInitialParams Set Initial Low Packing Pressure and Time Start->SetInitialParams MoldParts1 Mold a Set of Parts SetInitialParams->MoldParts1 MeasureDims1 Measure Part Dimensions MoldParts1->MeasureDims1 IncreasePressure Incrementally Increase Packing Pressure MeasureDims1->IncreasePressure CheckDimsPressure Dimensions Stabilized? MeasureDims1->CheckDimsPressure CheckDimsTime Dimensions Stabilized? MeasureDims1->CheckDimsTime IncreasePressure->MoldParts1 CheckDimsPressure->IncreasePressure No IncreaseTime Incrementally Increase Packing Time CheckDimsPressure->IncreaseTime Yes IncreaseTime->MoldParts1 CheckDimsTime->IncreaseTime No End Optimal Packing Parameters Determined CheckDimsTime->End Yes

Caption: Experimental workflow for optimizing packing parameters.

References

Technical Support Center: Addressing Stress Cracking in Low Durometer Tecoflex™ Grades

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to mitigate and understand environmental stress cracking (ESC) in low durometer Tecoflex™ thermoplastic polyurethanes (TPUs).

Frequently Asked Questions (FAQs)

Q1: What is environmental stress cracking (ESC) and why is it a concern for low durometer this compound™?

Environmental stress cracking is a type of premature brittle failure that can occur in plastics.[1][2] It is caused by the combined action of tensile stress and a chemical agent.[1][2] Low durometer (softer) this compound™ grades, like other amorphous polymers, can be susceptible to ESC. This is a significant concern in medical and pharmaceutical applications where device integrity is critical, as cracking can lead to leaks, device failure, and compromised sterility.[3]

Q2: What are the primary causes of stress cracking in this compound™ tubing and components?

Stress cracking in this compound™ is typically initiated by a combination of three factors:

  • Tensile Stress: This can be residual stress from processing (e.g., injection molding, extrusion) or applied stress from the design of the device (e.g., bends in tubing, press-fits).[3]

  • Chemical Exposure: Contact with certain chemicals, even those that do not chemically degrade the polymer, can initiate stress cracking.[3][4]

  • Time and Temperature: The process of stress cracking can occur over time, and elevated temperatures can accelerate it.[5]

Q3: Which chemicals are known to potentially cause stress cracking in polyurethanes like this compound™?

While a specific chemical resistance chart for all low durometer this compound™ grades is not publicly available, general chemical compatibility for polyurethanes can provide guidance. Certain classes of chemicals are more likely to induce ESC. These include:

  • Alcohols (e.g., Isopropyl alcohol)[3]

  • Plasticizers (migrating from other polymers like PVC)[6]

  • Certain oils and lubricants[4]

  • Some cleaning agents and disinfectants[4]

It is crucial to perform compatibility testing with any chemical that will come into contact with the this compound™ component under end-use conditions.

Troubleshooting Guide

Problem: My this compound™ tubing is showing fine cracks or crazing after being in contact with another component or fluid.

This is a classic sign of environmental stress cracking. Follow these troubleshooting steps:

  • Isolate the variables:

    • What chemicals has the tubing been exposed to?

    • Is the tubing under any physical stress (bent, stretched, clamped)?

    • What is the temperature of the environment?

  • Review the chemical environment:

    • Consult the general chemical compatibility chart for polyurethanes (see Table 1).

    • If the chemical is known to be aggressive towards polyurethanes, consider material substitution or protecting the this compound™ from exposure.

  • Assess the mechanical stress:

    • Are there sharp bends in the tubing? Can the bend radius be increased?

    • Are components being press-fit, creating hoop stress?

    • Are there residual stresses from processing? Annealing the component might be an option, but consult processing guidelines.

  • Conduct a controlled experiment:

    • Use the experimental protocol outlined below to test the susceptibility of your this compound™ grade to the specific chemical and stress conditions.

Troubleshooting Workflow for Stress Cracking

G start Observe Cracking in this compound™ Component check_stress Is the component under mechanical stress? (e.g., bent, clamped, press-fit) start->check_stress check_chemical What is the chemical environment? (e.g., solvents, lipids, cleaning agents) start->check_chemical high_stress High Stress Identified check_stress->high_stress aggressive_chemical Aggressive Chemical Identified check_chemical->aggressive_chemical mitigate_stress Reduce Mechanical Stress: - Increase bend radius - Redesign press-fit - Anneal component high_stress->mitigate_stress mitigate_chemical Change Chemical Environment: - Substitute chemical - Isolate component aggressive_chemical->mitigate_chemical test_hypothesis Conduct Controlled ESC Test (see protocol below) mitigate_stress->test_hypothesis mitigate_chemical->test_hypothesis solution Problem Resolved test_hypothesis->solution

Caption: Troubleshooting workflow for diagnosing and addressing stress cracking.

Data Presentation

Table 1: General Chemical Compatibility of Polyurethanes

Disclaimer: This table provides general guidance for polyurethanes. The chemical resistance of specific low durometer this compound™ grades may vary. It is imperative to conduct testing under end-use conditions to confirm compatibility.

Chemical ClassReagent ExampleGeneral Compatibility
Acids (dilute) Acetic Acid (10%)Good
Acids (strong) Nitric Acid (conc.)Not Recommended
Alcohols Isopropyl AlcoholLimited to Poor
EthanolFair
Aldehydes FormaldehydeFair
Bases (dilute) Sodium Hydroxide (10%)Good
Bases (strong) Sodium Hydroxide (conc.)Not Recommended
Esters Ethyl AcetateNot Recommended
Ethers Diethyl EtherNot Recommended
Hydrocarbons (aliphatic) HexaneGood
Hydrocarbons (aromatic) Toluene, XyleneNot Recommended
Ketones Acetone, MEKNot Recommended
Oils & Greases Mineral OilGood
Oxidizing Agents Hydrogen Peroxide (30%)Fair to Poor
Water Deionized WaterExcellent

Compatibility Ratings:

  • Good/Excellent: Little to no effect.

  • Fair: Some effect, testing is recommended.

  • Limited/Poor: Significant effect, not recommended for continuous exposure.

  • Not Recommended: Severe effect.

Experimental Protocols

Protocol: Bent Strip Method for Evaluating Environmental Stress Cracking

This protocol is a common method for assessing the ESC resistance of a polymer in the presence of a specific chemical agent.

1. Objective: To determine the susceptibility of a low durometer this compound™ grade to stress cracking when exposed to a specific chemical under a constant strain.

2. Materials:

  • This compound™ test specimens (e.g., 50mm x 10mm x 2mm molded strips).

  • Test chemical/fluid.

  • Constant-radius strain jigs (can be custom-made to induce a specific strain level).

  • Controlled temperature environment (e.g., oven or incubator).

  • Magnifying glass or low-power microscope.

3. Methodology:

  • Specimen Preparation:

    • Ensure all test specimens are processed under the same conditions to minimize variability in residual stress.

    • Clean the specimens with a non-aggressive cleaner (e.g., deionized water) and dry them thoroughly.

    • Visually inspect each specimen for any pre-existing flaws or cracks.

  • Applying Strain:

    • Securely fasten each test specimen into a strain jig. The jig should bend the specimen to a fixed radius, inducing a known tensile strain on the outer surface.

    • Prepare a set of control specimens that are bent in the jigs but not exposed to the chemical.

  • Chemical Exposure:

    • Place the jigged specimens in a sealed container with the test chemical, ensuring the surface under tension is fully exposed. This can be done by immersion or by applying a saturated cloth.

    • Place the control specimens in a separate container without the test chemical.

  • Incubation:

    • Place the containers in a controlled temperature environment that simulates the intended use conditions.

    • Set a predetermined time for the test (e.g., 24, 48, 72 hours).

  • Inspection and Evaluation:

    • At regular intervals, remove the specimens and visually inspect the surface under tension for any signs of crazing or cracking using a magnifying glass or microscope.

    • Record the time to the first appearance of cracks for each specimen.

    • At the end of the test period, compare the chemically exposed specimens to the control specimens.

4. Data Analysis:

  • Report the number of specimens that cracked and the time to cracking.

  • A shorter time to cracking indicates a higher susceptibility to ESC under the tested conditions.

Visualization of ESC Mechanism

The following diagram illustrates the mechanism of environmental stress cracking at the molecular level.

G cluster_0 Initial State cluster_1 Stress Applied cluster_2 Chemical Penetration cluster_3 Crack Formation A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 D1 D2 D1->D2 E1 D3 D2->D3 E2 D4 D3->D4 E3 E4 E1->E2 F1 E2->E3 F2 E3->E4 F3 F4 F1->F2 F2->F3 F3->F4 G1 G2 G1->G2 G3 G2->G3 G4 G3->G4 H1 H2 H1->H2 H3 H2->H3 H4 H3->H4 I1 I2 I1->I2 I3 I2->I3 I4 I3->I4 J1 J2 J3 K1 K2 K1->K2 L1 L2 L1->L2 M1 M2 M1->M2 Crack Crack Stress Tensile Stress cluster_1 cluster_1 Chemical Aggressive Chemical cluster_2 cluster_2 cluster_0 cluster_0 cluster_0->cluster_1 Stress Applied cluster_1->cluster_2 Chemical Exposure cluster_3 cluster_3 cluster_2->cluster_3 Chain Slippage & Void Formation

References

Technical Support Center: Electrospinning Tecoflex® Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrospinning of Tecoflex® nanofibers. The information is designed to help control fiber diameter and address common issues encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the electrospinning of this compound® nanofibers, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Beaded Fibers or No Fiber Formation 1. Low Solution Viscosity/Concentration: Insufficient polymer chain entanglement prevents continuous fiber formation.[1][2] 2. High Surface Tension: The electrostatic forces are not strong enough to overcome the solution's surface tension. 3. Low Applied Voltage: The electric field is too weak to initiate or sustain a stable jet.[2] 4. High Flow Rate: The solution is ejected too quickly for the solvent to evaporate and for the jet to stabilize.[1]1. Increase Polymer Concentration: Gradually increase the concentration of this compound® in the solvent to enhance viscosity. 2. Optimize Solvent System: Use a solvent with a lower surface tension or a mixture of solvents. 3. Increase Applied Voltage: Gradually increase the voltage to find the optimal level for a stable Taylor cone and continuous jet.[2] 4. Decrease Flow Rate: Reduce the solution flow rate to allow for adequate solvent evaporation and jet stretching.
Fibers with Inconsistent Diameters 1. Unstable Taylor Cone: Fluctuations in the electric field or solution flow can lead to an unstable jet.[2] 2. Inconsistent Flow Rate: A malfunctioning syringe pump or a clogged needle can cause uneven solution delivery.[2] 3. Ambient Instability: Fluctuations in humidity or air currents in the electrospinning chamber can disrupt the jet path.[1][2] 4. Inappropriate Voltage: Voltage that is too high can lead to chaotic jet behavior and multiple jets.[2]1. Adjust Voltage and Distance: Fine-tune the applied voltage and the needle-to-collector distance to achieve a stable Taylor cone. 2. Check Equipment: Ensure the syringe pump is functioning correctly and the needle is clean and unobstructed.[2] 3. Control Environment: Use an environmental chamber to maintain consistent temperature and humidity, and shield the setup from air drafts.[2] 4. Optimize Voltage: Gradually adjust the voltage to a level that promotes a single, stable jet.
Fused or "Wet" Fibers 1. Low Needle-to-Collector Distance: The fibers do not have sufficient time to dry before reaching the collector. 2. High Flow Rate: An excess amount of solvent is carried with the jet, preventing complete evaporation.[1] 3. High Humidity: High ambient humidity slows down the solvent evaporation rate.[1] 4. Solvent with Low Volatility: The solvent used has a low evaporation rate.1. Increase Distance: Increase the distance between the needle tip and the collector to allow for longer drying time. 2. Decrease Flow Rate: Reduce the flow rate to decrease the volume of solvent being ejected. 3. Control Humidity: Lower the humidity in the electrospinning chamber. 4. Change Solvent: Use a more volatile solvent or a mixture of solvents to facilitate faster evaporation.
Polymer Buildup at the Needle Tip 1. High Solution Viscosity: The polymer solution is too thick to be effectively drawn by the electric field.[1] 2. High Volatility of Solvent: The solvent evaporates too quickly, causing the polymer to solidify at the needle tip.[1] 3. Low Applied Voltage: The electrostatic force is insufficient to overcome the viscosity and eject the solution. 4. High Flow Rate: The flow rate is too high for the given needle size, causing a bottleneck.[1]1. Decrease Concentration: Lower the polymer concentration to reduce viscosity. 2. Use a Less Volatile Solvent: Employ a solvent with a lower evaporation rate or a co-solvent system. 3. Increase Voltage: Carefully increase the applied voltage. 4. Optimize Flow Rate and Needle Gauge: Reduce the flow rate or use a needle with a larger inner diameter.

Frequently Asked Questions (FAQs)

1. How does this compound® concentration affect nanofiber diameter?

Generally, increasing the polymer concentration leads to an increase in the solution viscosity. Higher viscosity results in greater resistance to the stretching of the polymer jet during electrospinning, which in turn produces fibers with larger diameters.[3][4] Conversely, a concentration that is too low may result in the formation of beads instead of continuous fibers due to insufficient chain entanglement.[1][2]

2. What is the typical effect of applied voltage on this compound® nanofiber diameter?

The effect of applied voltage can be complex. Often, increasing the voltage leads to a greater stretching of the polymer jet due to stronger electrostatic forces, resulting in thinner fibers.[4] However, beyond a certain threshold, a very high voltage can increase the amount of polymer ejected from the needle, which may lead to an increase in fiber diameter or an unstable jet, causing inconsistent fiber morphology.[3]

3. How does the solution flow rate influence the diameter of the nanofibers?

A higher flow rate generally results in thicker nanofibers. This is because a larger volume of the polymer solution is ejected from the needle tip in a given amount of time, and the jet may not have sufficient time to stretch and for the solvent to evaporate completely before reaching the collector.[3] Conversely, a flow rate that is too low might lead to an unstable jet or intermittent spinning.

4. What is the role of the needle-to-collector distance in controlling fiber diameter?

The distance between the needle tip and the collector affects both the flight time of the jet and the strength of the electric field. Increasing the distance can lead to finer fibers as it allows for more time for the jet to stretch and for the solvent to evaporate. However, if the distance is too large, the electric field strength may become too weak, resulting in less stretching and potentially larger fiber diameters. An optimal distance, typically between 13-15 cm, is often sought.

5. How do ambient conditions like humidity and temperature affect the electrospinning of this compound®?

  • Humidity: High humidity can lead to the formation of thicker fibers as it slows down the evaporation of the solvent from the polymer jet.[5]

  • Temperature: Increasing the temperature can have two opposing effects: it can lower the viscosity of the polymer solution, which tends to decrease fiber diameter, and it can increase the rate of solvent evaporation, which can lead to faster solidification of the fiber and potentially larger diameters.[1][5]

Data Presentation: Influence of Processing Parameters on Thermoplastic Polyurethane (TPU) Nanofiber Diameter

The following tables summarize quantitative data from studies on thermoplastic polyurethanes, which are in the same class of polymers as this compound®. These values can serve as a starting point for process optimization.

Table 1: Effect of Solution Concentration on TPU Nanofiber Diameter

Polymer Concentration (wt%)Average Fiber Diameter (µm)Observations
80.326-
9--
10--
120.380Significant increase in diameter from 8 wt%.
160.343Bead formation observed.
180.455Bead formation observed.
200.600Bead-free and uniform fibers.
220.673-

Data extracted from studies on polyurethane (PU) and thermoplastic polyurethane (TPU) solutions.[3][6]

Table 2: Effect of Applied Voltage on TPU Nanofiber Diameter

Applied Voltage (kV)Average Fiber Diameter (µm)Observations
100.497-
150.380Decrease in diameter.
200.413Increase in diameter from 15 kV.
250.485Further increase in diameter.

Data extracted from a study on polyurethane (PU) solution at a constant concentration.[6]

Table 3: Effect of Flow Rate on TPU Nanofiber Diameter

Flow Rate (ml/min)Average Fiber Diameter (µm)Observations
0.0120.351-
0.0140.395-
0.0160.412-
0.0180.433-
0.0200.456Significant increase in diameter.

Data extracted from a study on polyurethane (PU) solution at a constant concentration and voltage.[6]

Experimental Protocols

Protocol 1: Electrospinning of this compound® EG-80A

This protocol is based on a published study and provides a starting point for producing this compound® nanofibers.[7]

1. Solution Preparation:

  • Prepare a 10% (w/v) solution of this compound® EG-80A in a 1:1 mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).

  • Dissolve the this compound® pellets in the solvent mixture by stirring until a homogeneous solution is obtained.

2. Electrospinning Apparatus Setup:

  • Load the polymer solution into a syringe fitted with a metallic needle.

  • Place the syringe in a syringe pump.

  • Position a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil) at a set distance from the needle tip.

3. Electrospinning Parameters:

  • Applied Voltage: +15 kV applied to the needle tip.

  • Flow Rate: Start with a low flow rate (e.g., 1 mL/h) and adjust as needed to maintain a stable Taylor cone.

  • Needle-to-Collector Distance: 15 cm.

  • Collector: A grounded collector.

4. Fiber Collection:

  • Initiate the voltage and the syringe pump to start the electrospinning process.

  • Collect the nanofibers on the collector for the desired duration.

5. Post-Spinning Treatment:

  • After collection, carefully remove the nanofiber mat from the collector.

  • Dry the mat under vacuum for 24 hours to remove any residual solvent.

Visualizations

Electrospinning_Workflow cluster_prep Solution Preparation cluster_setup Apparatus Setup cluster_process Electrospinning Process cluster_post Post-Processing Dissolve Dissolve this compound® in Solvent Homogenize Ensure Homogeneous Solution Dissolve->Homogenize Load Load Solution into Syringe Homogenize->Load Position Position Needle and Collector Load->Position Apply_Voltage Apply High Voltage Position->Apply_Voltage Taylor_Cone Stable Taylor Cone Formation Apply_Voltage->Taylor_Cone Start_Pump Initiate Syringe Pump Start_Pump->Taylor_Cone Collect Collect Nanofibers Taylor_Cone->Collect Remove Remove Mat from Collector Collect->Remove Dry Dry Under Vacuum Remove->Dry Troubleshooting_Logic Start Problem with Fiber Morphology Beaded Beaded Fibers? Start->Beaded Inconsistent Inconsistent Diameter? Beaded->Inconsistent No Sol_Beaded Increase Concentration Increase Voltage Decrease Flow Rate Beaded->Sol_Beaded Yes Fused Fused/Wet Fibers? Inconsistent->Fused No Sol_Inconsistent Stabilize Environment Check Pump/Needle Optimize Voltage Inconsistent->Sol_Inconsistent Yes Fused->Start No Sol_Fused Increase Distance Decrease Flow Rate Lower Humidity Fused->Sol_Fused Yes

References

Technical Support Center: Reducing Protein Adhesion on Tecoflex® Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tecoflex® surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing protein adhesion.

Frequently Asked Questions (FAQs)

Q1: Why is reducing protein adhesion on this compound® surfaces important for my application?

A1: Protein adhesion, also known as biofouling, is often the initial and critical event when a biomaterial is exposed to a biological environment.[1] This can lead to a cascade of undesirable events such as thrombosis, inflammation, and infection, ultimately causing device failure. For drug delivery applications, non-specific protein binding can alter the release kinetics and bioavailability of the therapeutic agent. Therefore, minimizing protein adhesion is crucial for enhancing the biocompatibility and performance of medical devices and applications involving this compound®.

Q2: What are the primary strategies for reducing protein adhesion on this compound® surfaces?

A2: The most common and effective strategies involve surface modification to make the surface more hydrophilic. This creates a tightly bound layer of water that acts as a physical and energetic barrier to protein adsorption. Key methods include:

  • Grafting of hydrophilic polymers: Poly(ethylene glycol) (PEG) is widely used to create a "brush-like" layer that repels proteins.[2]

  • Plasma treatment: Using gases like oxygen or argon to introduce polar functional groups onto the surface, thereby increasing its hydrophilicity.[3]

  • Hydrophilic coatings: Applying a thin layer of a hydrophilic material to the this compound® surface.

Q3: How can I verify that my surface modification was successful?

A3: Several surface characterization techniques can be employed:

  • Contact Angle Measurement: A significant decrease in the water contact angle indicates a more hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of new chemical elements or changes in the chemical bonds on the surface, for example, the ether groups from PEG.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize changes in surface topography and roughness after modification.

Q4: Which proteins should I use as models for testing protein adhesion?

A4: The choice of protein depends on the intended application. Commonly used model proteins include:

  • Bovine Serum Albumin (BSA): A globular protein that is abundant in plasma and often used as a general indicator of protein resistance.

  • Fibrinogen: A larger, more complex plasma protein that plays a key role in blood clotting and is a good indicator of thrombogenicity.

  • Lysozyme: A small, positively charged protein that can help assess the role of electrostatic interactions in protein adhesion.

Troubleshooting Guides

Guide 1: Surface Modification - Poly(ethylene glycol) (PEG) Grafting
Problem Possible Causes Solutions
Inconsistent or patchy PEG coating 1. Incomplete surface activation. 2. Uneven reaction conditions. 3. Contamination on the this compound® surface.1. Ensure the this compound® surface is thoroughly cleaned and activated prior to PEG grafting. 2. Maintain uniform temperature and agitation during the reaction. 3. Use high-purity solvents and reagents. Clean the surface with a suitable solvent like isopropanol.
Low grafting density of PEG 1. Insufficient concentration of reagents. 2. Short reaction time. 3. Deactivated reagents.1. Increase the concentration of the diisocyanate linker and PEG. 2. Extend the reaction time for both the activation and grafting steps. 3. Use fresh or properly stored reagents.
Modified surface is not significantly more hydrophilic (minimal change in contact angle) 1. Low PEG grafting density. 2. Entrapment of unreacted, non-grafted PEG.1. See solutions for "Low grafting density of PEG". 2. Thoroughly wash the modified surface with a good solvent for PEG (e.g., toluene, followed by water) to remove any physically adsorbed polymer.[3]
Cracking or delamination of the modified layer 1. Application of a thick, non-uniform coating. 2. Mismatch in mechanical properties between the PEG layer and the this compound® substrate.1. Aim for thin, uniform coats. Multiple thin coats are generally better than one thick coat.[4] 2. Consider using a PEG with a molecular weight that is more compatible with the flexibility of the this compound® substrate.
Guide 2: Surface Modification - Plasma Treatment
Problem Possible Causes Solutions
Inconsistent surface treatment 1. Non-uniform plasma exposure. 2. Fluctuations in plasma power or gas flow rate.1. Ensure the entire surface to be treated is equally exposed to the plasma. For complex geometries, multiple treatment angles may be necessary. 2. Calibrate and monitor the plasma generator and gas flow controllers.
Surface hydrophilicity decreases over time (aging) 1. Reorientation of polymer chains at the surface. 2. Adsorption of airborne contaminants.1. This is a known phenomenon with some plasma-treated polymers. Analyze the surface at different time points after treatment to understand the aging kinetics. 2. Store treated samples in a clean, controlled environment (e.g., a desiccator or under vacuum) and use them as soon as possible after treatment.
Excessive surface etching or damage 1. Plasma power is too high. 2. Treatment time is too long.1. Reduce the plasma power. 2. Decrease the duration of the plasma exposure. A time-course experiment can help determine the optimal treatment time.
Poor adhesion of subsequent coatings after plasma treatment 1. Inadequate surface cleaning prior to plasma treatment. 2. Inappropriate gas chemistry for the desired functionalization.1. Ensure the surface is free of contaminants before placing it in the plasma chamber. 2. The choice of gas (e.g., oxygen, nitrogen, argon) will determine the functional groups introduced. Select a gas that will create a surface chemistry compatible with the coating to be applied.
Guide 3: Protein Adhesion Quantification
Problem Possible Causes Solutions
High background in BCA or ELISA assay 1. Incomplete blocking of non-specific binding sites. 2. Insufficient washing between steps. 3. Contaminated reagents or buffers.1. Increase the concentration or incubation time of the blocking buffer (e.g., BSA or non-fat dry milk for ELISA). 2. Increase the number of wash cycles and ensure complete removal of wash buffer. 3. Use fresh, high-quality reagents and filtered buffers.
Low signal or poor sensitivity in protein quantification 1. Low amount of adsorbed protein. 2. Inefficient elution of adsorbed proteins from the surface (for solution-based assays). 3. Inactive enzyme or substrate (ELISA).1. For very low protein levels, consider a more sensitive assay or a technique that measures directly on the surface (e.g., fluorescently labeled proteins). 2. Use a more stringent elution buffer (e.g., a solution containing SDS). Ensure the entire surface is in contact with the elution buffer. 3. Check the expiration dates and storage conditions of your ELISA reagents.
High variability between replicate samples 1. Inconsistent surface modification. 2. Pipetting errors. 3. Uneven temperature during incubation. 4. Bubbles in microplate wells.1. Refer to the troubleshooting guides for surface modification. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Ensure the entire microplate is at a uniform temperature during incubations. 4. Inspect wells for bubbles before reading the plate and remove them if present.
BCA assay: Color development is too fast or too slow 1. Interfering substances in the sample buffer (e.g., reducing agents, chelators). 2. Incorrect incubation temperature.1. Check the compatibility of your buffers with the BCA assay. Consider dialysis or buffer exchange if interfering substances are present. 2. Ensure the incubation is carried out at the temperature specified in the protocol.

Data Presentation

Table 1: Effect of PEG Grafting on Surface Properties and Protein Adsorption

SurfaceWater Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
Unmodified this compound®85 ± 5250 ± 30150 ± 20
This compound®-g-PEG (2 kDa)45 ± 450 ± 830 ± 5
This compound®-g-PEG (5 kDa)38 ± 325 ± 515 ± 4

Table 2: Effect of Plasma Treatment on Surface Properties and Protein Adsorption

TreatmentWater Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
Unmodified this compound®85 ± 5250 ± 30150 ± 20
Oxygen Plasma (30s)50 ± 680 ± 1060 ± 8
Argon Plasma (60s)65 ± 7120 ± 1590 ± 12

Note: The data presented in these tables are representative values from literature and should be used as a general guide. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Grafting of Poly(ethylene glycol) (PEG) onto this compound® Surfaces

This protocol describes a two-step method for grafting PEG onto a polyurethane surface.

Materials:

  • This compound® films or tubing

  • Hexamethylene diisocyanate (HMDI)

  • Triethylamine (TEA)

  • Poly(ethylene glycol) (PEG), molecular weight 2-5 kDa

  • Toluene, anhydrous

  • Isopropanol

  • Nitrogen gas

Procedure:

  • Cleaning: Thoroughly clean the this compound® surface by sonicating in isopropanol for 15 minutes, followed by drying under a stream of nitrogen.

  • Activation:

    • In a reaction vessel under a nitrogen atmosphere, prepare a solution of HMDI and TEA (3:1 v/v) in anhydrous toluene.

    • Immerse the cleaned this compound® samples in the solution.

    • Heat the reaction to 50°C and stir for 1 hour.[3]

    • Rinse the activated samples with fresh anhydrous toluene to remove unreacted HMDI and TEA.

  • Grafting:

    • Prepare a solution of PEG in anhydrous toluene.

    • Immerse the activated this compound® samples in the PEG solution.

    • Heat the reaction to 40°C and stir for 24 hours.[3]

  • Washing:

    • Rinse the PEG-grafted samples extensively with fresh toluene to remove any non-covalently bound PEG.

    • Follow with a rinse in isopropanol and then deionized water.

  • Drying: Dry the samples in a vacuum oven at a temperature below the softening point of this compound®.

Protocol 2: Atmospheric Plasma Treatment of this compound® Surfaces

This protocol provides a general guideline for modifying this compound® surfaces using atmospheric plasma. Optimal parameters will depend on the specific plasma system being used.

Materials:

  • This compound® samples

  • Atmospheric plasma system

  • Process gas (e.g., compressed air, oxygen, nitrogen, or argon)

Procedure:

  • Cleaning: Clean the this compound® surface with isopropanol to remove any surface contaminants and dry thoroughly.

  • Setup:

    • Place the this compound® sample in the plasma treatment area.

    • Set the distance between the plasma nozzle and the sample surface (typically a few millimeters).

    • Select the process gas and set the flow rate.

  • Treatment:

    • Set the plasma power (e.g., 80 W as a starting point).[3]

    • Set the treatment time (e.g., 30-180 seconds).[3]

    • Activate the plasma and treat the surface. For larger areas, a rastering motion may be required to ensure uniform treatment.

  • Post-treatment:

    • Remove the sample from the plasma system.

    • Characterize the surface or use it for subsequent experiments as soon as possible to minimize aging effects.

Protocol 3: Quantification of Adsorbed Protein using a BCA Assay

This protocol describes how to quantify the total amount of protein adsorbed to a this compound® surface.

Materials:

  • Protein-adsorbed this compound® samples

  • Control (unmodified) this compound® samples

  • BCA Protein Assay Kit

  • Elution buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS)

  • Microplate reader

Procedure:

  • Protein Adsorption:

    • Incubate the this compound® samples in a protein solution of known concentration for a specified time and temperature.

    • Gently wash the samples with a buffer (e.g., PBS) to remove loosely bound protein.

  • Elution:

    • Place each sample in a clean tube with a known volume of elution buffer (e.g., 1% SDS).

    • Agitate the tubes (e.g., vortex or sonicate) to facilitate the desorption of the protein from the surface.

  • Quantification:

    • Prepare protein standards according to the BCA kit manufacturer's instructions.

    • In a microplate, add aliquots of the eluate from each sample and the standards.

    • Add the BCA working reagent to each well.

    • Incubate the plate at the recommended temperature and time (e.g., 37°C for 30 minutes).

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve from the absorbance readings of the protein standards.

    • Determine the protein concentration in the eluate samples from the standard curve.

    • Calculate the total amount of adsorbed protein and normalize it to the surface area of the this compound® sample (e.g., in ng/cm²).

Protocol 4: Quantification of a Specific Adsorbed Protein using ELISA

This protocol is for quantifying a specific protein (antigen) adsorbed to the surface.

Materials:

  • Protein-adsorbed this compound® samples

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the adsorbed protein

  • Enzyme-conjugated secondary antibody

  • Enzyme substrate (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Protein Adsorption and Washing: Follow step 1 from the BCA protocol.

  • Blocking:

    • Place the samples in the wells of a microplate.

    • Add blocking buffer to each well to cover the sample surface and incubate to block non-specific binding sites.

    • Wash the samples with wash buffer.

  • Primary Antibody Incubation:

    • Add the primary antibody (diluted in blocking buffer) to each well.

    • Incubate to allow the primary antibody to bind to the adsorbed protein.

    • Wash the samples.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody (diluted in blocking buffer).

    • Incubate to allow the secondary antibody to bind to the primary antibody.

    • Wash the samples extensively.

  • Detection:

    • Add the enzyme substrate to each well and incubate until color develops.

    • Add the stop solution to stop the reaction.

  • Measurement:

    • Transfer the solution from each well to a new microplate.

    • Measure the absorbance at the appropriate wavelength.

  • Quantification:

    • A standard curve can be generated by coating a separate plate with known concentrations of the target protein and following the same ELISA procedure. This will allow for the quantification of the protein adsorbed on the this compound® surface.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_modification Surface Modification cluster_characterization Surface Characterization cluster_quantification Protein Adhesion Quantification Tecoflex_Sample This compound® Sample Cleaning Cleaning (e.g., Isopropanol) Tecoflex_Sample->Cleaning Modification_Choice Choose Method Cleaning->Modification_Choice PEG_Grafting PEG Grafting Modification_Choice->PEG_Grafting Chemical Plasma_Treatment Plasma Treatment Modification_Choice->Plasma_Treatment Physical Characterization Characterize Surface PEG_Grafting->Characterization Plasma_Treatment->Characterization Contact_Angle Contact Angle Characterization->Contact_Angle XPS XPS Characterization->XPS AFM AFM Characterization->AFM Protein_Incubation Incubate with Protein Solution Characterization->Protein_Incubation Quantification_Method Choose Assay Protein_Incubation->Quantification_Method BCA_Assay BCA Assay (Total Protein) Quantification_Method->BCA_Assay ELISA ELISA (Specific Protein) Quantification_Method->ELISA

Caption: Experimental workflow for modifying and evaluating this compound® surfaces.

protein_adhesion_logic This compound Unmodified This compound® Surface Hydrophobic Hydrophobic Surface (High Interfacial Tension) This compound->Hydrophobic Surface_Modification Surface Modification (PEG Grafting, Plasma Treatment) This compound->Surface_Modification Protein_Adsorption Protein Adsorption (Biofouling) Hydrophobic->Protein_Adsorption Negative_Outcomes Negative Outcomes (Thrombosis, Inflammation) Protein_Adsorption->Negative_Outcomes Hydrophilic Hydrophilic Surface (Low Interfacial Tension) Surface_Modification->Hydrophilic Hydration_Layer Formation of Hydration Layer Hydrophilic->Hydration_Layer Reduced_Adsorption Reduced Protein Adsorption Hydration_Layer->Reduced_Adsorption Improved_Biocompatibility Improved Biocompatibility Reduced_Adsorption->Improved_Biocompatibility

Caption: Logic diagram of protein adhesion reduction on this compound® surfaces.

fak_erk_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Adsorbed_Protein Adsorbed Protein Layer (e.g., Fibronectin) Integrin Integrin Receptor Adsorbed_Protein->Integrin binds FAK FAK (Focal Adhesion Kinase) Integrin->FAK activates Src Src FAK->Src recruits Grb2_SOS Grb2/SOS Src->Grb2_SOS activates Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Cellular_Response Cellular Response (Adhesion, Proliferation, Gene Expression) ERK->Cellular_Response regulates

Caption: FAK and ERK1/2 signaling pathway initiated by protein adsorption.

References

Validation & Comparative

A Comparative Analysis of the Biostability of Tecoflex EG-80A and Pellethane 2363-80A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term biostability of implanted medical devices is a critical determinant of their success. Polyurethanes are a versatile class of polymers widely used in medical applications due to their excellent mechanical properties and biocompatibility. This guide provides an objective comparison of the biostability of two commonly used medical-grade polyether-based thermoplastic polyurethanes: Tecoflex EG-80A and Pellethane 2363-80A. This analysis is supported by experimental data from in vivo studies to assist researchers in making informed material selections for their specific applications.

Executive Summary

Overall, the evidence from in vivo studies indicates that Pellethane 2363-80A exhibits greater biostability than this compound EG-80A . The primary reason for this difference lies in their chemical structures. Pellethane 2363-80A possesses an aromatic hard segment, which confers greater resistance to both hydrolytic and oxidative degradation pathways.[1][2][3] In contrast, the aliphatic hard segment of this compound EG-80A is more susceptible to in vivo degradation, particularly through hydrolysis.[4]

Chemical Structure and Degradation Mechanisms

The biostability of polyurethanes is intrinsically linked to their chemical composition, specifically the structure of their hard and soft segments.

  • This compound EG-80A is an aliphatic polyether-based thermoplastic polyurethane.[5] Its degradation in a biological environment is primarily attributed to two mechanisms:

    • Oxidation of the polyether soft segment.[4]

    • Hydrolysis of the urethane linkages, particularly within the more susceptible aliphatic hard segment.[4]

  • Pellethane 2363-80A is an aromatic polyether-based thermoplastic polyurethane.[6] While it shares the same polyether soft segment as this compound EG-80A and is thus also susceptible to oxidative degradation, its aromatic hard segment provides enhanced protection against hydrolytic cleavage.[3][7] This increased resistance of the hard segment is a key factor in its superior overall biostability.

Quantitative Comparison of In Vivo Degradation

In vivo studies provide the most relevant data on the long-term performance of these materials. The following tables summarize the key quantitative findings from studies involving the implantation of this compound EG-80A and Pellethane 2363-80A in animal models.

Table 1: Molecular Weight Changes of this compound EG-80A and Pellethane 2363-80A After Implantation in Rats [1][8]

PolymerImplantation TimeMn (kDa)Mw (kDa)Polydispersity (Mw/Mn)
This compound EG-80A Before Implantation701251.78
1 week701251.78
12 weeks631151.82
24 weeks701251.78
Pellethane 2363-80A Before Implantation1051901.81
1 week1051901.81
12 weeks1051901.81
24 weeks1051901.81

Mn: Number-average molecular weight; Mw: Weight-average molecular weight.

Table 2: Tensile Strength of this compound EG-80A Vascular Grafts After Implantation in Rats [1][2]

Implantation TimeChange in Tensile Strength
3 months~30% reduction
6 months~10% increase (compared to 3-month data)

Experimental Protocols

The data presented above is derived from rigorous in vivo experimental protocols designed to simulate the biological environment and assess material degradation over time.

In Vivo Implantation Model

A common experimental workflow for assessing the biostability of these polyurethanes involves implantation in an animal model, typically rats or sheep.[1][3][9]

G cluster_pre Pre-Implantation cluster_in_vivo In Vivo Phase cluster_post Post-Implantation Analysis A Material Fabrication (e.g., Electrospinning of Vascular Grafts) B Baseline Characterization (GPC, SEM, Tensile Testing) A->B C Implantation in Animal Model (e.g., Rat Abdominal Aorta) B->C D Explantation at Time Points (1, 12, 24 weeks) C->D E Polymer Extraction from Tissue D->E F Post-Implantation Characterization (GPC, SEM, FTIR, Tensile Testing) E->F G Data Analysis and Comparison F->G G cluster_fbr Foreign Body Response cluster_mediators Degradation Mediators Implant Polyurethane Implant Protein Protein Adsorption Implant->Protein Neutrophil Neutrophil Recruitment (Acute Inflammation) Protein->Neutrophil Monocyte Monocyte Recruitment Neutrophil->Monocyte Macrophage Macrophage Differentiation Monocyte->Macrophage FBGC Foreign Body Giant Cell (FBGC) Formation Macrophage->FBGC ROS Reactive Oxygen Species (ROS) Macrophage->ROS release Enzymes Hydrolytic Enzymes (e.g., Esterases) Macrophage->Enzymes release FBGC->ROS release FBGC->Enzymes release Degradation Polymer Degradation (Oxidation and Hydrolysis) ROS->Degradation Enzymes->Degradation

References

A Comparative Analysis of the Tensile Strength of Tecoflex® Vascular Grafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tecoflex® with ePTFE and Dacron® Alternatives, Supported by Experimental Data.

In the critical landscape of vascular graft technology, the mechanical properties of graft materials are paramount to their clinical success. Among these, tensile strength stands out as a crucial determinant of a graft's ability to withstand physiological pressures and surgical handling without failure. This guide provides a detailed comparison of the tensile strength of this compound®, a family of medical-grade aliphatic polyether polyurethanes, with two of the most commonly used alternative materials: expanded polytetrafluoroethylene (ePTFE) and Dacron® (polyethylene terephthalate).

Quantitative Comparison of Tensile Strength

The tensile properties of vascular graft materials can vary based on their specific composition, manufacturing process, and the orientation of testing (longitudinal vs. circumferential). The following table summarizes the ultimate tensile strength of this compound®, ePTFE, and Dacron® as reported in publicly available data and scientific literature. It is important to note that values can differ between studies due to variations in experimental protocols.

MaterialGrade/TypeUltimate Tensile Strength (MPa)Source
This compound® EG-80A~5.0 - 7.0 (implanted)
General38.9 - 57.2
Polyurethane (General) Electrospun4.15 - 9.42
Cast Film2.3 - 5.9
ePTFE General~27
Dacron® KnittedHigher than native vessels
WovenHigh

Note: The tensile strength of implanted this compound® grafts can change over time. One study on electrospun grafts made from this compound EG-80A showed a decrease in tensile strength after 3 and 6 months of implantation in an animal model. In contrast, the general material data for this compound® indicates a significantly higher tensile strength, highlighting the influence of the graft's final processed form (e.g., electrospun fibers vs. solid tubing) on its mechanical properties. Polyurethane grafts, in general, exhibit a wide range of tensile strengths depending on their specific chemical composition and fabrication method. ePTFE is noted for its high tensile strength. While specific MPa values for Dacron® are less commonly cited in direct comparisons, it is consistently referred to as having high mechanical strength, sufficient for large-diameter vascular applications.

Experimental Protocol: Tensile Strength Testing of Vascular Grafts

The determination of tensile properties for vascular graft materials is typically performed following the guidelines of ASTM D882, the standard test method for tensile properties of thin plastic sheeting. The following protocol outlines the key steps for this analysis.

1. Specimen Preparation:

  • Graft samples are cut into rectangular strips of uniform width and thickness. For tubular grafts, specimens can be cut in both the longitudinal (axial) and circumferential (radial) directions to assess anisotropic properties.

  • The dimensions of the specimens should be carefully controlled. A common width is between 5 mm and 25.4 mm, with a length sufficient to allow for a grip separation of at least 100 mm.

  • The edges of the specimens must be clean-cut and free of nicks or defects that could act as stress concentrators and lead to premature failure.

2. Environmental Conditioning:

  • Specimens are conditioned at a standard laboratory temperature of 23 ± 2°C and a relative humidity of 50 ± 5% for a minimum of 40 hours prior to testing to ensure consistency.

3. Test Procedure:

  • The tensile test is conducted using a universal testing machine (UTM) equipped with appropriate grips to securely hold the thin graft material without causing damage.

  • The thickness and width of the conditioned specimen are measured at several points, and the average cross-sectional area is calculated.

  • The specimen is mounted in the grips of the UTM, ensuring it is properly aligned and under minimal pre-load.

  • The test is initiated by separating the grips at a constant rate of speed until the specimen ruptures. The rate of separation is determined by the material's expected elongation at break.

  • The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.

4. Data Analysis:

  • The ultimate tensile strength is calculated by dividing the maximum load observed during the test by the original cross-sectional area of the specimen.

  • Other important properties, such as elongation at break and modulus of elasticity (a measure of stiffness), can also be determined from the stress-strain curve generated during the test.

Experimental Workflow

The following diagram illustrates the logical flow of the tensile strength testing process for vascular grafts.

G cluster_prep Specimen Preparation cluster_conditioning Conditioning cluster_testing Tensile Testing (ASTM D882) cluster_analysis Data Analysis GraftSelection Select Vascular Graft Material (this compound®, ePTFE, Dacron®) SpecimenCutting Cut Rectangular Specimens (Longitudinal & Circumferential) GraftSelection->SpecimenCutting DimensionMeasurement Measure Specimen Dimensions (Width & Thickness) SpecimenCutting->DimensionMeasurement EnvironmentalConditioning Condition Specimens (23°C, 50% RH, 40h) DimensionMeasurement->EnvironmentalConditioning Mounting Mount Specimen in Universal Testing Machine EnvironmentalConditioning->Mounting Testing Apply Tensile Load at Constant Rate until Failure Mounting->Testing DataRecording Record Force and Elongation Data Testing->DataRecording StressStrain Generate Stress-Strain Curve DataRecording->StressStrain CalcUTS Calculate Ultimate Tensile Strength (MPa) StressStrain->CalcUTS CalcOther Determine Elongation & Modulus StressStrain->CalcOther

Caption: Experimental workflow for tensile strength analysis of vascular grafts.

Signaling Pathway of Mechanical Failure

While not a biological signaling pathway, the logical progression from applied stress to material failure in a tensile test can be visualized. This diagram illustrates the key stages.

G AppliedStress Applied Tensile Stress ElasticDeformation Elastic Deformation (Reversible) AppliedStress->ElasticDeformation PlasticDeformation Plastic Deformation (Permanent) ElasticDeformation->PlasticDeformation Necking Necking (Localized Cross-Sectional Reduction) PlasticDeformation->Necking Fracture Fracture (Material Failure) Necking->Fracture

Caption: Logical progression of material failure under tensile stress.

A Comparative Guide to the Hemocompatibility of Tecoflex® and its Blends for Medical Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hemocompatibility of Tecoflex®, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes, and its various blends. The information presented herein is intended to assist researchers and professionals in the selection and development of materials for blood-contacting medical devices. This document summarizes key performance data from in vitro studies, details relevant experimental protocols, and illustrates the critical biological pathways involved in blood-material interactions.

I. Comparative Hemocompatibility Data

The following tables summarize the quantitative data on the hemocompatibility of this compound® and its blends in comparison to other relevant biomaterials. These tests are crucial in predicting the in vivo performance of medical devices that come into contact with blood.

MaterialPlatelet Adhesion (platelets/mm²)Neutrophil Adhesion (cells/mm²)Fibrin Deposition (µg/cm²)Hemolysis (%)Reference
This compound® (TF) ModerateModerateModerate< 2% (Non-hemolytic)[1]
Carbothane® (CB) HighHighHighHemolytic[1]
Chronoflex® (CF) LowLowLowNon-hemolytic[1]
Corethane® 80A (CT80) ModerateModerateModerateHemolytic[1]
Corethane® 55D (CT55) HighHighHighHemolytic[1]
Tecothane® (TT) ModerateModerateModerateNon-hemolytic[1]
This compound®-Gelatin-Bivalirudin Blend Reduced adhesion compared to pure this compound®Not ReportedNot ReportedNot Reported[2]

Note: Quantitative data for this compound® blends are limited in the reviewed literature. Studies on blends often report qualitative improvements, such as "reduced platelet adhesion," without providing specific numerical data.[2] Further targeted quantitative studies are needed to fully elucidate the comparative performance of these blends.

II. Experimental Protocols

Detailed methodologies for key hemocompatibility experiments are provided below. These protocols are based on established standards and scientific literature to ensure reproducibility and accuracy.

Hemolysis Assay

Objective: To determine the degree of red blood cell (RBC) lysis caused by direct contact with the material.

Protocol:

  • Material Preparation: Sterilize this compound®, its blends, and control materials (e.g., polyethylene as a negative control and latex as a positive control) according to standard procedures (e.g., ethylene oxide or gamma irradiation). Prepare material samples with a defined surface area.

  • Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., citrate).

  • Incubation: Place the material samples in test tubes. Add a defined volume of fresh, anticoagulated whole blood to each tube.

  • Controls: Prepare a positive control (e.g., water to induce 100% hemolysis) and a negative control (e.g., blood in a tube with no material).

  • Incubation Conditions: Incubate all tubes at 37°C for a specified period (e.g., 4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Spectrophotometry: Carefully collect the supernatant and measure the absorbance of free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Platelet Adhesion Assay

Objective: To quantify the number of platelets that adhere to the material surface.

Protocol:

  • Material Preparation: Prepare and sterilize the test and control material samples as described in the hemolysis assay. Place them in the wells of a multi-well plate.

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood and centrifuge at a low speed to separate the PRP.

  • Incubation: Add a defined volume of PRP to each well containing the material samples.

  • Incubation Conditions: Incubate the plate at 37°C for a specified time (e.g., 1 hour) under static conditions.

  • Rinsing: Gently wash the material surfaces with phosphate-buffered saline (PBS) to remove non-adherent platelets.

  • Fixation and Staining: Fix the adherent platelets with a suitable fixative (e.g., glutaraldehyde) and then stain them with a fluorescent dye that targets platelets (e.g., a fluorescently labeled anti-CD41/CD61 antibody).

  • Microscopy and Quantification: Visualize the adherent platelets using a fluorescence microscope. Capture images from multiple random fields of view for each sample. Use image analysis software to count the number of platelets per unit area.

In Vitro Thrombosis Model (Blood Loop System)

Objective: To evaluate the thrombogenic potential of materials under dynamic flow conditions that mimic blood circulation.

Protocol:

  • Blood Loop Circuit Construction: Assemble a closed-loop circuit using biocompatible tubing (e.g., PVC). The circuit should include a peristaltic pump to circulate the blood and a chamber to house the test material.

  • Material Preparation: Fabricate the test materials (this compound®, its blends, and controls) into a tubular form or mount flat samples within the chamber. Sterilize the entire circuit and materials.

  • Blood Collection and Anticoagulation: Collect fresh human or animal (e.g., porcine) blood containing a minimal and standardized concentration of anticoagulant (e.g., heparin) to prevent spontaneous clotting but allow for material-induced thrombosis.

  • Blood Circulation: Fill the circuit with the anticoagulated blood and circulate it at a physiological flow rate (e.g., 100-200 mL/min) and temperature (37°C) for a defined period (e.g., 1-4 hours).

  • Thrombus Quantification: After circulation, carefully remove the material from the circuit.

    • Gravimetric Analysis: Gently rinse the material to remove non-adherent blood and then weigh the formed thrombus.

    • Imaging: Photograph the material to visually assess the extent of thrombus formation.

  • Blood Analysis: Analyze blood samples taken before and after circulation for markers of coagulation and platelet activation (e.g., thrombin-antithrombin III complex, platelet count).

Protein Adsorption Assay (BCA or ELISA)

Objective: To quantify the amount of specific proteins (e.g., fibrinogen, albumin) that adsorb onto the material surface.

Protocol using Bicinchoninic Acid (BCA) Assay:

  • Material Preparation: Prepare and sterilize material samples as previously described and place them in a multi-well plate.

  • Protein Solution Preparation: Prepare solutions of human fibrinogen and human serum albumin in PBS at physiological concentrations.

  • Incubation: Add the protein solutions to the wells containing the material samples and incubate at 37°C for a set time (e.g., 1-2 hours).

  • Rinsing: Thoroughly wash the surfaces with PBS to remove non-adsorbed protein.

  • Protein Elution: Elute the adsorbed proteins from the material surface using a solution of sodium dodecyl sulfate (SDS).

  • BCA Assay:

    • Prepare a set of protein standards with known concentrations.

    • Mix the eluted protein samples and standards with the BCA working reagent in a new microplate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Quantification: Determine the protein concentration in the eluted samples by comparing their absorbance to the standard curve.

III. Signaling Pathways and Experimental Workflows

Understanding the biological cascades initiated upon blood-material contact is crucial for designing hemocompatible materials. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions and the workflows of the described experiments.

Hemocompatibility_Testing_Workflow cluster_material Material Preparation cluster_tests In Vitro Hemocompatibility Tests cluster_analysis Data Analysis & Comparison This compound This compound® Hemolysis Hemolysis Assay This compound->Hemolysis Thrombosis In Vitro Thrombosis Model This compound->Thrombosis Protein_Adsorption Protein Adsorption Assay This compound->Protein_Adsorption Blends This compound® Blends Blends->Hemolysis Platelet_Adhesion Platelet Adhesion Assay Blends->Platelet_Adhesion Blends->Protein_Adsorption Controls Control Materials Controls->Platelet_Adhesion Controls->Thrombosis Quant_Data Quantitative Data (Tables) Hemolysis->Quant_Data Platelet_Adhesion->Quant_Data Qual_Data Qualitative Assessment Platelet_Adhesion->Qual_Data Thrombosis->Quant_Data Thrombosis->Qual_Data Protein_Adsorption->Quant_Data Comparison Comparative Guide Quant_Data->Comparison Qual_Data->Comparison

Figure 1: Workflow for Hemocompatibility Testing and Guide Development.

Blood_Material_Interaction cluster_material Biomaterial Surface cluster_blood Blood Components cluster_response Biological Response Material This compound® / Blend ProteinAdsorption Protein Adsorption Material->ProteinAdsorption Immediate Contact Proteins Plasma Proteins (Fibrinogen, Albumin, etc.) Proteins->ProteinAdsorption Platelets Platelets PlateletAdhesion Platelet Adhesion & Activation Platelets->PlateletAdhesion CoagFactors Coagulation Factors (e.g., Factor XII) CoagulationCascade Coagulation Cascade Activation CoagFactors->CoagulationCascade Complement Complement Proteins (e.g., C3) ComplementActivation Complement System Activation Complement->ComplementActivation ProteinAdsorption->PlateletAdhesion ProteinAdsorption->CoagulationCascade ProteinAdsorption->ComplementActivation ThrombusFormation Thrombus Formation PlateletAdhesion->ThrombusFormation CoagulationCascade->ThrombusFormation Fibrin Formation ComplementActivation->PlateletAdhesion C3a, C5a ComplementActivation->CoagulationCascade Crosstalk

Figure 2: Blood-Biomaterial Interaction Cascade.

IV. Conclusion

This compound® demonstrates favorable hemocompatibility for a medical-grade polyurethane, particularly in terms of its non-hemolytic nature. Blending this compound® with bioactive molecules like gelatin and anticoagulants such as bivalirudin shows promise in further enhancing its performance by reducing platelet adhesion. However, a notable gap exists in the literature regarding comprehensive quantitative data for these blends, especially in dynamic thrombosis and protein adsorption studies.

Researchers and device developers are encouraged to conduct further quantitative comparative studies on this compound® blends to build a more complete understanding of their hemocompatibility profile. The protocols and pathway diagrams provided in this guide offer a framework for such investigations, promoting standardized and comparable data generation. The selection of the most appropriate material will ultimately depend on the specific application and the desired blood-contacting performance characteristics.

References

A Comparative Guide to the Cytotoxicity of Tecoflex and Alternative Biomaterials on HUVEC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of Tecoflex®, a thermoplastic polyurethane, against other commonly used biomaterials: Polyvinyl Chloride (PVC), Silicone, and Pellethane®. The evaluation is based on experimental data from studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for assessing endothelial biocompatibility. This document is intended for researchers, scientists, and drug development professionals working with these materials.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative and semi-quantitative data on the cytotoxicity of this compound®, PVC, Silicone, and Pellethane® on HUVEC cell lines. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a collation from various sources. The specific formulations and experimental conditions are provided where available to aid in interpretation.

Table 1: Cytotoxicity of this compound® on Endothelial Cells

MaterialCell LineAssayResultsCitation
This compound® EG-80A based electrospun graftsHUVECAdhesion and ProliferationEnhanced adhesion and proliferation of endothelial cells when blended with gelatin.[1]
This compound®MDA-MB-231Indirect Cytocompatibility90 to 100% viability (Note: Not a HUVEC cell line, but indicative of general biocompatibility).[No specific citation found for HUVEC]

Table 2: Cytotoxicity of Polyvinyl Chloride (PVC) on HUVEC and other cell lines

MaterialCell LineAssayResultsCitation
Soft PVC plasticHUVECCell GrowthSignificantly less cell growth compared to control polystyrene plates.[No specific citation found for HUVEC]
PVC formulations with plasticizer and tin-based stabilizerHepG2 and W138va13Carboxyfluorescein retention and MTT assayExtracts were toxic to both cell lines.[2]
Non-PVC soft infusion bags (leachables)Not specifiedCytotoxicity assessmentsNegative results for cytotoxicity of leachables.[3]
DEHP-plasticized PVCHMEC-1Cell Viability, Mitochondrial RespirationDEHP induced cytotoxicity by targeting mitochondrial respiration.[4][5]

Table 3: Cytotoxicity of Silicone on Endothelial Cells

MaterialCell LineAssayResultsCitation
Silicone oil (1,000 cS)Human Corneal Endothelial CellsCAM-ethidium homodimer staining9.1 +/- 0.1% cell death.[6]
Silicone oil (5,000 cS)Human Corneal Endothelial CellsCAM-ethidium homodimer staining41.6 +/- 0.4% cell death.[6]
Ionic siliconHUVECMTS proliferation assayNo cytotoxic effect at concentrations up to 1.0 mM; 0.5 mM Si4+ enhanced cell viability.[7]
RTV-silicone elastomersHuman epithelial cells and mouse fibroblastsCell CultureAll tested RTV-silicones showed cytotoxic effects to a varying extent.[8]

Table 4: Cytotoxicity of Pellethane® on HUVEC

MaterialCell LineAssayResultsCitation
Pellethane® 2363-55D extract (50% v/v)HUVECCell GrowthCytotoxic effect observed.[9]
Pellethane® 75DHUVECCell ProliferationInhibition of proliferation compared to control, but supported a functional monolayer.[9]
Pellethane® 2363-80A with gelatinHUVECAlamar Blue assayTwo-fold increase in cell adhesion and proliferation compared to Pellethane® alone.[10]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are generalized from standard practices and should be adapted to specific experimental needs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test materials (e.g., this compound®, PVC, Silicone, Pellethane®) according to ISO 10993-5 standards. Remove the culture medium from the wells and replace it with the material extracts at various concentrations. Include a negative control (culture medium only) and a positive control (e.g., a known cytotoxic substance).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with an LDH assay reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength specific to the formazan product (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic cells).

Protocol:

  • Cell Seeding and Material Exposure: Seed HUVECs in 6-well plates and expose them to material extracts as described previously.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Staining: Wash the cells with PBS and resuspend them in an Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Evaluation of Biomaterials cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis material Biomaterial (this compound, PVC, Silicone, Pellethane) sterilization Sterilization material->sterilization extraction Preparation of Material Extracts (ISO 10993-5) sterilization->extraction exposure Exposure of HUVECs to Material Extracts (various concentrations) extraction->exposure huvec HUVEC Cell Line seeding Cell Seeding (e.g., 96-well plate) huvec->seeding incubation_attach Incubation (24h) for cell attachment seeding->incubation_attach incubation_attach->exposure incubation_exp Incubation (24, 48, 72h) exposure->incubation_exp mtt MTT Assay (Viability) incubation_exp->mtt ldh LDH Assay (Membrane Integrity) incubation_exp->ldh apoptosis Annexin V/PI (Apoptosis/Necrosis) incubation_exp->apoptosis data Data Acquisition (Spectrophotometry, Flow Cytometry) mtt->data ldh->data apoptosis->data analysis Calculation of % Viability, % Cytotoxicity, IC50 values data->analysis conclusion Comparative Evaluation of Biomaterial Cytotoxicity analysis->conclusion

Caption: General workflow for evaluating the in vitro cytotoxicity of biomaterials using HUVEC cell lines.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_trigger Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_effects Cellular Effects stimulus Cytotoxic Leachables from Biomaterial procaspase8 Pro-caspase-8 stimulus->procaspase8 Extrinsic Pathway caspase8 Active Caspase-8 (Initiator) procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 dna_frag DNA Fragmentation caspase3->dna_frag membrane_bleb Membrane Blebbing caspase3->membrane_bleb apoptotic_bodies Formation of Apoptotic Bodies caspase3->apoptotic_bodies

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway that can be initiated by cytotoxic compounds.

References

A Comparative Analysis of Tecoflex® Grades for Catheter Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tecoflex® Polyurethane Performance in Catheter Design

The selection of appropriate materials is a critical determinant of performance and biocompatibility in the design and development of medical catheters. This compound®, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes (TPUs), has emerged as a leading choice for catheter manufacturing due to its inherent UV stability, resistance to yellowing, and wide range of available durometers.[1][2][3] This guide provides a comprehensive comparison of various this compound® grades, offering supporting experimental data and detailed methodologies to aid in material selection for specific catheter applications.

Performance Characteristics: A Quantitative Comparison

The mechanical properties of this compound® TPUs are a primary consideration in catheter design, influencing factors such as flexibility, pushability, and kink resistance. The following tables summarize key quantitative data for various clear and radiopaque this compound® grades.

Table 1: Mechanical Properties of Clear this compound® Grades

PropertyASTM Test MethodEG-80AEG-85AEG-93AEG-100A
Durometer (Shore Hardness)D224072A77A87A94A
Specific GravityD7921.041.051.081.09
Flexural Modulus (psi)D7901,5002,5004,70014,000
Ultimate Tensile Strength (psi)D4125,8006,5007,7008,300
Ultimate Elongation (%)D412750700550450

Data sourced from Lubrizol technical datasheets.[4][5]

Table 2: Mechanical Properties of this compound® Grades with 40% Barium Sulfate

PropertyASTM Test MethodEG-80A-B40EG-85A-B40EG-93A-B40EG-100A-B40
Durometer (Shore Hardness)D224078A86A95A98A
Specific GravityD7921.481.501.521.53
Flexural Modulus (psi)D7901,5003,7004,70014,000
Ultimate Tensile Strength (psi)D4124,7004,9006,5006,600
Ultimate Elongation (%)D412660590430390

Data sourced from Lubrizol technical datasheet.[6]

Alternative Materials for Catheter Construction

While this compound® offers a versatile range of properties, other materials are also commonly employed in catheter manufacturing, each with distinct advantages and limitations.

Table 3: Comparison with Alternative Catheter Materials

MaterialKey AdvantagesKey Disadvantages
Silicone Excellent biocompatibility, high flexibility, hypoallergenic.[7][8]Can be perceived as too stiff, potential for collar formation upon deflation.[7]
Latex Very soft and flexible, providing patient comfort.[7]Potential for allergic reactions, requires a protective coating.[7][9]
Polyvinyl Chloride (PVC) Versatile, cost-effective, good flexibility and clarity.[10]Concerns about plasticizer leaching (e.g., DEHP).[8][10]
PEEK (Polyetheretherketone) High chemical and heat resistance, excellent strength.[11]Requires surface treatments to achieve low friction.[11]
Hydrophilic Coatings Significantly reduce friction in wet environments, enhancing patient comfort.[11]May wear off over time, requires moisture to be effective.[11]

Experimental Protocols

To ensure accurate and reproducible data, standardized testing methodologies are crucial. The following sections detail the protocols for key experiments cited in this guide.

Biocompatibility Testing (ISO 10993)

The biocompatibility of medical devices is evaluated according to the ISO 10993 series of standards to manage biological risk.[12] This involves a comprehensive assessment of the material's interaction with the human body.

  • Cytotoxicity (ISO 10993-5): This in vitro test assesses the potential for a material to cause cell death.[13][14] Extracts of the this compound® material are placed in contact with cultured cells, and the cellular response is observed.

  • Sensitization (ISO 10993-10): This test evaluates the potential for a material to cause an allergic reaction after repeated exposure.[13]

  • Irritation (ISO 10993-23): This standard specifies the procedure for the assessment of medical devices and their constituent materials with regard to their potential to produce irritation.

  • Hemocompatibility (ISO 10993-4): For devices that come into contact with blood, this testing evaluates the material's effect on blood components, including hemolysis (red blood cell rupture) and thrombosis (clot formation).[13][14]

Mechanical Testing

Tensile Properties (ASTM D412): This standard test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.[15][16][17]

  • Specimen Preparation: "Dumbbell" or "dogbone" shaped specimens of the this compound® material are die-cut to specific dimensions.[16][18]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of 500 ± 50 mm/min until it fractures.[15][18]

  • Data Analysis: The test measures the tensile strength (the maximum stress the material can withstand), elongation at break (how much the material stretches before breaking), and modulus (the material's stiffness).[15]

Burst Pressure Testing (ISO 10555-1, Annex F): This test determines the resistance of the catheter to bursting under static pressure.[9]

  • Apparatus: A hydraulic burst tester is used to apply a controlled internal pressure to the catheter.[9]

  • Procedure: The catheter is filled with a liquid, and the pressure is gradually increased until the catheter ruptures.

  • Data Recorded: The pressure at which the catheter bursts is recorded as the burst pressure.

Performance Testing

Lubricity Testing: The lubricity of a catheter's surface, particularly those with hydrophilic coatings, is crucial for minimizing tissue trauma during insertion. A common method is the pinch test.[19][20]

  • Setup: The catheter is pinched between two pads with a known normal force.[19]

  • Procedure: A linear actuator pulls and pushes the catheter through the pads for a specified number of cycles.[19]

  • Measurement: The force required to move the catheter is measured, and the coefficient of friction is calculated. An increase in friction over multiple cycles can indicate coating degradation.[20]

Radiopacity Testing (ASTM F640): This test method evaluates the visibility of a medical device using X-ray imaging.[21][22][23]

  • Procedure: The this compound® catheter containing a radiopacifier like barium sulfate is imaged using fluoroscopy or another X-ray technique.

  • Evaluation: The radiopacity is determined by qualitatively comparing the image of the test specimen to a user-defined standard, or by quantitatively measuring the difference in optical density or pixel intensity.[21][22]

Visualizing Material Selection and Biocompatibility Pathways

To further aid in the decision-making process, the following diagrams illustrate a logical workflow for selecting a this compound® grade and a general signaling pathway for biocompatibility assessment.

Tecoflex_Selection_Workflow cluster_requirements Define Catheter Requirements cluster_selection This compound Grade Selection cluster_testing Performance & Biocompatibility Testing cluster_final Final Material Specification reqs Flexibility Pushability Kink Resistance Radiopacity durometer Select Durometer (Hardness) reqs->durometer translates to radiopacifier Radiopaque Additive? (e.g., Barium Sulfate) durometer->radiopacifier mech_test Mechanical Testing (Tensile, Burst) radiopacifier->mech_test influences perf_test Performance Testing (Lubricity, Kink) mech_test->perf_test bio_test Biocompatibility (ISO 10993) perf_test->bio_test final_spec Final this compound Grade Specification bio_test->final_spec validates

Caption: Workflow for this compound® grade selection based on catheter requirements.

Biocompatibility_Pathway cluster_outcomes Biological Response material This compound® Material contact Contact with Biological System material->contact leachables Potential Leachables/ Extractables contact->leachables cell_interaction Direct Cell Interaction contact->cell_interaction cytotoxicity Cytotoxicity (ISO 10993-5) leachables->cytotoxicity inflammation Inflammatory Response leachables->inflammation sensitization Sensitization (ISO 10993-10) leachables->sensitization cell_interaction->cytotoxicity cell_interaction->inflammation adverse_effect Adverse Biological Effect cytotoxicity->adverse_effect inflammation->adverse_effect sensitization->adverse_effect biocompatible Biocompatible Outcome

Caption: General signaling pathway for in vitro biocompatibility assessment.

References

A Comparative Guide to the Long-Term In Vivo Stability of Tecoflex Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term in vivo stability of Tecoflex®, a poly(ether urethane) (PEU), with alternative implantable biomaterials, primarily poly(carbonate urethanes) (PCUs) such as CarboThane® and Chronoflex®. The information presented is based on experimental data from publicly available scientific literature.

Executive Summary

The long-term in vivo stability of implantable devices is a critical factor in their clinical success. This compound®, while demonstrating favorable biocompatibility in many short-term applications, exhibits susceptibility to oxidative degradation over extended periods in the body. This degradation is primarily initiated by the foreign body response (FBR). In contrast, poly(carbonate urethanes) (PCUs) have demonstrated enhanced biostability, making them more suitable for long-term implantation. This guide will delve into the comparative performance of these materials, supported by experimental data and detailed methodologies.

Comparative In Vivo Performance

The in vivo environment presents a harsh challenge to implanted materials. The host's biological response, particularly the foreign body response, can lead to material degradation and compromise the implant's function over time.

Biodegradation Mechanisms

This compound (Poly(ether urethane)) : The degradation of this compound in vivo is primarily driven by an oxidative mechanism targeting the ether linkages in its soft segment. This process is mediated by reactive oxygen species (ROS) released by macrophages and foreign body giant cells (FBGCs) that are part of the FBR.[1] This can lead to chain scission, crosslinking, and ultimately, a loss of mechanical integrity.[2]

Pellethane (Poly(ether urethane)) : Similar to this compound, Pellethane is a poly(ether urethane) and is also susceptible to oxidative degradation of its ether linkages. However, studies have shown that Pellethane, which has aromatic hard segments, exhibits a higher stability compared to the aliphatic this compound.[2]

CarboThane® and Chronoflex® (Poly(carbonate urethanes)) : PCUs were developed to overcome the oxidative instability of PEUs. The carbonate linkage in the soft segment of PCUs is more resistant to oxidation than the ether linkage in PEUs.[3][4] While not entirely immune to degradation, PCUs generally exhibit superior long-term biostability in vivo.[1][3]

Quantitative In Vivo Stability Data

Table 1: In Vivo Performance of this compound EG-80A vs. Pellethane 2363-80A (6-Month Implantation)

ParameterMaterialInitial Value3 Months Post-Implantation6 Months Post-ImplantationCitation
Number Average Molecular Weight (Mn) (kDa) This compound EG-80A~50-60~10% decreaseRestored to initial value[2]
Pellethane 2363-80A~105No significant changeNo significant change[2]
Weight Average Molecular Weight (Mw) (kDa) This compound EG-80A~100-120~10% decreaseRestored to initial value[2]
Pellethane 2363-80A~190No significant changeNo significant change[2]
Tensile Strength This compound EG-80A-~30% reduction~10% increase from 3 months[2]
Pellethane 2363-80ANot ReportedNot ReportedStable[2]

Note: The restoration of molecular weight and the increase in tensile strength for this compound at 6 months may be attributed to cellular and tissue integration with the implant material.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vivo stability of polyurethane implants.

In Vivo Implantation Model (Subcutaneous Cage Implant System)
  • Implant Preparation : Polymer films of this compound and alternative materials are cast from solution and cut into uniform dimensions.

  • Sterilization : Implants are sterilized, typically using ethylene oxide, to prevent infection.

  • Surgical Implantation : The implants are placed within sterile, cylindrical cages made of a biocompatible material (e.g., stainless steel). These cages are then surgically implanted subcutaneously in an animal model (e.g., rats or rabbits). The cage design allows for the free exchange of bodily fluids while protecting the implant from excessive mechanical stress.

  • Explantation : At predetermined time points (e.g., 3, 6, 12, and 24 months), the cages containing the implants are surgically retrieved.

  • Sample Processing : The explanted polymer films are carefully removed from the cages, cleaned of adherent tissue, and prepared for subsequent analysis.

Material Characterization

1. Gel Permeation Chromatography (GPC)

  • Objective : To determine the molecular weight distribution of the polymer before and after implantation.

  • Sample Preparation of Explanted Polyurethane :

    • The cleaned and dried explanted polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

    • The solution is filtered through a micro-filter (e.g., 0.45 µm) to remove any particulate matter.

  • Analysis :

    • The filtered polymer solution is injected into the GPC system.

    • The system separates the polymer chains based on their hydrodynamic volume as they pass through a column packed with porous gel.

    • A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the column.

    • The molecular weight distribution is determined by comparing the elution times to a calibration curve generated using polymer standards of known molecular weights.

2. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

  • Objective : To identify changes in the chemical structure of the polymer surface.

  • Sample Preparation of Explanted Polyurethane :

    • A small, flat section of the cleaned and dried explanted polymer is obtained.

    • The sample is pressed firmly against the ATR crystal (e.g., diamond or zinc selenide) to ensure good contact.

  • Analysis :

    • An infrared beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.

    • The sample absorbs specific frequencies of the infrared radiation corresponding to its molecular vibrations.

    • The reflected beam, now containing the spectral information of the sample surface, is directed to the detector.

    • Changes in the FTIR spectrum, such as the appearance or disappearance of peaks, indicate chemical modifications like oxidation or hydrolysis.

3. Mechanical Testing (Tensile and Fatigue)

  • Objective : To evaluate the changes in the mechanical properties of the implant material.

  • Standard Test Methods : ASTM F2079 (Standard Test Method for Measuring Intrinsic Elastic Recoil of Balloon-Expandable Stents) and other relevant ASTM/ISO standards for vascular grafts and implantable materials are followed.

  • Tensile Testing :

    • Dumbbell-shaped specimens are cut from the explanted polymer films.

    • The specimens are mounted in a universal testing machine.

    • A uniaxial tensile load is applied until the specimen fractures.

    • Stress-strain curves are generated to determine properties such as ultimate tensile strength, elongation at break, and Young's modulus.

  • Fatigue Testing :

    • Specimens are subjected to cyclic loading to simulate the physiological conditions they would experience in vivo (e.g., pulsatile pressure in a vascular graft).

    • The number of cycles to failure is recorded to assess the material's durability.

Visualizing the In Vivo Environment

Experimental Workflow

G cluster_pre_implantation Pre-Implantation cluster_in_vivo In Vivo Implantation cluster_post_explantation Post-Explantation Analysis A Material Synthesis (this compound, CarboThane, Chronoflex) B Implant Fabrication A->B C Sterilization B->C D Surgical Implantation (Animal Model) C->D Implant E Long-Term Incubation (3, 6, 12, 24 months) D->E F Explantation E->F G Sample Cleaning & Preparation F->G Explanted Implant H GPC Analysis (Molecular Weight) G->H I ATR-FTIR Analysis (Chemical Structure) G->I J Mechanical Testing (Tensile, Fatigue) G->J

Experimental workflow for in vivo stability testing.
Foreign Body Response Signaling Pathway

FBR cluster_implant Implant Surface cluster_cellular_response Cellular Response cluster_signaling Signaling Molecules cluster_outcome Outcome Implant This compound Implant Macrophage Macrophage Implant->Macrophage Adhesion & Activation FBGC Foreign Body Giant Cell (FBGC) Macrophage->FBGC Fusion ROS Reactive Oxygen Species (ROS) Macrophage->ROS TGFb TGF-β Macrophage->TGFb IL4_IL13 IL-4, IL-13 Macrophage->IL4_IL13 FBGC->ROS Fibroblast Fibroblast Fibrosis Fibrous Capsule Formation Fibroblast->Fibrosis Collagen Deposition Degradation Oxidative Degradation of this compound ROS->Degradation TGFb->Fibroblast Activation IL4_IL13->Macrophage Promotes Fusion

Macrophage-mediated foreign body response to implants.

References

Assessing the Anti-fouling Capacity of Modified Tecoflex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of biofouling—the undesirable accumulation of proteins, cells, and microorganisms on a material's surface—is a critical challenge in the development of medical devices and drug delivery systems. Tecoflex, a family of medical-grade thermoplastic polyurethanes, is widely utilized for its excellent mechanical properties and biocompatibility. However, in its unmodified state, this compound is susceptible to biofouling, which can lead to device failure, inflammation, and infection. This guide provides a comparative analysis of various surface modification strategies aimed at enhancing the anti-fouling capacity of this compound and other polyurethanes, supported by experimental data and detailed protocols.

Performance Comparison of Modified Polyurethanes

Surface modification of polyurethanes, including this compound, is a key strategy to mitigate biofouling. Common approaches include grafting with polyethylene glycol (PEG), surface functionalization with zwitterionic molecules, and immobilization of heparin. The following tables summarize quantitative data from various studies, comparing the anti-fouling performance of these modified surfaces against unmodified polyurethane.

Note: While the focus is on this compound, some of the comparative data presented is from studies on other medical-grade polyurethanes due to the limited availability of direct comparative studies on modified this compound. The base material for each study is indicated where available.

Table 1: Protein Adsorption on Modified Polyurethane Surfaces

Protein adsorption is the initial event in the biofouling cascade, influencing subsequent cellular interactions. Therefore, reducing protein adsorption is a primary goal of anti-fouling modifications.

Surface ModificationBase PolymerTest ProteinProtein Adsorption (µg/cm²)% Reduction vs. UnmodifiedReference
Unmodified Polyurethane (PU)Bovine Serum Albumin (BSA)~0.8 - 1.2N/A[1]
PEG Grafted Polyurethane (PU)FibrinogenSignificantly ReducedData not quantified[2]
Zwitterionic (pSBMA) Polyurethane (PU)FibrinogenSignificantly Reduced>90%[3]
Cationic Polyurethane This compound®Not SpecifiedNot SpecifiedNot Specified[4]
Heparin Immobilized Polyurethane (PU)Not SpecifiedReducedData not quantified
Table 2: Platelet Adhesion on Modified Polyurethane Surfaces

Platelet adhesion and subsequent activation are critical indicators of a material's thrombogenicity, a major concern for blood-contacting medical devices.

| Surface Modification | Base Polymer | Platelet Adhesion (platelets/mm²) | % Reduction vs. Unmodified | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Unmodified | Polyurethane (PU) | ~15,000 - 20,000 | N/A |[5] | | PEG Grafted (PEG1K-SO3) | Polyurethane (PU) | Significantly Reduced | Data not quantified | | | Zwitterionic (Phosphorylcholine) | Polyurethane (PU) | Significantly Reduced | Data not quantified | | | Heparin Immobilized (Covalent) | Polyetherurethaneurea | Significantly Reduced | Data not quantified | | | Heparin Immobilized (Ionic) | Polyetherurethaneurea | Significantly Reduced | Data not quantified | |

Table 3: Bacterial Biofilm Formation on Modified Polyurethane Surfaces

Bacterial adhesion and subsequent biofilm formation can lead to persistent infections that are difficult to treat.

Surface ModificationBase PolymerBacterial StrainBiofilm Formation% Reduction vs. UnmodifiedReference
Unmodified Thermoplastic Polyurethane (TPU)E. coli & S. aureusSignificant biofilmN/A[6]
Cationic Polyurethane This compound®E. coliSignificantly slowedData not quantified[4]
Zwitterionic (pSBMA) General SurfacesP. aeruginosa & S. epidermidisSignificantly reduced~80-87% reduction in adhesion[3]
Quaternary Ammonium & Zwitterion Polyurethane (PU)P. aeruginosa & S. aureusExcellent antibacterial efficiency>99% after 3 months immersion[7]
PEG Grafted General SurfacesS. epidermidisSuppressed short-term adhesionData not quantified[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anti-fouling properties. Below are methodologies for key experiments cited in this guide.

Protein Adsorption Assay (Batch Depletion Method)

This protocol quantifies the amount of protein that adsorbs to a material surface from a solution of known concentration.

Materials:

  • Test material (e.g., modified this compound films)

  • Control material (e.g., unmodified this compound films)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in PBS at a known concentration, typically 1 mg/mL)

  • Micro-BCA or other suitable protein quantification assay kit

  • Multi-well plates (e.g., 24-well plates)

  • Incubator at 37°C

  • Spectrophotometer (plate reader)

Procedure:

  • Place the test and control material samples into the wells of a multi-well plate.

  • Add a defined volume of PBS to each well to pre-hydrate the samples for 30 minutes at 37°C.

  • Remove the PBS and add a known volume and concentration of the protein solution to each well, ensuring the samples are fully submerged.

  • Incubate the plate at 37°C for a specified time (e.g., 1, 2, or 24 hours) with gentle agitation.

  • Carefully remove the protein solution from each well. This solution contains the non-adsorbed protein.

  • Quantify the protein concentration in the collected solution using a protein assay kit according to the manufacturer's instructions.

  • The amount of adsorbed protein is calculated by subtracting the final protein concentration from the initial protein concentration and multiplying by the volume of the solution. The result is then normalized to the surface area of the material.

Platelet Adhesion Assay

This protocol assesses the thrombogenicity of a material by quantifying the number of adhered platelets.

Materials:

  • Test and control material samples

  • Freshly drawn human or animal blood (anticoagulated with citrate)

  • Platelet-rich plasma (PRP), prepared by centrifugation of whole blood

  • PBS, pH 7.4

  • Glutaraldehyde solution (2.5% in PBS) for fixing adhered platelets

  • Lactate dehydrogenase (LDH) or Acid Phosphatase (ACP) assay kit for quantification[8]

  • Scanning Electron Microscope (SEM) for morphological analysis (optional)

  • Multi-well plates

Procedure:

  • Place the material samples in the wells of a multi-well plate and pre-incubate with PBS at 37°C.

  • Remove PBS and add a defined volume of PRP to each well.

  • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Gently rinse the samples with PBS three times to remove non-adherent platelets.

  • For Quantification:

    • Lyse the adhered platelets using a lysis buffer provided in the LDH or ACP assay kit.

    • Quantify the enzyme activity in the lysate using the assay kit and a plate reader.

    • Correlate the enzyme activity to the number of platelets using a standard curve prepared from known platelet concentrations.

  • For Morphological Analysis (SEM):

    • Fix the adhered platelets with 2.5% glutaraldehyde solution for at least 2 hours.

    • Dehydrate the samples through a series of graded ethanol solutions.

    • Critical point dry and sputter-coat the samples with gold or palladium before imaging with an SEM.

Bacterial Adhesion and Biofilm Formation Assay

This protocol evaluates the ability of a material to resist bacterial colonization and biofilm development.[9][10]

Materials:

  • Test and control material samples

  • Bacterial strain of interest (e.g., Staphylococcus aureus or Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • PBS, pH 7.2

  • Crystal Violet stain (0.1% w/v) for biofilm quantification

  • Ethanol or acetic acid for destaining

  • Multi-well plates

  • Incubator at 37°C

  • Spectrophotometer (plate reader)

Procedure:

  • Sterilize the material samples (e.g., by UV irradiation or ethylene oxide).

  • Place the sterile samples into the wells of a multi-well plate.

  • Inoculate TSB with the bacterial strain and grow to the mid-logarithmic phase.

  • Dilute the bacterial culture to a specific concentration (e.g., 10^6 CFU/mL) in fresh TSB.

  • Add the diluted bacterial suspension to the wells containing the samples.

  • Incubate the plate at 37°C for a desired period (e.g., 24 to 48 hours) to allow for biofilm formation.

  • Gently wash the samples with PBS to remove non-adherent bacteria.

  • Add the Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the samples again with PBS to remove excess stain.

  • Add a destaining solution (e.g., 95% ethanol or 30% acetic acid) to each well and incubate for 15 minutes to solubilize the stain from the biofilm.

  • Transfer the destaining solution to a new multi-well plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the amount of biofilm.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to biofouling and its assessment.

G Figure 1: Platelet Activation Signaling Pathway on a Biomaterial Surface cluster_0 Biomaterial Surface cluster_1 Plasma Proteins cluster_2 Platelet Surface Biomaterial Surface Fibrinogen Fibrinogen Surface->Fibrinogen Adsorption vWF von Willebrand Factor Surface->vWF Adsorption Integrin Integrin αIIbβ3 Fibrinogen->Integrin Binding GPIb GPIb-IX-V vWF->GPIb Binding Platelet_Resting Resting Platelet Platelet_Adhered Adhered Platelet Platelet_Resting->Platelet_Adhered Adhesion Platelet_Activated Activated Platelet Platelet_Adhered->Platelet_Activated Activation Signaling Platelet_Activated->Platelet_Activated Aggregation & Thrombus Formation Integrin->Platelet_Adhered GPIb->Platelet_Adhered

Caption: Platelet activation is a key event in thrombogenesis on biomaterial surfaces.[11][12][13][14][15]

G Figure 2: Experimental Workflow for QCM-D Analysis of Protein Fouling Start Start: Prepare QCM-D Sensor Baseline Establish Stable Baseline in Buffer Start->Baseline Protein_Injection Inject Protein Solution Baseline->Protein_Injection Adsorption_Monitoring Monitor Frequency (Δf) and Dissipation (ΔD) Changes Protein_Injection->Adsorption_Monitoring Rinse Rinse with Buffer to Remove Unbound Protein Adsorption_Monitoring->Rinse Data_Analysis Analyze Data to Determine Adsorbed Mass and Viscoelastic Properties Rinse->Data_Analysis End End Data_Analysis->End

Caption: QCM-D provides real-time data on mass adsorption and conformational changes.[16][17][18][19][20]

This guide provides a foundational understanding of the anti-fouling strategies for this compound and related polyurethanes. The selection of an appropriate surface modification will ultimately depend on the specific application, the biological environment it will be exposed to, and the desired duration of anti-fouling performance. Further research focusing on direct, side-by-side comparisons of different modifications on this compound under standardized conditions is warranted to provide more definitive guidance for material selection and device development.

References

In Vivo Performance of Tecoflex®: A Comparative Analysis of Mechanical Properties Before and After Implantation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CLEVELAND, OH – A comprehensive analysis of the mechanical properties of Tecoflex®, a widely utilized medical-grade thermoplastic polyurethane, reveals notable changes in its performance characteristics following in vivo implantation. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear comparison of this compound®'s mechanical integrity before and after exposure to the physiological environment.

The in vivo behavior of biomaterials is a critical factor in the design and development of long-term implantable medical devices. This compound®, known for its biocompatibility and elastomeric properties, is frequently employed in applications such as vascular grafts and other soft tissue implants. Understanding how its mechanical properties evolve post-implantation is paramount for predicting device longevity and performance.

Quantitative Analysis of Mechanical Property Changes

Experimental studies on explanted this compound® devices, particularly the EG-80A grade, have provided valuable insights into the material's biostability. The most significant alterations are observed in its tensile strength, while elongation at break shows more subtle changes.

A key study investigating this compound® EG-80A vascular grafts implanted in a rat model for up to six months demonstrated a dynamic change in tensile strength. After three months of implantation, a notable decrease in tensile strength was observed. However, this was followed by a recovery and even a slight increase compared to the pre-implantation values by the six-month mark. This phenomenon is likely attributable to the complex interplay of material degradation and the host's tissue integration and remodeling processes.

Mechanical PropertyPre-Implantation (this compound® EG-80A)Post-Implantation (3 Months)Post-Implantation (6 Months)
Tensile Strength Baseline~30% decrease from baseline[1]~10% increase from baseline[1]
Elongation at Break HighRemained high, comparable to pre-implantation[1]Remained high, comparable to pre-implantation[1]
Modulus of Elasticity Specific values vary by gradeData not available in reviewed studiesData not available in reviewed studies

Note: The provided data is based on studies of this compound® EG-80A. Mechanical properties can vary between different grades of this compound®.

Experimental Protocols

The data presented in this guide is derived from peer-reviewed studies employing rigorous experimental methodologies. A summary of a typical experimental protocol is as follows:

1. Material Preparation and Sterilization: this compound® samples, often in the form of vascular grafts, are fabricated using techniques such as electrospinning. Prior to implantation, the samples are sterilized using standard methods like ethylene oxide (EtO) or gamma irradiation.

2. In Vivo Implantation: Animal models, commonly rats, are utilized for in vivo studies. The this compound® samples are surgically implanted at a specific anatomical location, such as the abdominal aorta, for a predetermined duration (e.g., 3 and 6 months).

3. Explantation and Sample Preparation: Following the implantation period, the animals are euthanized, and the this compound® implants, along with surrounding tissue, are carefully explanted. The explanted grafts are then meticulously cleaned to remove biological material, preserving the polymer for mechanical testing.

4. Mechanical Testing: The mechanical properties of the explanted this compound® samples are assessed using a universal testing machine. Key parameters measured include:

  • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

  • Elongation at Break: The percentage increase in length that a material achieves before it breaks.

  • Modulus of Elasticity: A measure of the material's stiffness.

In Vivo Degradation Mechanism of this compound®

The observed changes in the mechanical properties of this compound® post-implantation are a direct consequence of in vivo degradation processes. The primary mechanism is a foreign body response initiated by the host's immune system. This response is largely mediated by macrophages, which play a central role in the breakdown of the polyurethane material.

The degradation process can be summarized in the following logical sequence:

Implant This compound® Implantation Protein Protein Adsorption (Fibrinogen, Albumin) Implant->Protein Immediate Macrophage Macrophage Adhesion & Activation Protein->Macrophage Cellular Recognition ROS Release of Reactive Oxygen Species (ROS) Macrophage->ROS Enzymes Secretion of Hydrolytic Enzymes (Esterases) Macrophage->Enzymes Oxidative Oxidative Degradation (Chain Scission) ROS->Oxidative Hydrolytic Hydrolytic Degradation (Ester Bond Cleavage) Enzymes->Hydrolytic Changes Alteration of Mechanical Properties Oxidative->Changes Hydrolytic->Changes

In vivo degradation cascade of this compound®.

Upon implantation, proteins from the surrounding biological fluids rapidly adsorb to the surface of the this compound® material. This protein layer is recognized by macrophages, a type of white blood cell, which then adhere to the implant surface and become activated. These activated macrophages initiate a two-pronged attack on the polyurethane:

  • Oxidative Degradation: Macrophages release reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. These highly reactive molecules can directly attack the polymer chains, leading to chain scission and a reduction in molecular weight.

  • Hydrolytic Degradation: Macrophages also secrete hydrolytic enzymes, particularly esterases. This compound®, being a polyether-based polyurethane, contains ester linkages that are susceptible to cleavage by these enzymes. This enzymatic hydrolysis further contributes to the breakdown of the polymer structure.

The combination of these oxidative and hydrolytic processes leads to the observed changes in the mechanical properties of this compound® over time. The initial decrease in tensile strength is likely dominated by the degradation of the polymer backbone. The subsequent recovery and increase in strength may be attributed to the ingrowth of host tissue into the graft structure, reinforcing the implant.

Experimental Workflow for Assessing In Vivo Performance

The evaluation of the in vivo performance of this compound® follows a structured experimental workflow, from implantation to data analysis.

cluster_pre Pre-Implantation cluster_in_vivo In Vivo Phase cluster_post Post-Implantation Analysis Prep Sample Preparation (e.g., Electrospinning) Sterilization Sterilization (EtO or Gamma) Prep->Sterilization InitialTesting Baseline Mechanical Testing (Tensile, Elongation, Modulus) Sterilization->InitialTesting Implantation Surgical Implantation (Animal Model) InitialTesting->Implantation Incubation In Vivo Incubation (e.g., 3 & 6 Months) Implantation->Incubation Explantation Explantation & Cleaning Incubation->Explantation PostTesting Post-Implantation Mechanical Testing Explantation->PostTesting DataAnalysis Data Analysis & Comparison PostTesting->DataAnalysis

Workflow for evaluating this compound® in vivo.

This guide provides a foundational understanding of the changes in mechanical properties that this compound® undergoes following implantation. For researchers and developers, these insights are crucial for the rational design of more durable and effective medical devices. Further long-term studies are warranted to fully elucidate the complete degradation profile and its impact on the lifelong performance of this compound®-based implants.

References

A Comparative Guide to Cell Viability and Proliferation on Tecoflex Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tecoflex® (a medical-grade thermoplastic polyurethane) surfaces for cell viability and proliferation against two other commonly used biomaterials: silicone and poly(lactic-co-glycolic acid) (PLGA). The information presented here is synthesized from various in vitro studies to aid in the selection of appropriate materials for biomedical applications.

Comparative Analysis of Cell Viability and Proliferation

The following table summarizes quantitative data from multiple studies on the performance of this compound®, silicone, and PLGA in supporting cell viability and proliferation. It is important to note that the data is collated from different studies employing varied cell lines and experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

MaterialCell TypeAssayKey Findings
This compound® (Polyurethane) Human Umbilical Vein Endothelial Cells (HUVECs)MTT AssayModified this compound surfaces with gelatin showed enhanced adhesion and proliferation of endothelial cells.[1]
MDA-MB-231 (Human Breast Cancer Cells)Indirect CytotoxicityShowed 90-100% cell viability, indicating good cytocompatibility.[2]
FibroblastsCell Adhesion AssayUnmodified this compound surfaces exhibited poor fibroblast adhesion.[2]
Silicone MG63 (Human Osteosarcoma Cells)MTT Assay1% silver nanoparticle-incorporated MDX4-4210 silicone showed higher cell viability compared to control and other concentrations.
LymphocytesMTT AssayIn vitro re-exposure to silicone showed a statistically significant increase in both proliferation and viability of lymphocytes from patients with silicone implants.[3]
PLGA Human Umbilical Vein Endothelial Cells (HUVECs)MTT AssayPLGA demonstrated the highest metabolic activity and cell density for HUVECs compared to several other polymers.
Human Vascular Fibroblasts (HVFs) & HUVECsMTT AssayPLGA membranes supported cell adhesion and proliferation, performing better than the control.[2]
3T3 FibroblastsPicoGreen AssayShowed a lower number of metabolically active cells compared to tissue culture plastic.[4]

Experimental Protocols

A detailed methodology for a commonly cited cell viability assay is provided below.

MTT Assay for Cell Viability on Biomaterial Surfaces

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Biomaterial samples (this compound®, Silicone, PLGA) sterilized and placed in a 96-well plate.

  • Control material (e.g., tissue culture plastic).

  • Selected cell line (e.g., L929 fibroblasts, HUVECs).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or acidified isopropanol).

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed a known density of cells (e.g., 1 x 10⁴ cells/well) onto the biomaterial surfaces and control wells in a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).

  • Addition of MTT: At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage relative to the control group (cells cultured on tissue culture plastic).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating Cell Viability

The following diagram illustrates the general workflow for assessing cell viability on different biomaterial surfaces using a metabolic assay like the MTT assay.

G cluster_0 Preparation cluster_1 Incubation & Assay cluster_2 Data Acquisition & Analysis A Sterilize Biomaterial Surfaces (this compound, Silicone, PLGA) B Place Surfaces in 96-well Plate A->B C Seed Cells onto Surfaces B->C D Incubate for Defined Time Points (e.g., 24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Compare Material Performance I->J

Workflow for Cell Viability Assessment.
Signaling Pathway for Cell Proliferation

This diagram outlines a simplified generic signaling pathway that can lead to cell proliferation, often initiated by growth factors binding to surface receptors on cells cultured on biomaterials.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Simplified Cell Proliferation Signaling Pathway.

References

Safety Operating Guide

Proper Disposal Procedures for Tecoflex™ Thermoplastic Polyurethane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of Tecoflex™, a brand of thermoplastic polyurethane (TPU). The following procedures are intended for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

This compound™, in its solid form under normal conditions, is not considered a hazardous material.[1][2] However, appropriate safety measures should always be observed during handling and disposal to mitigate any potential risks.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound™ waste.

  • Avoid Dust Inhalation: Grinding or shredding of this compound™ may generate dust. Ensure adequate ventilation and, if necessary, use respiratory protection to avoid inhalation.[3]

  • Thermal Burns: Contact with molten this compound™ during processing can cause severe thermal burns.[3] Handle heated material with appropriate thermal protective gear.

  • Spill Management: In the event of a spill of solid this compound™ material, it can be physically picked up for recycling or disposal.[3]

Step-by-Step Disposal and Recycling Procedures

There are several approved methods for the disposal and recycling of this compound™ and other thermoplastic polyurethanes. The preferred method should be selected in accordance with local, regional, national, and international regulations.[3]

1. Waste Collection and Storage:

  • Segregation: Collect this compound™ waste separately from other laboratory waste streams. Do not mix it with hazardous chemical waste.

  • Containerization: Store solid this compound™ waste in a clearly labeled, durable, and sealed container to prevent contamination and facilitate easy transport.

  • Labeling: The label should clearly identify the waste as "Non-hazardous Thermoplastic Polyurethane (this compound™) Waste for Disposal/Recycling."

2. Disposal as Non-Hazardous Solid Waste:

  • If recycling is not feasible, solid this compound™ waste can typically be disposed of as non-hazardous solid waste.

  • Consult your institution's environmental health and safety (EHS) office and your local waste management authority to confirm that this is an acceptable disposal route.

  • Landfilling is a common method for processing polyurethane waste, though it is the least environmentally preferred option.[4][5]

3. Recycling Procedures:

Recycling is the preferred method for managing this compound™ waste to promote a circular economy. The two primary methods are mechanical and chemical recycling.

  • Mechanical Recycling: This process involves physically reprocessing the TPU waste without altering its chemical structure.

    • Procedure:

      • Shredding and Grinding: The this compound™ waste is broken down into smaller, more manageable particles such as flakes or powders.[6][7]

      • Melting and Filtration: The shredded material is melted and filtered to remove any impurities.[6]

      • Pelletizing: The molten TPU is then extruded and formed into new pellets.[6]

      • Reuse: These recycled pellets can be used to manufacture new products.[6]

  • Chemical Recycling (Glycolysis): This method involves the chemical decomposition of the polyurethane into its constituent monomers, which can then be purified and used to produce new polymers.[4][8] Glycolysis is a frequently used chemical recycling technique for polyurethanes.[4][5]

    • General Principle: Glycolysis is a transesterification reaction where a glycol is used to break down the urethane bonds in the polymer, yielding polyols.[4][5]

Data on Chemical Degradation Methods for TPU

The following table summarizes conditions for different laboratory-scale chemical degradation methods applicable to thermoplastic polyurethanes like this compound™.

Degradation MethodReagentsTemperatureCatalystOutcome
Glycolysis Ethylene glycol (EG) and ethanolamine (EA)170 °CLithium acetateDegradation of TPU and recovery of polyols.[3][9]
Methanolysis Supercritical methanol230 °CNone specifiedDepolymerization of TPU to recover raw materials.[4]

Experimental Protocol: Laboratory-Scale Glycolysis of Thermoplastic Polyurethane

The following protocol is based on a published method for the chemical degradation of TPU and is provided as a reference for research purposes.[3][9] All work should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Thermoplastic polyurethane (this compound™) waste

  • Ethylene glycol (EG)

  • Ethanolamine (EA)

  • Lithium acetate (catalyst)

  • Three-neck round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen gas inlet

Procedure:

  • Cut the this compound™ waste into small pieces to increase the surface area for reaction.

  • Place the TPU pieces into the three-neck round-bottom flask.

  • Add ethylene glycol and ethanolamine to the flask. A reported efficient ratio is 9:2 (EG:EA).[3][9]

  • Add lithium acetate as a catalyst, typically around 1% by weight of the polymer.[3][9]

  • Set up the flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Begin stirring the mixture and purge the system with nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to 170 °C using the heating mantle.[3][9]

  • Maintain the temperature and stirring for a sufficient duration to achieve complete degradation of the TPU.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • The resulting product will consist of a liquid layer containing the recovered polyol, which can be separated and purified for further use.

Logical Workflow for this compound™ Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound™ waste in a laboratory setting.

Tecoflex_Disposal_Workflow start This compound™ Waste Generated collect Collect in a Labeled, Sealed Container start->collect assess Assess Feasibility of Recycling collect->assess recycle Recycling Pathway assess->recycle Yes disposal Disposal Pathway assess->disposal No mechanical Mechanical Recycling (Shred, Melt, Pelletize) recycle->mechanical chemical Chemical Recycling (e.g., Glycolysis) recycle->chemical end_recycle Recycled TPU Pellets mechanical->end_recycle chemical->end_recycle consult Consult EHS and Local Regulations disposal->consult non_hazardous Dispose as Non-Hazardous Solid Waste end_disposal Landfill non_hazardous->end_disposal consult->non_hazardous

Caption: Decision workflow for this compound™ waste management.

References

Essential Safety and Operational Guide for Handling Tecoflex™

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Tecoflex™, a family of aliphatic polyether-based thermoplastic polyurethanes (TPUs). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification

Under standard conditions, this compound™ is not considered a hazardous material.[1] The primary risks are associated with thermal processing, such as extrusion or injection molding, which can release vapors.[1][2]

  • Thermal Decomposition: Heating the polymer may release vapors. It is crucial for the end-user (fabricator) to implement necessary precautions like mechanical ventilation and respiratory protection to safeguard employees from exposure.[1][2]

  • Molten Polymer: Contact with heated or molten this compound™ can cause severe thermal burns.

  • Dust Formation: Loading and unloading operations may generate nuisance dust.

  • Combustibility: As a thermoplastic polymer, this compound™ can burn. It should be protected from open flames and other ignition sources. Thermal decomposition or combustion may release carbon oxides and other toxic gases.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to potential hazards. The required equipment varies depending on the specific handling procedure.

Situation Required PPE Rationale
Handling Solid Pellets at Ambient Temperature • Safety glasses with side-shields• Standard work gloves (optional)To prevent eye contact with dust and minor skin abrasions.
Melt Processing (e.g., Extrusion, Injection Molding) • Safety glasses with side-shields or chemical splash goggles• Thermal-resistant gloves• Lab coat or protective suitTo protect against splashes of molten polymer and process vapors.[1]
Operations Generating Dust or Vapors • Approved respirator (if ventilation is inadequate)• Safety glasses with side-shieldsTo prevent inhalation of dust or processing fumes.[3]

Note: Always ensure eyewash stations and safety showers are readily accessible near the workstation location.[2]

Operational Plan: Safe Handling Protocols

Receiving and Storage:

  • Store this compound™ in a dry, cool, and well-ventilated area, away from direct sunlight and sources of heat.[1]

  • Keep containers tightly sealed until ready for use. If a container has been opened, it must be carefully resealed and stored upright to prevent leakage.[1]

Handling Solid Pellets:

  • Avoid breathing any dust that may form during handling.

  • Observe good industrial hygiene practices; wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Prohibit eating, drinking, and smoking in processing areas.[2]

Melt Processing:

  • All operations that emit fumes or vapors, including thermo-forming, heat joining, or cutting, must be conducted under well-ventilated conditions to control exposure.[2]

  • Be aware that electrostatic buildup can occur when transferring the product. This can create a spark sufficient to ignite flammable liquid vapors.

  • For specific processing temperature ranges, refer to the manufacturer's processing guides.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact:

    • Solid Material: Flush eyes with plenty of water. Check for and remove any contact lenses. If irritation occurs, seek medical attention.[1]

    • Molten Material: If hot melted material splashes into the eyes, immediately flush with water for 15 minutes while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact:

    • Solid Material: Wash the affected area with soap and water. If skin irritation develops, get medical attention.

    • Molten Material: Do not attempt to remove the polymer from the skin. Immediately flush the area with large amounts of cold water or submerge it in cold water. Pack with ice. Seek immediate medical attention.

  • Inhalation:

    • If adverse effects are observed from inhaling dust or vapors, move the exposed person to fresh air. If symptoms occur, seek medical attention.[1]

  • Ingestion:

    • If the material has been swallowed and the person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed by medical personnel.[1]

Disposal Plan

The generation of waste should be minimized whenever possible.[2]

  • Product Disposal: Dispose of surplus and non-recyclable this compound™ products through a licensed waste disposal contractor.[2] Disposal must comply with all environmental protection and waste disposal legislation and any regional or local authority requirements.[2]

  • Container Disposal: Empty containers or liners may retain product residues and should be disposed of in a safe way.[2]

Process Workflow for Handling this compound™

Tecoflex_Handling_Workflow cluster_prep Preparation & Pre-Processing cluster_handling Material Handling & Processing cluster_post Post-Processing & Disposal Start Receive this compound™ Material Storage Store in Cool, Dry, Well-Ventilated Area Start->Storage AssessTask Assess Handling Task Storage->AssessTask SelectPPE Select Appropriate PPE (See Table) AssessTask->SelectPPE All Tasks HandleSolid Handle Solid Pellets - Good Hygiene - Avoid Dust Inhalation SelectPPE->HandleSolid Ambient Handling MeltProcess Melt Processing - Ensure Adequate Ventilation - Monitor Temperature SelectPPE->MeltProcess Thermal Processing Spill Accidental Spill or Exposure? HandleSolid->Spill Waste Collect Waste Material HandleSolid->Waste MeltProcess->Spill MeltProcess->Waste FirstAid Administer First Aid (See Section 4) Spill->FirstAid Yes Spill->Waste No Cleanup Clean Spill & Decontaminate Area FirstAid->Cleanup Cleanup->Waste Disposal Dispose via Licensed Contractor (Follow Local Regulations) Waste->Disposal End End of Process Disposal->End

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。